molecular formula C10H4Cl3NO2 B587895 3,5,6-Trichloroquinoline-8-carboxylic Acid CAS No. 1391053-30-7

3,5,6-Trichloroquinoline-8-carboxylic Acid

Cat. No.: B587895
CAS No.: 1391053-30-7
M. Wt: 276.497
InChI Key: HGMQKAMHFFQHQY-UHFFFAOYSA-N
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Description

3,5,6-Trichloroquinoline-8-carboxylic Acid is a multifunctional quinoline carboxylic acid derivative of significant interest in chemical research and development. This compound belongs to a class of structures known for their versatile pharmacological potential and utility in crystal engineering. Quinoline-8-carboxylic acid derivatives are noted for their ability to form supramolecular heterosynthons, making them ideal candidates for the development of multicomponent crystals and co-crystals, which can enhance physical properties such as solubility and stability without altering the fundamental structure of the parent molecule . As a halogenated quinoline, this compound is primarily valued for its role as a key synthetic intermediate or building block in organic synthesis. It serves as a precursor for the development of novel compounds with potential biological activities. Researchers utilize this scaffold to explore structure-activity relationships, particularly in medicinal chemistry. Quinoline derivatives are extensively investigated for a broad spectrum of pharmacological applications, including antimicrobial, antifungal, antimalarial, and anticancer activities . The specific pattern of chlorine substituents on the quinoline ring system may influence its electronic properties, lipophilicity, and subsequent binding interactions with biological targets, which are critical parameters in drug discovery. Key Research Applications: • Medicinal Chemistry: Serves as a core scaffold for the design and synthesis of new bioactive molecules with potential antibacterial, antifungal, and other therapeutic properties . • Materials Science: Used in crystal engineering and the development of organic co-crystals, potentially for non-linear optical (NLO) applications . • Chemical Synthesis: Acts as a versatile synthetic intermediate for further functionalization, enabling the creation of more complex chemical entities. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,6-trichloroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl3NO2/c11-4-1-5-8(13)7(12)2-6(10(15)16)9(5)14-3-4/h1-3H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMQKAMHFFQHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=C(C=C2C(=O)O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Quinoline Scaffold and the Emergence of 3,5,6-Trichloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3,5,6-Trichloroquinoline-8-carboxylic Acid

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its rigid, bicyclic aromatic structure is a privileged scaffold, enabling precise spatial orientation of functional groups to interact with biological targets. Quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-malarial properties.[1][2] The functionalization of the quinoline core is a critical strategy in drug discovery, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.

This guide focuses on a specific, highly functionalized derivative: This compound . The introduction of three electron-withdrawing chlorine atoms and a carboxylic acid group onto the quinoline core suggests a molecule with unique electronic and steric properties, meriting a thorough investigation for its potential as a lead compound in drug development programs.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a comprehensive framework for the characterization of this molecule. This document will serve as a technical guide for researchers, outlining the critical physicochemical properties that must be assessed and providing field-proven, step-by-step protocols for their experimental determination. Understanding these properties is paramount, as they govern a compound's journey from a laboratory curiosity to a potential therapeutic reality.

Core Molecular and Physicochemical Profile

A foundational understanding of a compound begins with its basic structural and physical attributes. These parameters are the initial inputs for computational models and the baseline for all subsequent experimental work.

Molecular Structure:

Figure 1: Chemical Structure of this compound

Identity and Calculated Properties:

PropertyValueSource/Method
CAS Number 1391053-30-7Chemical Registry
Molecular Formula C₁₀H₄Cl₃NO₂Elemental Composition
Molecular Weight 276.50 g/mol Calculated
Appearance White to Pale Yellow SolidVendor Data[3]
Predicted LogP VariesComputational (e.g., ALOGPS, ChemDraw)
Topological Polar Surface Area (TPSA) 50.2 ŲComputational

Solubility Assessment: A Critical Determinant of Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical properties, directly influencing a drug's absorption and bioavailability.[4] Poor solubility is a primary reason for the failure of promising drug candidates.[5][6] Therefore, a multi-faceted approach to solubility testing is essential. Preliminary data indicates that this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Acetone, particularly with heating and sonication.[3] A complete profile requires quantitative assessment in pharmaceutically relevant media.

We distinguish between two key types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is a high-throughput screening method used in early discovery to quickly flag potential issues.[4]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution with an excess of solid. This is a more accurate, albeit lower-throughput, measurement crucial for later-stage development.[4][6]

Experimental Protocol: Kinetic Solubility Determination (Turbidimetric Method)

The causality behind this protocol is speed and early-stage relevance. It mimics the scenario where a DMSO stock solution is diluted into an aqueous assay buffer, providing a rapid assessment of the concentration at which the compound may crash out.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 20 mM) of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well DMSO plate, perform a 2-fold serial dilution of the stock solution to create a range of concentrations.

  • Aqueous Plate Preparation: Fill a corresponding 96-well clear-bottom plate with the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Compound Addition: Transfer a small, precise volume (e.g., 2 µL) from the DMSO plate to the aqueous plate. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Equilibration: Shake the aqueous plate at room temperature for 1.5 to 2 hours, protected from light.

  • Analysis: Measure the turbidity of each well using a plate reader capable of detecting light scattering (nephelometry) or absorbance at a high wavelength (e.g., 620 nm).

  • Data Interpretation: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the gold standard, designed to achieve a true equilibrium between the dissolved and solid states of the compound, providing an intrinsic solubility value.[7]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to several vials, each containing a buffer of a specific pH (e.g., pH 2.0, 5.0, 7.4) to simulate different physiological environments.

  • Equilibration: Tightly seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time is critical to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the excess solid.

  • Sample Analysis: Carefully remove an aliquot from the supernatant, ensuring no solid material is transferred. Dilute the aliquot in a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

  • Quantification: Calculate the concentration against a standard curve prepared from the same compound.

Workflow Visualization: Solubility Assessment

A logical flow is critical for efficient compound characterization.

G cluster_0 Early Stage Discovery cluster_1 Pre-formulation / Lead Optimization A Prepare 20 mM Stock in 100% DMSO B Serial Dilution in 96-Well Plate A->B C Transfer to Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Equilibrate (2h) & Measure Turbidity C->D E Kinetic Solubility Value D->E F Add Excess Solid to pH Buffers G Equilibrate (24-48h) via Shake-Flask F->G H Centrifuge & Collect Supernatant G->H I Analyze via HPLC-UV H->I J Thermodynamic Solubility Value I->J start Compound Available start->A start->F

Caption: Workflow for kinetic and thermodynamic solubility determination.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For this compound, the carboxylic acid group is the primary acidic center, while the quinoline nitrogen is a basic center. The pKa dictates the charge state of the molecule in different body compartments (e.g., stomach, intestine, blood), which profoundly affects its absorption, distribution, and target engagement. An accurate pKa is essential for interpreting solubility data and predicting in vivo performance.[6]

Experimental Protocol: pKa Determination (Potentiometric Titration)

This technique is chosen for its reliability and direct measurement of protonation/deprotonation events. It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.[8]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution.

  • Titration Setup: Place the solution in a thermostatted vessel (e.g., 25°C) equipped with a calibrated pH electrode and a precision micro-burette.

  • Acidic Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all functional groups. This allows for the determination of the basic pKa of the quinoline nitrogen.

  • Basic Titration: Subsequently, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is often used to calculate the pKa from the first derivative of the curve, which precisely identifies the inflection points.

pKa_Determination cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Dissolve Compound in Co-Solvent B Add Standardized Titrant (e.g., NaOH) Incrementally A->B C Record pH after Each Addition B->C D Plot pH vs. Volume of Titrant C->D E Calculate 1st Derivative of Titration Curve D->E F Identify Inflection Point (Equivalence Point) E->F G pKa = pH at Half-Equivalence Point F->G

Caption: Principle of pKa determination via potentiometric titration.

Structural Confirmation and Purity: Spectroscopic Analysis

Spectroscopic techniques provide an unambiguous fingerprint of a molecule, confirming its identity and providing insights into its purity. For a novel or newly synthesized batch of this compound, a full suite of spectroscopic analyses is mandatory.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show signals in the aromatic region (7-9 ppm) for the two remaining protons on the quinoline core. The carboxylic acid proton (–COOH) will appear as a highly deshielded, often broad, singlet far downfield (typically 10-13 ppm).[9][10]

    • ¹³C NMR: The spectrum will show distinct signals for the 10 carbons. The carbonyl carbon of the carboxylic acid is expected in the 165-185 ppm region.[10] The carbons bonded to chlorine will be influenced by its electronegativity, and their shifts can be predicted using computational methods.

  • Infrared (IR) Spectroscopy:

    • A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[10]

    • A strong, sharp absorption around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[9]

    • Absorptions in the 1600-1450 cm⁻¹ region will be present due to the aromatic C=C bond stretching of the quinoline ring.

    • C-Cl bond stretches typically appear in the 800-600 cm⁻¹ region.

  • High-Resolution Mass Spectrometry (HRMS):

    • This analysis is crucial for confirming the molecular formula. The instrument should be capable of detecting the exact mass of the molecular ion [M+H]⁺ or [M-H]⁻, which should match the calculated theoretical mass of C₁₀H₄Cl₃NO₂. The characteristic isotopic pattern of the three chlorine atoms will be a key diagnostic feature.

Chemical Stability: Forced Degradation Studies

Assessing the intrinsic stability of a drug candidate is a regulatory requirement and essential for determining its shelf-life and potential degradation pathways. Forced degradation studies involve subjecting the compound to harsh conditions to accelerate its decomposition.

Experimental Protocol: Forced Degradation Workflow

Methodology:

  • Solution Preparation: Prepare solutions of this compound in a suitable solvent system.

  • Stress Conditions: Expose the solutions to a panel of stress conditions in parallel:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

    • Thermal Degradation: Solution and solid sample at 60°C for 48 hours.

    • Photostability: Expose solution and solid sample to light according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV method. The method must be able to resolve the parent compound from all degradation products.

  • Peak Identification: Use LC-MS to obtain the mass of the degradation products, providing clues to their structure and the mechanism of degradation.

Forced_Degradation cluster_stress Stress Conditions (ICH Guidelines) Compound API Solution (& Control) Acid Acidic (0.1M HCl, 60°C) Compound->Acid Base Basic (0.1M NaOH, 60°C) Compound->Base Ox Oxidative (3% H₂O₂, RT) Compound->Ox Therm Thermal (60°C) Compound->Therm Photo Photolytic (ICH Q1B Light) Compound->Photo Analysis Analyze All Samples by Stability-Indicating HPLC-UV Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis ID Identify Degradants using LC-MS Analysis->ID

Caption: Workflow for forced degradation stability testing.

Conclusion

The comprehensive physicochemical characterization of this compound is a non-negotiable first step in evaluating its potential as a drug candidate. The protocols and principles outlined in this guide provide a robust framework for generating the high-quality data required by researchers, medicinal chemists, and drug development professionals. By systematically determining its solubility, pKa, stability, and structural integrity, the scientific community can make informed decisions about the future trajectory of this promising, highly functionalized quinoline derivative. This rigorous, data-driven approach ensures that resources are invested wisely, maximizing the potential for discovering the next generation of impactful therapeutics.

References

  • Pharma.Tips. (2025).
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Adimule, V., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • BenchChem. (2025). Application Notes & Protocols: Solubility and Stability Testing of Anticancer Agent 120.
  • Patel, R., et al. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central.
  • Babu, A., et al. (n.d.).
  • ChemicalBook. (n.d.). This compound | 1391053-30-7.
  • ChemicalBook. (2023). This compound (CAS 1391053-30-7).
  • U.S. Food and Drug Administration. (2022). BCS Methodology: Solubility, Permeability & Dissolution.
  • Jiménez-Lozano, E., et al. (2002). Determination of pKa values of quinolones from mobility and spectroscopic data obtained by capillary electrophoresis and a diode array detector.
  • Phatak, A. A. (2013).
  • Van der Veken, P. (2013).
  • YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].
  • ResearchGate. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Al-As'ad, R. M., et al. (n.d.). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

An In-Depth Technical Guide to 3,5,6-Trichloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 3,5,6-trichloroquinoline-8-carboxylic acid, a halogenated derivative of the quinoline scaffold. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This document provides a detailed overview of the compound's identifiers, physicochemical properties, and key safety information, compiled to support research and development endeavors. While specific synthetic protocols and detailed spectroscopic characterizations for this particular trichloro-substituted analog are not widely available in public literature, this guide establishes a foundational understanding based on available data and knowledge of related quinoline carboxylic acids.

Compound Identification and Core Data

This compound is a distinct chemical entity with the following key identifiers:

IdentifierValueSource
CAS Number 1391053-30-7BLD Pharm[1], ChemicalBook[2]
Molecular Formula C₁₀H₄Cl₃NO₂BLD Pharm[1]
Molecular Weight 276.50 g/mol BLD Pharm[1]
Canonical SMILES C1=C(C(=C2C(=C1C(=O)O)N=CC(=C2)Cl)Cl)Cl
Physical Form White to Pale Yellow Solid

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its application in research and development, influencing factors such as solubility, reactivity, and bioavailability.

PropertyValueSource
Melting Point 232-234 °C
Solubility Slightly soluble in Acetone and DMSO (with heating and sonication)
Appearance White to Pale Yellow Solid

The multiple chlorine substituents on the quinoline ring are expected to significantly influence its electronic properties and solubility compared to the parent quinoline-8-carboxylic acid. The electron-withdrawing nature of the chlorine atoms likely increases the acidity of the carboxylic acid group.

Synthesis of Quinolines: A General Overview

A common and versatile method for synthesizing quinoline-4-carboxylic acids is the Doebner reaction , a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[3] The general workflow of this reaction is depicted below.

Doebner_Reaction Aniline Aniline Derivative Imine Imine Intermediate Aniline->Imine Condensation Aldehyde Aldehyde Aldehyde->Imine PyruvicAcid Pyruvic Acid Addition Michael-type Addition PyruvicAcid->Addition Imine->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Quinoline Quinoline-4-carboxylic Acid Dehydration->Quinoline

Caption: Generalized workflow of the Doebner reaction for the synthesis of quinoline-4-carboxylic acids.

For the synthesis of 8-carboxylic acid derivatives, modifications of reactions like the Combes quinoline synthesis or the Gould-Jacobs reaction starting from appropriately substituted anilines and dicarbonyl compounds might be explored. A patent describing the preparation of 7-chloro-8-quinoline carboxylic acid highlights the oxidation of the corresponding 7-chloro-8-methylquinoline.[4] A similar strategy, starting with a suitably chlorinated 8-methylquinoline, could potentially yield the target compound.

Spectroscopic Characterization of Quinolines

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized compounds. While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from the analysis of related quinoline carboxylic acids.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two prominent features: a very broad O-H stretching band and a sharp C=O stretching band.[5][6]

  • O-H Stretch: A very broad absorption is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[5]

  • C=O Stretch: A strong, sharp absorption band is anticipated between 1710 and 1760 cm⁻¹. The exact position will depend on whether the acid exists as a monomer or a hydrogen-bonded dimer, with the latter absorbing at a lower wavenumber.[5]

  • C-Cl Stretches: Absorptions corresponding to the C-Cl bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a quinoline derivative will show signals in the aromatic region (typically 7.0-9.0 ppm). The carboxylic acid proton is highly deshielded and is expected to appear as a broad singlet far downfield, often between 10 and 13 ppm.[7] The specific coupling patterns of the aromatic protons would be complex due to the substitution pattern.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quinoline ring carbons and the carboxyl carbon. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the range of 160-180 ppm.[7]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M+) would be expected, showing a characteristic isotopic pattern due to the presence of three chlorine atoms. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[8][9]

Potential Applications and Research Directions

While specific applications for this compound are not yet documented, the broader class of quinoline carboxylic acids has shown significant potential in various fields:

  • Antimicrobial Agents: Many quinoline derivatives exhibit potent antibacterial and antifungal activities.[10][11]

  • Anticancer and Anti-inflammatory Agents: Certain quinoline carboxylic acids have demonstrated antiproliferative effects on cancer cell lines and possess anti-inflammatory properties.[2][12]

  • Herbicides: Some polychlorinated quinoline carboxylic acids, such as quinclorac (3,7-dichloroquinoline-8-carboxylic acid), are used as herbicides.[13][14]

  • Inhibitors of Dihydroorotate Dehydrogenase (DHODH): Quinoline carboxylic acids have been investigated as inhibitors of this enzyme, which is a target for anticancer and anti-inflammatory drugs.

The unique substitution pattern of this compound makes it an interesting candidate for screening in these and other biological assays. Its potential as a building block for more complex molecules in drug discovery and materials science also warrants investigation.

Safety and Handling

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is a risk of inhaling dust.[15]

Handling and Storage
  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[15]

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately wash skin with plenty of soap and water. Get medical attention if irritation develops and persists.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[17]

Disposal

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[15]

Conclusion

This compound represents a chemical entity with potential for further exploration in various scientific domains. This guide has consolidated the available information on its identification, properties, and safe handling. While a detailed experimental history for this specific compound is sparse in the public domain, the foundational knowledge of quinoline chemistry provides a strong basis for future research. It is hoped that this technical guide will serve as a valuable starting point for scientists and researchers interested in the synthesis, characterization, and application of this and related polychlorinated quinoline derivatives.

References

  • PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102942524A - Preparation method of quinoline derivative.
  • PubMed. (n.d.). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20140323302A1 - Process for the preparation of a quinoline carboxylic acid.
  • ResearchGate. (n.d.). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Retrieved from [Link]

  • Illinois State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Google Patents. (n.d.). US4544747A - Quinoline carboxylic acid derivatives.
  • ResearchGate. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,7-Dichloroquinoline-8-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Patsnap. (n.d.). The preparation method of 7-chloro-8-quinoline carboxylic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • Google Patents. (n.d.). US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives.
  • National Center for Biotechnology Information. (n.d.). LC-ESI(±)-LTQ MSn‑Based Metabolomic Profiling of Coffee: Fragmentation Pathways for Identification of Major Polar Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • YouTube. (2020, July 6). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Google Patents. (n.d.). ES2697408T3 - Compositions and processes for a better analysis of mass spectrometry.

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An In-depth Technical Guide to the Crystal Structure Analysis of 3,5,6-Trichloroquinoline-8-carboxylic Acid: A Hypothetical Case Study for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of the methodologies and considerations involved in the crystal structure analysis of 3,5,6-Trichloroquinoline-8-carboxylic Acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative grounded in practical expertise, explaining the rationale behind experimental choices and highlighting the interconnectedness of each step in the journey from a synthesized compound to a fully elucidated crystal structure. While a specific crystal structure for this exact molecule is not publicly available at the time of this writing, this guide will serve as a robust framework for its analysis, drawing upon established principles and data from closely related structures.

Introduction: The Significance of Substituted Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific substitution pattern of chloro and carboxylic acid functional groups on the quinoline ring, as seen in this compound, can significantly influence its physicochemical properties, and by extension, its pharmacokinetic and pharmacodynamic profiles.

A precise understanding of the three-dimensional arrangement of atoms within a molecule, as provided by single-crystal X-ray diffraction, is fundamental to rational drug design.[3][4] It allows for the detailed analysis of intermolecular interactions, which are crucial for understanding how a molecule packs in the solid state and how it might interact with a biological target. This guide will, therefore, use this compound as a case study to illustrate the critical workflow of crystal structure analysis.

Synthesis and Purification: The Foundation of High-Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of the target compound. While various synthetic routes to substituted quinoline-8-carboxylic acids exist, a common approach involves multi-step synthesis starting from simpler precursors.[5][6]

Hypothetical Synthetic Pathway:

A plausible synthetic route could involve the Gould-Jacobs reaction to construct the quinoline ring system, followed by selective chlorination and functional group manipulations to arrive at the desired 3,5,6-trichloro substitution pattern with a carboxylic acid at the 8-position.[7]

Synthesis_Workflow A Starting Materials (e.g., substituted anilines and malonic acid derivatives) B Gould-Jacobs Reaction (Quinoline ring formation) A->B C Chlorination Steps (e.g., using NCS or SO2Cl2) B->C D Functional Group Interconversion (e.g., hydrolysis of an ester to a carboxylic acid) C->D E This compound D->E F Purification (Recrystallization, Chromatography) E->F G Purity Confirmation (NMR, MS, HPLC) F->G

Caption: A generalized workflow for the synthesis and purification of the target compound.

Expertise in Action: The Criticality of Purity

The purity of the compound is paramount for successful crystallization.[8] Impurities can inhibit crystal growth, lead to the formation of poorly ordered crystals, or even co-crystallize, leading to an incorrect structural assignment. Therefore, rigorous purification, often involving multiple recrystallizations or column chromatography, is a non-negotiable step. The final purity should be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Art and Science of Crystal Growth

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step in the process.[3][9] The choice of crystallization method and solvent is highly empirical and depends on the compound's solubility profile.

Methodologies for Crystal Growth:

  • Slow Evaporation: A saturated or nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[8][10] The key is to allow the concentration to increase gradually, promoting the formation of a few large, well-ordered crystals rather than many small ones.

  • Solvent Diffusion (Layering): This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top.[3][9] Slow diffusion of the poor solvent into the good solvent reduces the overall solubility, inducing crystallization at the interface.

  • Vapor Diffusion: Similar to solvent diffusion, this method involves placing a solution of the compound in an open vial inside a larger sealed container that contains a more volatile "anti-solvent." The vapor from the anti-solvent slowly diffuses into the solution, decreasing the compound's solubility and promoting crystal growth.

Crystal_Growth_Workflow A Purified Compound B Solubility Screening A->B C Select Crystallization Method B->C D Slow Evaporation C->D E Solvent Diffusion C->E F Vapor Diffusion C->F G Crystal Harvesting & Mounting D->G E->G F->G

Caption: Decision workflow for growing single crystals suitable for X-ray diffraction.

Solvent Selection: A Matter of Balance

The ideal solvent is one in which the compound is moderately soluble.[8] If the solubility is too high, it becomes difficult to achieve the supersaturation required for crystallization. If it's too low, the compound may precipitate as an amorphous powder. A systematic screening of various solvents with different polarities is often necessary.

Solvent Type Examples Rationale for Use
Polar Protic Methanol, EthanolCapable of hydrogen bonding, may be suitable for dissolving the carboxylic acid group.
Polar Aprotic Acetone, Acetonitrile, DMFCan dissolve polar compounds without hydrogen bond donation.
Nonpolar Hexane, TolueneUsed as anti-solvents in diffusion methods to decrease solubility.
Chlorinated Dichloromethane, ChloroformOften good solvents for aromatic and halogenated compounds.

X-ray Diffraction Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an intense beam of X-rays. The diffraction pattern, a unique fingerprint of the crystal's internal structure, is then collected.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection and Mounting: A single, well-formed crystal (typically >0.1 mm in all dimensions) with no visible cracks or defects is selected under a microscope.[4] It is mounted on a cryoloop with a small amount of cryoprotectant oil and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This step involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption).

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The processed diffraction data is used to solve the crystal structure, which involves determining the positions of all the atoms in the unit cell.

The Phasing Problem and its Solution:

The primary challenge in X-ray crystallography is the "phase problem." While the intensities of the diffracted X-rays can be measured, their phases cannot. Direct methods or Patterson methods are commonly used to overcome this and generate an initial model of the electron density.

Refinement and Validation:

The initial structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, thermal parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various metrics, such as the R-factor, and by checking for any chemically unreasonable features.

Analysis of the Crystal Structure of this compound: A Predictive View

Based on the known structures of similar quinoline derivatives, we can anticipate several key features in the crystal structure of this compound.[11]

Expected Intramolecular Features:

  • Planarity: The quinoline ring system is expected to be essentially planar.

  • Conformation of the Carboxylic Acid: The orientation of the carboxylic acid group relative to the quinoline ring will be a key feature, likely influenced by intramolecular hydrogen bonding or steric effects from the adjacent chloro substituent.

Anticipated Intermolecular Interactions:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. We can expect to see hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming dimers or extended chains.

  • Halogen Bonding: The chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that can play a significant role in crystal packing.

  • π-π Stacking: The aromatic quinoline rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.[11]

Data Presentation: Hypothetical Crystallographic Data

Parameter Expected Value/Range
Chemical Formula C10H4Cl3NO2
Molecular Weight 276.50 g/mol [12]
Crystal System Monoclinic or Orthorhombic
Space Group P21/c or P-1 (common for organic molecules)
Key Bond Lengths C-Cl (~1.74 Å), C=O (~1.21 Å), C-O (~1.31 Å)
Key Bond Angles Angles within the aromatic rings (~120°)
Hydrogen Bond Geometry O-H···O distance of ~2.6-2.8 Å

Conclusion: From Structure to Function

The detailed structural information obtained from this analysis would be invaluable for drug development. It would provide a basis for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the 3D structure relates to biological activity.

  • Computational Modeling: Providing an accurate starting point for docking studies and other computational predictions of ligand-receptor interactions.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of the compound, which can have different physical properties and bioavailability.

References

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. Available at: [Link]

  • Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem. Available at: [Link]

  • Quinoline-4-carboxylic acid | Solubility of Things. Available at: [Link]

  • How to grow crystals for X-ray crystallography - IUCr Journals. Available at: [Link]

  • Video: Growing Crystals for X-ray Diffraction Analysis - JoVE. Available at: [Link]

  • X-ray crystallography - Wikipedia. Available at: [Link]

  • Quinoline-5-carboxylic acid | C10H7NO2 | CID 232489 - PubChem. Available at: [Link]

  • 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem. Available at: [Link]

  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. Available at: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available at: [Link]

  • Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC - PubMed Central. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. Available at: [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available at: [Link]

  • Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC - NIH. Available at: [Link]

  • Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - ResearchGate. Available at: [Link]

  • General synthetic route for the synthesis of 8-substituted quinoline-linked sulfonamide derivatives (5a–h). Reagents and conditions - ResearchGate. Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of 3,5,6-Trichloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 3,5,6-trichloroquinoline-8-carboxylic acid, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations are grounded in data from analogous quinoline structures and foundational spectroscopic theory, offering a robust framework for the identification and characterization of this molecule.

Molecular Structure and Overview

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The molecule is substituted with three chlorine atoms at positions 3, 5, and 6, and a carboxylic acid group at position 8. These substituents significantly influence the electronic environment and, consequently, the spectroscopic properties of the molecule. Understanding these influences is key to interpreting the spectral data.

The structure and numbering convention for the quinoline ring are depicted below. This numbering is essential for the assignment of signals in the NMR spectra.

Caption: Structure of this compound with IUPAC numbering.

Predicted ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the additive effects of the substituents on the quinoline core.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three signals in the aromatic region and one broad signal for the carboxylic acid proton.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
1~12.0 - 13.0broad singlet-COOHThe carboxylic acid proton is highly deshielded and often exchanges, leading to a broad signal.[1]
2~9.0 - 9.2doublet~2.0H-2This proton is adjacent to the nitrogen atom and is deshielded. It will show a small coupling to H-4.
3~8.4 - 8.6doublet~2.0H-4This proton is deshielded by the nitrogen and the adjacent chloro-substituent. It will show a small coupling to H-2.
4~8.0 - 8.2singlet-H-7This proton is a singlet as the adjacent positions (C-6 and C-8) are substituted.

Table 1: Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, one for each carbon atom in the molecule.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
1~165 - 170COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded.[1]
2~150 - 152C-2This carbon is adjacent to the nitrogen and is deshielded.
3~145 - 148C-8aA quaternary carbon adjacent to the nitrogen.
4~138 - 140C-4A methine carbon in the pyridine ring.
5~135 - 137C-6A quaternary carbon bearing a chlorine atom.
6~132 - 134C-5A quaternary carbon bearing a chlorine atom.
7~130 - 132C-3A quaternary carbon bearing a chlorine atom.
8~128 - 130C-4aA quaternary carbon at the ring junction.
9~126 - 128C-7A methine carbon in the benzene ring.
10~124 - 126C-8A quaternary carbon bearing the carboxylic acid group.

Table 2: Predicted ¹³C NMR data for this compound.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the carboxylic acid group and the chlorinated aromatic ring.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum should be recorded first.

Predicted AbsorptionWavenumber (cm⁻¹)IntensityFunctional GroupRationale
12500 - 3300BroadO-H stretchThe carboxylic acid O-H bond exhibits a very broad absorption due to hydrogen bonding.[2]
2~1710StrongC=O stretchThe carbonyl of the carboxylic acid gives a strong, sharp absorption. Conjugation with the aromatic ring may lower this frequency slightly.[2]
31580 - 1620MediumC=C stretchAromatic ring stretching vibrations.
41400 - 1500MediumC=C stretchAromatic ring stretching vibrations.
51210 - 1320StrongC-O stretchStretching vibration of the carbon-oxygen single bond in the carboxylic acid.
6~850StrongC-H bendOut-of-plane bending for the isolated aromatic proton (H-7).
71000 - 1100StrongC-Cl stretchCarbon-chlorine stretching vibrations.

Table 3: Predicted major IR absorption bands for this compound.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, likely to produce a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

  • Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to determine the accurate mass and elemental composition.

Molecular Ion and Isotopic Pattern

The nominal mass of this compound (C₁₀H₄Cl₃NO₂) is 289 g/mol . Due to the presence of three chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of three chlorines will result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with relative intensities of approximately 100:98:32:3.

Predicted Fragmentation Pattern

The fragmentation of the molecule will be influenced by the stability of the quinoline ring and the presence of the carboxylic acid group.

Figure 2. Predicted Key Fragmentation Pathway mol [M-H]⁻ m/z 288 frag1 [M-H-CO₂]⁻ m/z 244 mol->frag1 - CO₂

Caption: A primary fragmentation pathway for the deprotonated molecule.

  • Loss of CO₂: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ at m/z 288 is expected to be the base peak. A characteristic fragmentation of carboxylic acids is the loss of carbon dioxide (44 Da), which would lead to a fragment ion at m/z 244.

  • Loss of HCl: Successive losses of HCl (36 Da) from the fragment ions are also possible under higher collision energies.

  • Loss of CO and Cl: In positive ion mode, fragmentation might involve the loss of a chlorine radical followed by the loss of carbon monoxide.

Conclusion

This technical guide provides a comprehensive prediction and interpretation of the NMR, IR, and MS spectra of this compound. The predicted data, summarized in the tables and figures, offer a detailed spectroscopic fingerprint for this compound. Researchers synthesizing or working with this molecule can use this guide as a reference for confirming its identity and purity. The provided experimental protocols outline standard procedures for acquiring high-quality spectroscopic data.

References

  • SpinCore Technologies. NMR Software. Available at: [Link]

  • Mestrelab. Mnova NMRPredict. Available at: [Link]

  • Singh, P. et al. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. PMC. Available at: [Link]

  • ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra?. Available at: [Link]

  • CHEMIX. IR NMR MS Spectroscopy. Available at: [Link]

  • ResearchGate. Electronic Spectrum of Quinoline-2-carboxylic acid. Available at: [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Arjunan, V., & Mohan, S. (2014). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Chemistry, 7(10), 50-60.
  • JEOL. Accurate NMR spectrum predictionsoftware "NMRPredict". Available at: [Link]

  • YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. (2021). Available at: [Link]

  • Guan, Y. et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv.
  • Lee, J. et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20293.
  • CFM-ID. Spectra Prediction. Available at: [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

  • LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Available at: [Link]

  • PubMed. Prediction of MS/MS data. 1. A focus on pharmaceuticals containing carboxylic acids. (2005). Available at: [Link]

  • DASH (Harvard). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Available at: [Link]

  • YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021). Available at: [Link]

  • LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

  • ResearchGate. How to predict IR Spectra?. (2023). Available at: [Link]

  • Cheminfo.org. IR spectra prediction. Available at: [Link]

  • LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Available at: [Link]

  • Reddit. IR spectrum predictor software. (2023). Available at: [Link]

  • Stanford University. Molecular Structure Prediction Using Infrared Spectra. (2017). Available at: [Link]

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An In-depth Technical Guide to 3,5,6-Trichloroquinoline-8-carboxylic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 16, 2026

Abstract

This technical guide provides a comprehensive overview of 3,5,6-Trichloroquinoline-8-carboxylic Acid, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs to provide a robust framework for its synthesis, purification, characterization, and potential applications. The document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel quinoline-based compounds in drug discovery and other advanced scientific fields. We will delve into logical synthetic strategies, purification protocols, and expected analytical signatures, grounding our discussion in the established chemistry of quinoline carboxylic acids.

Introduction: The Significance of Quinolines in Modern Research

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. From the pioneering antimalarial drug quinine to the modern fluoroquinolone antibiotics, quinoline derivatives have consistently proven to be a rich source of therapeutic agents. The introduction of a carboxylic acid moiety at the 8-position, combined with a specific pattern of halogenation on the quinoline ring, as seen in this compound, is anticipated to modulate the molecule's physicochemical properties and biological target interactions significantly. Halogen atoms can enhance binding affinity, improve metabolic stability, and influence pharmacokinetic profiles, making this class of compounds particularly attractive for drug development programs.

This guide will provide a detailed exploration of this compound, focusing on its fundamental chemical attributes and the practical methodologies required for its scientific investigation.

Core Molecular Attributes

A solid understanding of the fundamental properties of this compound is the cornerstone of any research endeavor.

PropertyValueSource
Molecular Formula C₁₀H₄Cl₃NO₂[1]
Molecular Weight 276.50 g/mol [1]
CAS Number 1391053-30-7[1]
Canonical SMILES C1=C(C(=C2C(=C1)N=CC(=C2)Cl)Cl)C(=O)O[2]
InChIKey UYQIRJWFRMCAID-UHFFFAOYSA-N[2]

Synthesis Strategies: A Logic-Driven Approach

A proposed synthetic workflow is outlined below:

Synthesis_Workflow A Starting Material: 2,3,4-Trichloroaniline C Condensation A->C B Diethyl ethoxymethylenemalonate (EMME) B->C D Intermediate: Diethyl 2-((2,3,4-trichlorophenyl)amino)methylenemalonate C->D E Thermal Cyclization (e.g., in Dowtherm A) D->E F Intermediate: Ethyl 3,5,6-trichloro-4-hydroxyquinoline-8-carboxylate E->F G Saponification (e.g., NaOH, H2O/EtOH) F->G H Acidification (e.g., HCl) G->H I Final Product: This compound H->I Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling (Crystallization) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystals G->H

Sources

solubility profile of 3,5,6-Trichloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 3,5,6-Trichloroquinoline-8-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated heterocyclic aromatic compound. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activity, including anticancer and antimalarial properties.[1] The addition of three chlorine atoms to the quinoline ring significantly increases the molecule's lipophilicity, while the carboxylic acid at the 8-position provides an ionizable handle, creating a molecule with complex physicochemical characteristics.

Understanding the solubility profile of a compound is a cornerstone of early-stage drug development and chemical research. Solubility fundamentally influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its bioavailability and therapeutic efficacy.[2] A poorly characterized solubility profile can lead to suboptimal formulations, misleading biological data, and costly delays in development.

This technical guide provides a comprehensive framework for characterizing the aqueous and co-solvent . It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to ensure robust and reliable data generation.

Physicochemical Properties & Structural Considerations

The solubility of this compound is dictated by the interplay between its highly hydrophobic core and its single acidic functional group.

  • Hydrophobic Core : The quinoline ring system is aromatic and inherently hydrophobic. The presence of three electron-withdrawing chlorine atoms further amplifies this lipophilicity, suggesting that the intrinsic aqueous solubility of the neutral molecule will be exceedingly low.

  • Acidic Functional Group : The carboxylic acid moiety (-COOH) is a weak acid.[3] Its ionization state is dependent on the pH of the surrounding medium. At a pH below its acid dissociation constant (pKa), the group will be predominantly in its neutral, protonated form (R-COOH), which is less polar. At a pH above its pKa, it will exist as the deprotonated, anionic carboxylate (R-COO⁻), a salt form that is significantly more water-soluble.[4][5][6]

A summary of the compound's basic properties is presented below.

PropertyValue / DescriptionSource
CAS Number 1391053-30-7[7][8]
Molecular Formula C₁₀H₄Cl₃NO₂[8]
Molecular Weight 292.51 g/mol -
Appearance White to Pale Yellow Solid[7]
Qualitative Solubility Slightly soluble in Acetone and DMSO (with heating and sonication)[7]
Predicted Water Solubility Very Low (based on structural analysis)-

Core Principles Governing Solubility

A thorough solubility assessment requires investigating the key factors that influence the dissolution process. For an ionizable, lipophilic molecule like this compound, the following principles are paramount.

pH-Dependent Solubility & The Henderson-Hasselbalch Relationship

The solubility of a weak acid is not a single value but a profile that changes with pH. The relationship between the protonated (acid) and deprotonated (conjugate base) forms is described by the Henderson-Hasselbalch equation. The total aqueous solubility (Stotal) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the soluble ionized form. As the pH increases above the compound's pKa, the concentration of the highly soluble carboxylate ion rises, leading to a dramatic increase in total solubility.[4][9] Characterizing this profile is critical for predicting absorption in the gastrointestinal tract and for developing parenteral formulations.

Thermodynamics of Dissolution & Temperature Effects

Dissolution can be an endothermic (heat-absorbing) or exothermic (heat-releasing) process.[10] For most solid solutes, dissolution is endothermic, meaning solubility increases with temperature.[11][12] This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of solution.[12] Evaluating solubility at different temperatures is essential for understanding the thermodynamics of the system and for identifying potential issues during storage or manufacturing at non-ambient temperatures.

Co-solvency

For compounds with very low aqueous solubility, the use of co-solvents is a common strategy to increase the amount of dissolved material.[13] Co-solvents are water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol) that reduce the polarity of the aqueous medium. This makes the solvent system more favorable for dissolving a non-polar solute by weakening the hydrogen-bonding network of water and reducing the energy required to create a cavity for the solute molecule.[14] Given the known slight solubility in DMSO, exploring co-solvency is a logical step for this compound.[7]

Experimental Methodologies

The following protocols are designed as self-validating systems to ensure the generation of accurate and reproducible thermodynamic solubility data. The shake-flask method is the gold standard for determining equilibrium solubility.[15]

Protocol 1: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the intrinsic solubility (S₀) of the compound in its neutral form.

Rationale: Using a buffered solution at a pH at least 2 units below the predicted pKa of the carboxylic acid ensures that >99% of the compound is in its neutral, least soluble form. The extended equilibration time ensures a true thermodynamic equilibrium is reached between the solid and dissolved states.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.01 M potassium chloride buffer and adjust the pH to 2.0 using 0.1 M HCl. This low pH suppresses the ionization of the carboxylic acid.

  • Addition of Compound: Add an excess amount of solid this compound to several glass vials (n=3) containing a precise volume (e.g., 1 mL) of the pH 2.0 buffer. The presence of visible solid material at the end of the experiment is essential to confirm that a saturated solution was achieved.

  • Equilibration: Seal the vials tightly. Place them in a shaker or rotator set to a constant temperature (e.g., 25 °C) for 48-72 hours. A longer duration is chosen to ensure equilibrium is reached for a poorly soluble compound.

  • Phase Separation: After equilibration, allow the vials to stand for 1 hour. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm PVDF syringe filter to remove all undissolved particles. Causality Note: The choice of filter material is critical; PVDF is selected for its low protein/compound binding properties to prevent loss of analyte.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase (e.g., 50:50 acetonitrile:water) to a concentration within the calibrated range of the analytical method. Analyze the sample using the validated HPLC method described in section 4.4.

  • Calculation: Determine the concentration of the dissolved compound in the original supernatant by applying the dilution factor. The average of the triplicate measurements represents the equilibrium solubility at that pH and temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh excess solid compound B Add pH 2.0 Buffer A->B C Seal vials and shake (48-72h at 25°C) B->C D Sample Supernatant C->D E Filter (0.22 µm PVDF) D->E F Dilute Sample E->F G HPLC Quantification F->G H Calculate Solubility (mg/mL) G->H

Fig 1: Workflow for Equilibrium Solubility Determination.
Protocol 2: pH-Solubility Profiling

This protocol maps the compound's solubility across a physiologically and chemically relevant pH range.

Rationale: By measuring solubility at various pH points above and below the pKa, a curve can be generated that reveals the intrinsic solubility (S₀), the pKa, and the solubility of the ionized species. This is critical for predicting in vivo dissolution.[16]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., universal buffers or specific buffers like phosphate, acetate, borate) covering a pH range from 2 to 10 (e.g., at pH 2, 4, 6, 7.4, 8, 10).

  • Execution: Repeat the Shake-Flask protocol (4.1, steps 2-6) for each prepared pH buffer.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH. The resulting curve should be flat at low pH (reflecting S₀) and increase sharply as the pH surpasses the pKa.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) A R-COOH (Protonated Form) B Low Aqueous Solubility A->B Dominant Species Equilibrium pKa A->Equilibrium C R-COO⁻ (Deprotonated Ion) D High Aqueous Solubility C->D Dominant Species Equilibrium->C

Fig 2: Relationship between pH, Ionization, and Solubility.
Protocol 3: Co-solvent Solubility Assessment

This protocol evaluates the impact of common organic co-solvents on solubility.

Rationale: This data is vital for developing formulations for in vitro assays (where DMSO is common) or for potential liquid dosage forms.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a series of co-solvent mixtures, for example: 10%, 20%, 50%, and 100% DMSO in water (v/v), and similarly for ethanol.

  • Execution: Repeat the Shake-Flask protocol (4.1, steps 2-6) for each co-solvent mixture.

  • Data Analysis: Plot the measured solubility against the percentage of the organic co-solvent.

Analytical Quantification: Reverse-Phase HPLC

Rationale: HPLC is a highly specific and sensitive method for quantifying the concentration of the analyte in the saturated solution. A reverse-phase method is ideal for a hydrophobic molecule like this compound.

Sample HPLC Method:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water containing 0.1% Formic Acid. Causality Note: The formic acid is added to ensure the carboxylic acid is fully protonated, leading to sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at a suitable wavelength (determined by UV scan, likely ~254 nm or ~320 nm).

  • Standard Curve: Prepare a standard curve from a stock solution of known concentration (e.g., in DMSO) to ensure accurate quantification.

Anticipated Data & Interpretation

The experimental protocols described will yield quantitative data on the solubility of this compound under various conditions. The results are expected to follow predictable patterns based on the physicochemical principles discussed.

Table 1: Anticipated Solubility Profile of this compound at 25°C

Solvent SystempHAnticipated Solubility (µg/mL)Interpretation
Aqueous Buffer2.0< 1Represents the intrinsic solubility (S₀) of the neutral molecule.
Aqueous Buffer4.01 - 10Solubility begins to increase as pH approaches the pKa.
Aqueous Buffer6.010 - 100Significant increase in solubility as the compound ionizes.
Aqueous Buffer7.4> 200High solubility in the ionized form at physiological pH.
Aqueous Buffer9.0> 1000Approaching maximum solubility of the salt form.
20% Ethanol / Water7.4> 300Co-solvent enhances the solubility of both neutral and ionized forms.
20% DMSO / Water7.4> 500DMSO is a stronger co-solvent, leading to greater solubility enhancement.
100% DMSON/A> 10,000High solubility in pure organic solvent, consistent with qualitative data.

Conclusion

The solubility of this compound is a complex property governed by its highly lipophilic, trichlorinated quinoline structure and its single, pH-dependent ionizable group. It is anticipated to be a classic example of a poorly soluble weak acid, exhibiting extremely low intrinsic aqueous solubility (<1 µg/mL) but a dramatic, pH-dependent increase in solubility in neutral to basic conditions due to the formation of its carboxylate salt. Furthermore, its solubility can be significantly enhanced through the use of organic co-solvents like ethanol and DMSO.

The robust, step-by-step methodologies and scientific rationale provided in this guide equip researchers to generate a comprehensive and reliable solubility profile. This essential dataset is a critical prerequisite for the successful advancement of this compound in any research or development pipeline, enabling informed decisions in formulation, biological screening, and further chemical investigation.

References

  • PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid.
  • Open Access Journals. (n.d.). Solubility: The Important Phenomenon in Pharmaceutical Analysis.
  • Brainly. (2023, July 11). 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since.
  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • PubMed. (n.d.). Solubility of organic acids in various methanol and salt concentrations: the implication on organic acid sorption in a cosolvent system.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Scribd. (n.d.). Temperature Effects on Drug Solubility | PDF.
  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?.
  • Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
  • ChemicalBook. (n.d.). This compound | 1391053-30-7.
  • ResearchGate. (2016, June). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
  • Journal of Drug Discovery and Therapeutics. (2016, February 28). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • ChemicalBook. (2023, April 23). This compound | 1391053-30-7.
  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-6-nitroquinoline.
  • PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.

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In-depth Technical Guide: 3,5,6-Trichloroquinoline-8-carboxylic Acid as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Initial investigations indicate that while 3,5,6-Trichloroquinoline-8-carboxylic Acid is commercially available as a chemical intermediate, there is a notable absence of dedicated scholarly articles, patents, or detailed experimental guides in the public domain concerning its specific synthesis, reactivity, and application. This guide, therefore, is structured to provide a foundational understanding based on the general principles of quinoline chemistry, drawing parallels from structurally related compounds to infer the potential utility and reactivity of this specific building block. The content herein aims to equip researchers with the fundamental knowledge required to begin an empirical investigation of this molecule.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The incorporation of a carboxylic acid moiety, as seen in quinoline-8-carboxylic acids, introduces a key functional handle for further synthetic elaboration and can also serve as a critical pharmacophoric element, often mimicking a phosphate group or engaging in hydrogen bonding and salt bridge interactions within enzyme active sites or receptor binding pockets.

The subject of this guide, this compound, presents a unique variation on this theme. The presence of three chlorine atoms on the quinoline core is expected to significantly modulate its physicochemical and pharmacological properties. These electron-withdrawing substituents can influence the acidity of the carboxylic acid, the electron density of the aromatic system, and the overall lipophilicity of the molecule, thereby impacting its reactivity, metabolic stability, and potential biological activity. This guide will explore the theoretical and practical considerations for utilizing this halogenated building block in synthetic and medicinal chemistry programs.

Physicochemical Properties and Handling

A summary of the known physical and chemical properties of this compound is presented below. This data is primarily sourced from chemical suppliers and provides a baseline for experimental design.

PropertyValueSource
CAS Number 1391053-30-7N/A
Molecular Formula C₁₀H₄Cl₃NO₂N/A
Molecular Weight 276.50 g/mol N/A
Appearance White to pale yellow solidN/A
Melting Point 232-234 °CN/A
Solubility Slightly soluble in Acetone and DMSO (heating may be required)N/A

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.

Synthetic Considerations

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the disconnection of the quinoline ring system, suggesting a substituted aniline and a three-carbon component as potential starting materials.

G A This compound B Combes Quinoline Synthesis or Gould-Jacobs Reaction A->B C Polychlorinated Acylaniline Derivative B->C D β-keto ester or equivalent B->D

Caption: Retrosynthetic approach for this compound.

Potential Synthetic Routes
  • Gould-Jacobs Reaction: This well-established method involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent hydrolysis. The challenge in applying this to the target molecule would be the synthesis of the required 2-amino-4,5-dichlorobenzoic acid or a suitable precursor.

  • Combes Quinoline Synthesis: This acid-catalyzed reaction of an aniline with a β-diketone could also be envisioned. Again, the synthesis of a polychlorinated aniline would be a prerequisite.

  • Late-Stage Chlorination: An alternative approach would be the synthesis of quinoline-8-carboxylic acid or a partially chlorinated derivative, followed by electrophilic chlorination. The directing effects of the existing substituents would need to be carefully considered to achieve the desired 3,5,6-trichloro substitution pattern. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride could be explored for this purpose.

Reactivity and Applications as a Building Block

The utility of this compound as a building block stems from the reactivity of its two primary functional groups: the carboxylic acid and the chlorinated quinoline core.

Reactions at the Carboxylic Acid

The carboxylic acid at the 8-position is a versatile handle for derivatization, most commonly through the formation of amide bonds.

4.1.1 Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the coupling of the quinoline core to a wide array of amine-containing fragments. This can be used to build larger molecules, introduce new pharmacophoric elements, or attach linkers for conjugation.

G cluster_0 Activation cluster_1 Coupling A 3,5,6-Trichloroquinoline- 8-carboxylic Acid B Activated Intermediate (e.g., Acyl Chloride, Active Ester) A->B Coupling Agent (e.g., HATU, EDC) D Amide Product B->D C Primary or Secondary Amine (R-NH₂ or R₂NH) C->D

Caption: General workflow for amide coupling reactions.

Experimental Protocol: General Procedure for Amide Coupling

  • Activation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) at room temperature, add a peptide coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of an additive like HOBt (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Reactions Involving the Chlorinated Ring

The three chlorine atoms on the quinoline ring are potential sites for nucleophilic aromatic substitution (SNAr) or, more commonly, for transition metal-catalyzed cross-coupling reactions. The chlorine at the 3-position is likely the most susceptible to nucleophilic attack due to its position relative to the ring nitrogen. However, the overall electron-deficient nature of the ring makes all three chlorine atoms potential handles for cross-coupling.

4.2.1 Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. In this context, it could be used to couple the 3,5,6-trichloroquinoline core with various aryl or heteroaryl boronic acids or esters, providing access to a diverse range of biaryl structures. The relative reactivity of the three chlorine atoms would need to be determined experimentally, as it will depend on the specific catalyst and reaction conditions employed.

G A 3,5,6-Trichloroquinoline- 8-carboxylic Acid (or ester) E Cross-Coupled Product A->E B Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., Na₂CO₃, K₃PO₄) D->E

An In-depth Technical Guide to the Discovery and History of Quinoline-8-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents one of the most vital heterocyclic systems in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds. This technical guide provides a comprehensive exploration of the discovery and historical development of a specific, influential member of this family: quinoline-8-carboxylic acid. We trace the journey from the initial isolation of the parent quinoline molecule in the 19th century to the elucidation of classical synthetic methodologies that paved the way for its derivatives. This paper delves into the key chemical reactions, such as the Skraup and Friedländer syntheses, that enabled the construction of the quinoline core, and examines the logical evolution toward synthesizing specific isomers like quinoline-8-carboxylic acid through methods such as the oxidation of precursor molecules. Furthermore, we explore the historical context of the discovery of its biological activities, drawing parallels with the closely related 8-hydroxyquinoline and the foundational chelation theory proposed by Adrien Albert. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the historical and scientific bedrock upon which the modern applications of quinoline-8-carboxylic acids are built.

Section 1: The Dawn of Quinoline Chemistry: From Coal Tar to Classical Synthesis

The story of quinoline begins not in a synthetic chemist's flask, but in the complex mixture of coal tar. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated the parent molecule, which he named "leukol" (from Greek, meaning "white oil"). A few years later, in 1842, French chemist Charles Gerhardt obtained the same compound by distilling the alkaloid quinine with a strong base, giving it the name quinoline, a name that has endured.[1]

However, isolation from natural sources was inefficient. The true potential of the quinoline family was unlocked by the development of robust synthetic methods in the late 19th century, a golden era for synthetic organic chemistry. Two landmark reactions stand out:

  • The Skraup Synthesis (1880): Developed by Czech chemist Zdenko Hans Skraup, this was the first major synthesis of the quinoline core.[2] The archetypal reaction involves heating aniline with glycerol, sulfuric acid, and a mild oxidizing agent like nitrobenzene.[2] The reaction, while powerful, was notoriously vigorous and often violent.[3] The mechanism begins with the acid-catalyzed dehydration of glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. Aniline then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring.[3]

  • The Friedländer Synthesis (1882): Shortly after Skraup's discovery, German chemist Paul Friedländer reported a more versatile and often milder method.[4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (like acetaldehyde) in the presence of an acid or base catalyst.[2][4][5] The elegance of the Friedländer synthesis lies in its convergent nature, bringing two key fragments together to directly form the quinoline system.[6]

These foundational syntheses opened the door for chemists to create a vast array of substituted quinolines by simply changing the starting aniline or carbonyl compound.

Historical_Timeline n1834 1834: Runge isolates 'Leukol' from coal tar n1842 1842: Gerhardt isolates 'Quinoline' from Quinine n1880 1880: Skraup develops the Skraup Synthesis n1882 1882: Friedländer develops his synthesis n1886 1886: Pfitzinger reaction for quinoline-4-carboxylic acids n_title Timeline of Early Quinoline Chemistry Pfitzinger_Workflow start_isatin Isatin base Base (e.g., KOH) start_isatin->base start_carbonyl Carbonyl Compound (with α-methylene) step2 Condensation start_carbonyl->step2 step1 Ring Opening (Hydrolysis) base->step1 step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Dehydration step3->step4 product Substituted Quinoline-4-Carboxylic Acid step4->product

Caption: General workflow of the Pfitzinger reaction.

Section 3: The Synthesis of Quinoline-8-Carboxylic Acid

The first synthesis of quinoline-8-carboxylic acid is not as clearly documented with a single "discovery" paper as the major named reactions. However, its preparation was a logical extension of established 19th-century chemistry. The most probable and historically consistent method for its initial synthesis was the oxidation of 8-methylquinoline .

Zdenko Hans Skraup, the father of the Skraup synthesis, himself noted that methyl-substituted quinolines (known as quinaldines) could be oxidized to their corresponding quinoline carboxylic acids using strong oxidizing agents like potassium permanganate. This provided a clear, two-step pathway:

  • Skraup Synthesis of 8-Methylquinoline: By applying the Skraup reaction to o-toluidine (2-methylaniline) instead of aniline, chemists could readily synthesize 8-methylquinoline.

  • Oxidation: Subsequent oxidation of the methyl group at the 8-position would yield the desired quinoline-8-carboxylic acid.

This approach highlights the power and logic of synthetic chemistry, where a foundational reaction (Skraup) is adapted to create a specific precursor, which is then transformed into the final target through a well-understood functional group manipulation.

Reactant (Aniline Derivative)Key ReactionIntermediate ProductFinal Product
AnilineSkraup SynthesisQuinolineN/A
o-ToluidineSkraup Synthesis8-MethylquinolineQuinoline-8-Carboxylic Acid (via Oxidation)
Isatin + CarbonylPfitzinger ReactionN/AQuinoline-4-Carboxylic Acid

Section 4: A Molecule of Biological Importance: History of Applications

The investigation into the biological activities of quinoline carboxylic acids is deeply intertwined with the history of its close analog, 8-hydroxyquinoline (8-HQ). The discovery in the 1920s that 8-HQ could form insoluble chelate complexes with metal ions was a critical turning point. [7]It was the Australian medicinal chemist Adrien Albert in the mid-20th century who solidified the "chelation theory," proposing that the potent antimicrobial activity of 8-HQ was not due to the molecule itself, but to its 1:1 complex with copper. [7]He theorized that this complex could penetrate microbial cells and disrupt essential metabolic processes by interfering with metalloenzymes.

This principle directly extends to quinoline-8-carboxylic acid. The proximity of the carboxylic acid group and the ring nitrogen at the 8-position creates a perfect bidentate ligand capable of chelating metal ions like copper, iron, and zinc. This chelation ability is believed to be the cornerstone of its diverse biological effects. [5][8]

  • Antimicrobial and Antifungal Activity: Early research demonstrated that, like 8-HQ, quinoline carboxylic acid derivatives could inhibit the growth of bacteria and fungi. This activity is largely attributed to the sequestration of essential metal ions that are vital for microbial enzyme function.

  • Anticancer and Antiproliferative Properties: More recent studies have revealed the potential of quinoline carboxylic acids as anticancer agents. [5][8]The proposed mechanisms are often linked to metal chelation, which can inhibit metalloenzymes crucial for tumor growth or transport metal ions into cancer cells, leading to the generation of cytotoxic reactive oxygen species (ROS). [7]Several studies have shown that quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid possess remarkable growth inhibition capacities against various cancer cell lines. [5][8]* Anti-inflammatory Activity: Certain quinoline carboxylic acids have demonstrated significant anti-inflammatory properties, comparable in some cases to classical nonsteroidal anti-inflammatory drugs (NSAIDs) without causing cytotoxicity in inflamed cells. [8]* Herbicidal Use: The oxidation of quinoline itself affords quinolinic acid (pyridine-2,3-dicarboxylic acid), a precursor to a commercial herbicide, demonstrating the agricultural importance of this chemical class. [1]Quinoline-8-carboxylic acid itself has also been identified as a herbicide. [9]

Chelation_Mechanism cluster_Core Core Concept: Chelation cluster_Effects Biological Consequences cluster_Activities Observed Biological Activities Chelation Quinoline-8-Carboxylic Acid + Metal Ion (e.g., Cu²⁺, Fe²⁺) n1 Inhibition of Metalloenzymes Chelation->n1 n2 Generation of ROS in Cancer Cells Chelation->n2 n3 Deprivation of Essential Metals from Microbes Chelation->n3 act1 Anticancer n1->act1 act3 Anti-inflammatory n1->act3 n2->act1 act2 Antimicrobial n3->act2

Caption: The central role of metal chelation in the biological activity of quinoline-8-carboxylic acid.

Section 5: Experimental Protocol: Classic Synthesis of a Quinoline Carboxylic Acid via Skraup Reaction

This protocol provides a representative methodology for the Skraup synthesis, which is the foundational reaction for creating the quinoline core from an aniline precursor. This method can be adapted to produce 8-methylquinoline (the precursor to quinoline-8-carboxylic acid) by substituting aniline with o-toluidine.

Objective: To synthesize quinoline from aniline.

Reagents and Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (or Arsenic Acid as a safer alternative)

  • Ferrous Sulfate (FeSO₄) (as a moderator)

  • Sodium Hydroxide (NaOH) solution for neutralization

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Steam distillation apparatus

Methodology:

  • Preparation: In a large round-bottom flask, carefully add concentrated sulfuric acid to aniline with cooling and stirring.

  • Addition of Reagents: To this mixture, add glycerol and ferrous sulfate heptahydrate. The ferrous sulfate acts to moderate the otherwise violent exothermic reaction. [3]3. Initiation of Reaction: Gently heat the mixture in a heating mantle. The reaction is highly exothermic, and the heat source should be removed as the reaction proceeds vigorously.

  • Reflux: Once the initial vigorous reaction subsides, add the oxidizing agent (nitrobenzene) and heat the mixture under reflux for several hours to ensure the reaction goes to completion.

  • Work-up: Allow the reaction mixture to cool. Carefully dilute the mixture with water and then neutralize it with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Purification: The crude quinoline is isolated from the reaction mixture via steam distillation. The quinoline will co-distill with the steam.

  • Isolation: The quinoline layer is separated from the aqueous layer in the distillate. Further purification can be achieved through extraction with an organic solvent and subsequent distillation.

Safety Precautions: The Skraup synthesis is notoriously exothermic and can be dangerous if not controlled. [3]All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The use of a blast shield is recommended.

Conclusion

The history of quinoline-8-carboxylic acid is a compelling narrative of scientific progress, beginning with the taming of a complex natural product mixture and culminating in the rational design of molecules with profound biological impact. From the brute-force elegance of the Skraup synthesis to the strategic functional group manipulations required to access specific isomers, the development of this compound showcases the core principles of synthetic organic chemistry. The subsequent discovery of its biological activities, grounded in the fundamental theory of metal chelation, has cemented its place as a privileged scaffold in medicinal chemistry and drug development. The journey of quinoline-8-carboxylic acid serves as a powerful reminder that the exploration of even century-old chemical frameworks can continue to yield compounds of immense scientific and therapeutic value.

References

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Theoretical and Computational Analysis of 3,5,6-Trichloroquinoline-8-carboxylic Acid: A Prototypical Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties[1][2][3]. The specific analogue, 3,5,6-Trichloroquinoline-8-carboxylic Acid, while identified and commercially available, remains largely uncharacterized in the scientific literature[4][5]. Its structure, featuring a quinoline core, a carboxylic acid group (a common feature in anti-inflammatory and antibacterial agents), and multiple chlorine substituents known to modulate lipophilicity and electronic properties, presents a compelling case for investigation as a potential drug candidate[6][7].

This technical guide provides a comprehensive, first-principles framework for the theoretical and computational characterization of this compound. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind methodological choices, establishing a self-validating workflow from initial structure optimization to predictive biological interaction analysis. We will employ Density Functional Theory (DFT) to probe the molecule's fundamental electronic structure and molecular docking to explore its hypothetical interaction with a biologically relevant target. This guide is designed to serve as a prototypical roadmap for researchers initiating computational studies on novel quinoline derivatives, ensuring scientific rigor and actionable insights.

Part 1: Foundational Principles and Molecular Architecture

The Subject Molecule: this compound

The molecule of interest is built upon a quinoline bicyclic heteroaromatic system. Key functionalizations include:

  • Three Chloro Groups (Positions 3, 5, 6): These electron-withdrawing groups are expected to significantly influence the molecule's electronic landscape, reactivity, and lipophilicity. Halogenation is a common strategy in drug design to enhance membrane permeability and metabolic stability.

  • Carboxylic Acid Group (Position 8): This group introduces a potential site for hydrogen bonding and salt bridge formation, which are critical for receptor binding. Its proximity to the quinoline nitrogen atom may also facilitate chelation with metal ions, a known mechanism of action for some quinoline-based drugs[6].

Understanding the interplay of these substituents is paramount for predicting the molecule's behavior and potential as a therapeutic agent.

The Rationale for Density Functional Theory (DFT)

For a molecule of this nature, Density Functional Theory (DFT) represents the optimal starting point for computational analysis. Unlike simpler molecular mechanics methods, DFT provides a robust quantum mechanical description of the electronic system, which is essential for accurately modeling the effects of the electronegative chlorine atoms and the delocalized π-system of the quinoline ring.

Why DFT?

  • Accuracy for Cost: DFT offers a favorable balance between computational expense and accuracy for medium-sized organic molecules.

  • Electronic Property Prediction: It allows for the calculation of critical quantum-molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity and stability[8][9].

  • Proven Efficacy: DFT, particularly with hybrid functionals like B3LYP, has been successfully and extensively used to characterize a wide range of quinoline derivatives, with results showing high correlation to experimental data[10].

For this study, we propose the use of the B3LYP functional combined with a 6-311+G(d,p) basis set . This combination is well-regarded for its ability to accurately describe both the geometry and electronic properties of organic molecules containing heteroatoms and halogens.

Part 2: Core Computational Protocols & Methodologies

This section details the step-by-step experimental workflows for a comprehensive computational analysis.

Protocol 2.1: Geometry Optimization and Vibrational Analysis

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is not merely a procedural step; an incorrect geometry will invalidate all subsequent electronic property calculations.

Step-by-Step Methodology:

  • Initial Structure Construction: Build the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro) and perform an initial, rough 3D cleanup using a molecular mechanics force field (e.g., UFF).

  • DFT Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian). Specify the following keywords:

    • #p B3LYP/6-311+G(d,p): Defines the level of theory.

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Execution and Validation: Run the calculation. Upon completion, the primary validation check is the output of the frequency calculation.

    • Trustworthiness Check: The calculation must yield zero imaginary frequencies . An imaginary frequency indicates that the optimized structure is not a true energy minimum but a saddle point. If one is found, the geometry must be perturbed and the optimization re-run.

  • Analysis: Extract the optimized Cartesian coordinates and the final electronic energy. This stable structure forms the basis for all further analyses.

Diagram: Geometry Optimization Workflow

G cluster_prep Preparation cluster_calc Calculation cluster_validation Validation & Analysis node_prep 1. Build 2D Structure & Initial 3D Cleanup node_input 2. Create DFT Input File (B3LYP/6-311+G(d,p) Opt Freq) node_prep->node_input node_run 3. Execute Gaussian Job node_input->node_run node_check 4. Check Frequencies node_run->node_check node_valid Result: Validated 3D Structure (0 Imaginary Frequencies) node_check->node_valid  Pass node_invalid Result: Saddle Point (Imaginary Frequency Found) node_check->node_invalid  Fail node_reopt 5. Perturb Geometry & Re-optimize node_invalid->node_reopt node_reopt->node_input G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_dock Docking Simulation cluster_analysis Post-Docking Analysis rec1 1. Download PDB Structure (e.g., EGFR Kinase) rec2 2. Clean Structure (Remove Water, Ligands) rec1->rec2 rec3 3. Add Hydrogens & Assign Charges rec2->rec3 dock1 6. Define Active Site Grid Box rec3->dock1 lig1 4. Use DFT-Optimized Ligand Geometry lig2 5. Assign Charges & Define Rotatable Bonds lig1->lig2 lig2->dock1 dock2 7. Run Docking Algorithm (e.g., AutoDock Vina) dock1->dock2 dock3 8. Score & Rank Poses dock2->dock3 ana1 9. Analyze Binding Affinity (kcal/mol) dock3->ana1 ana2 10. Visualize Interactions (H-Bonds, Hydrophobic) ana1->ana2 ana3 Result: Predicted Binding Mode & Interaction Profile ana2->ana3

Caption: Workflow for predictive binding analysis via molecular docking.

Part 3: Data Synthesis and Future Directions

The true scientific value emerges from synthesizing the data from these protocols. The MEP map (Protocol 2.2) should rationalize the interactions observed in the docking pose (Protocol 2.3). For instance, a strongly negative region on the carboxylic acid's oxygen atoms should correlate with hydrogen bond formation with a donor residue (e.g., a lysine or arginine) in the active site. The HOMO-LUMO gap helps to contextualize the molecule's potential for engaging in covalent interactions or redox reactions, though this is less common for initial binding.

Future Computational Steps:

  • Molecular Dynamics (MD) Simulations: To validate the stability of the docked pose, an MD simulation of the ligand-protein complex in a solvated environment can be performed. This provides insight into the flexibility of the complex and the persistence of key interactions over time, a technique often paired with docking studies.[1]

  • ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, providing an early assessment of its drug-likeness.

  • Quantum Theory of Atoms in Molecules (QTAIM): For a deeper understanding of specific interactions like intramolecular hydrogen bonds, QTAIM analysis can be employed to characterize bond critical points.

Conclusion

This guide has outlined a rigorous, multi-faceted computational workflow for the initial characterization of this compound. By grounding our approach in established DFT and molecular docking methodologies that have been validated across the broader class of quinoline derivatives, we establish a scientifically sound pathway for generating predictive data. The results from this framework can effectively guide synthetic efforts, prioritize candidates for biological screening, and provide a deep mechanistic understanding of a molecule's potential before committing significant laboratory resources. This in silico-first approach embodies a modern, efficient paradigm in drug discovery and development.

References

  • Al-Hussain, S. A., & El-Azab, A. S. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(1), 2446-2461. ([Link])

  • Rojas-Guzmán, W., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7079. ([Link])

  • Younos Bouzian, M., et al. (2021). Synthesis, spectroscopic characterization, crystal structure, DFT, molecular docking and in vitro antibacterial potential of novel quinoline derivatives. Journal of Molecular Structure, 1225, 129112. ([Link])

  • Abdel-Wahab, B. F., et al. (2018). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 54(8), 1205-1214. ([Link])

  • Gümüş, M., et al. (2024). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. ([Link])

  • Patel, H., et al. (2023). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 13(1), 10842. ([Link])

  • Hassan, A. S., et al. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Indonesian Journal of Health and Pharmaceutical, 37(4), 298-309. ([Link])

  • Kamath, C., et al. (2023). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. Heterocyclic Letters, 13(3), 477-488. ([Link])

  • RSC Advances. (2022). Green and sustainable synthesis of quinoline derivatives. RSC Blogs. ([Link])

  • Hassan, A. S., et al. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. ResearchGate. ([Link])

  • Abdel-Mottaleb, M. M. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6296. ([Link])

  • Olar, R., et al. (2012). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 63(1), 31-35. ([Link])

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. ([Link])

  • Pavan, F. R., et al. (2010). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 54(11), 4953-4954. ([Link])

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. ([Link])

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. ([Link])

  • Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 6(1), e03271. ([Link])

  • Su, T., et al. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 11(1), 115-120. ([Link])

  • Kojić, V. V., et al. (2016). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of the Serbian Chemical Society, 81(11), 1261-1278. ([Link])

  • El-Behery, M., et al. (2015). Synthesis of 8-hydroxyquinolium chloroacetate and synthesis of complexes derived from 8-hydroxyquinoline, and characterization, density functional theory and biological studies. Applied Organometallic Chemistry, 29(12), 827-836. ([Link])

  • Chen, Y., et al. (2000). A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. Synthetic Communications, 30(8), 1441-1446. ([Link])

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Methodological & Application

synthesis protocol for 3,5,6-Trichloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the proposed synthesis of 3,5,6-Trichloroquinoline-8-carboxylic Acid, designed for an audience of researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

This compound is a densely functionalized heterocyclic compound. Its polychlorinated quinoline core makes it a valuable, albeit challenging, synthetic target and a potential building block in medicinal chemistry and materials science. The strategic placement of chloro-substituents can significantly modulate the electronic properties, lipophilicity, and metabolic stability of quinoline-based scaffolds, while the C-8 carboxylic acid provides a crucial handle for further derivatization, such as amide bond formation.

This document outlines a plausible, multi-step synthetic pathway for this target molecule. As no direct, single-publication protocol exists, this guide is a synthesis of established, analogous chemical transformations drawn from the scientific literature. The proposed strategy is built on a logical retrosynthetic analysis, culminating in a robust and well-documented hydrolysis reaction to yield the final carboxylic acid.

Retrosynthetic Strategy and Workflow

The synthesis is designed around four key transformations. The final step involves the hydrolysis of a trichloromethyl group at the C-8 position, a method validated for analogous halogenated quinolines[1]. The preceding steps focus on assembling the required polychlorinated 8-methylquinoline precursor.

The overall workflow can be visualized as follows:

G cluster_0 Overall Synthetic Workflow Final_Product This compound Precursor_3 3,5,6-Trichloro-8-(trichloromethyl)quinoline Final_Product->Precursor_3 Step 4: Hydrolysis Precursor_2 3,5,6-Trichloro-8-methylquinoline Precursor_3->Precursor_2 Step 3: Radical Chlorination Precursor_1 5,6-Dichloro-8-methylquinoline Precursor_2->Precursor_1 Step 2: Electrophilic Chlorination Starting_Material 2,3-Dichloroaniline + Crotonaldehyde Precursor_1->Starting_Material Step 1: Skraup Synthesis

Caption: Proposed four-step synthesis of the target compound.

Part 1: Synthesis of 5,6-Dichloro-8-methylquinoline

Causality and Rationale: The foundational step is the construction of the quinoline core with the correct substitution pattern on the benzene ring and a methyl group at the C-8 position, which will later be converted to the carboxylic acid. The Skraup synthesis is a powerful and classic method for forming quinolines from anilines. By starting with 2,3-dichloroaniline and reacting it with an α,β-unsaturated aldehyde precursor like crotonaldehyde, the cyclization is directed to form the desired 8-methylquinoline skeleton with chlorine atoms at the C-5 and C-6 positions. This approach is a logical extension of documented Skraup syntheses, such as the preparation of 6-chloro-8-methylquinoline from 4-chloro-2-methylaniline[2].

Experimental Protocol:

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 2,3-dichloroaniline (1.0 mol, 162.0 g) and nitrobenzene (250 mL) as both the solvent and oxidizing agent.

  • Reagent Addition: Begin vigorous stirring and add concentrated sulfuric acid (3.0 mol, 163 mL) dropwise via the dropping funnel. The addition should be slow to control the initial exotherm, maintaining the temperature below 60 °C with an ice-water bath if necessary.

  • Skraup Reaction: After the addition of acid is complete, begin to slowly add crotonaldehyde (2.0 mol, 166 mL, 140.2 g) dropwise. Once the addition is complete, slowly heat the reaction mixture to 130-140 °C.

  • Reaction Monitoring & Work-up: Maintain the temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). After completion, cool the mixture to room temperature. Carefully pour the reaction mixture onto 2 kg of crushed ice.

  • Neutralization and Extraction: Cautiously neutralize the acidic solution with a 40% aqueous sodium hydroxide solution to a pH of ~9. Caution: This is a highly exothermic process. Transfer the mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 800 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the ethyl acetate and nitrobenzene. The crude product is then purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 5,6-dichloro-8-methylquinoline.

Part 2: Synthesis of 3,5,6-Trichloro-8-methylquinoline

Causality and Rationale: This step introduces the third and final chlorine atom onto the pyridine ring at the C-3 position. While electrophilic chlorination of the quinoline ring under acidic conditions preferentially occurs on the benzene ring (positions C-5 and C-8)[3], chlorination of the pyridine ring can be achieved under different conditions, often involving reagents like sulfuryl chloride (SO₂Cl₂). This reagent can participate in both free-radical and electrophilic pathways and is effective for chlorinating various heterocyclic systems.

Experimental Protocol:

  • Reaction Setup: In a 500 mL flask protected from light and fitted with a stirrer and reflux condenser, dissolve 5,6-dichloro-8-methylquinoline (0.5 mol, 106.0 g) in chloroform (250 mL).

  • Reagent Addition: Slowly add sulfuryl chloride (0.6 mol, 48.5 mL, 81.0 g) to the solution at room temperature.

  • Reaction: Gently heat the mixture to reflux (approx. 60 °C) for 8-12 hours. The reaction should be monitored by TLC or GC-MS for the appearance of the trichlorinated product and disappearance of the starting material.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Carefully quench the excess sulfuryl chloride by slowly adding the reaction mixture to a stirred, saturated solution of sodium bicarbonate. Separate the organic layer, wash it with water and then brine, dry it over anhydrous magnesium sulfate, and remove the solvent in vacuo. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography to afford 3,5,6-trichloro-8-methylquinoline.

Part 3: Synthesis of 3,5,6-Trichloro-8-(trichloromethyl)quinoline

Causality and Rationale: The conversion of the 8-methyl group to an 8-(trichloromethyl) group is a critical step to prepare the substrate for the final hydrolysis. This transformation is reliably achieved via a free-radical halogenation mechanism. Using a reagent like N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) under UV irradiation or heat allows for the selective and exhaustive chlorination of the benzylic methyl group.

Experimental Protocol:

  • Reaction Setup: To a quartz reaction vessel equipped with a magnetic stirrer, reflux condenser, and a UV lamp, add 3,5,6-trichloro-8-methylquinoline (0.2 mol, 48.9 g), N-chlorosuccinimide (NCS) (0.66 mol, 88.1 g), and carbon tetrachloride (400 mL).

  • Initiation: Add a catalytic amount of benzoyl peroxide (2.0 g).

  • Reaction: Heat the mixture to reflux (approx. 77 °C) while irradiating with the UV lamp. The reaction is typically complete within 6-10 hours. Monitor the progress by ¹H NMR, observing the disappearance of the methyl singlet.

  • Work-up and Purification: Cool the reaction mixture and filter to remove the succinimide byproduct. Wash the filtrate with a 10% sodium thiosulfate solution to remove any remaining oxidant, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent. The crude product, 3,5,6-trichloro-8-(trichloromethyl)quinoline, can be purified by recrystallization from a suitable solvent like hexane.

Part 4: Hydrolysis to this compound

Causality and Rationale: This is the final and key step. The hydrolysis of a trichloromethyl group to a carboxylic acid is a well-established transformation. For halogenated 8-(trichloromethyl)quinolines, this can often be achieved under relatively mild conditions with water, sometimes catalyzed by acid. This protocol is directly adapted from analogous transformations reported in the patent literature, which demonstrate high yields for this specific conversion on similar substrates[1].

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, place 3,5,6-trichloro-8-(trichloromethyl)quinoline (0.1 mol, 35.0 g).

  • Hydrolysis: Add 100 mL of water. Stir the suspension vigorously at room temperature (25-30 °C).

  • Reaction Monitoring: The reaction progress can be monitored by TLC, observing the formation of the more polar carboxylic acid product. The reaction time can vary from 24 to 48 hours. Gentle heating to 40-50 °C may be employed to accelerate the conversion if necessary.

  • Isolation: Upon completion of the reaction, the solid product is collected by filtration.

  • Purification: The collected solid is washed thoroughly with water to remove any remaining HCl byproduct and then dried under vacuum. If further purification is needed, the crude acid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.

ParameterStep 1Step 2Step 3Step 4
Starting Material 2,3-Dichloroaniline5,6-Dichloro-8-methylquinoline3,5,6-Trichloro-8-methylquinoline3,5,6-Trichloro-8-(trichloromethyl)quinoline
Key Reagents H₂SO₄, CrotonaldehydeSO₂Cl₂, ChloroformNCS, Benzoyl PeroxideWater
Reaction Type Skraup SynthesisElectrophilic ChlorinationFree-Radical ChlorinationHydrolysis
Temperature 130-140 °C~60 °C (Reflux)~77 °C (Reflux)25-50 °C
Duration 4-6 hours8-12 hours6-10 hours24-48 hours
Expected Product 5,6-Dichloro-8-methylquinoline3,5,6-Trichloro-8-methylquinoline3,5,6-Trichloro-8-(trichloromethyl)quinolineThis compound

References

  • Title: Combes quinoline synthesis Source: Wikipedia URL: [Link]

  • Title: Combes Quinoline Synthesis Source: Name Reactions in Organic Synthesis URL
  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]

  • Title: Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems Source: ResearchGate URL: [Link]

  • Title: Synthesis of 3-methyl-8-chloro-5,6,7,8-tetrahydroquinoline Source: PrepChem.com URL: [Link]

  • Title: Combes synthesis of quinolines Source: Química Organica.org URL: [Link]

  • Title: Combes quinoline synthesis | Request PDF Source: ResearchGate URL: [Link]

  • Source: Google Patents (CN102942524A)
  • Title: THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES Source: Pakistan Journal of Scientific and Industrial Research URL: [Link]

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Application Notes & Protocols: Leveraging 3,5,6-Trichloroquinoline-8-carboxylic Acid as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials. 3,5,6-Trichloroquinoline-8-carboxylic Acid is an advanced intermediate engineered for synthetic versatility. Its structure is distinguished by two key reactive domains: a carboxylic acid group at the 8-position, ideal for amide coupling and esterification, and a polychlorinated aromatic system, which presents multiple handles for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling methodologies.

This guide provides an in-depth analysis of the molecule's reactivity, detailed protocols for its principal applications, and the scientific rationale behind the selection of reagents and conditions. The protocols are designed to be robust and self-validating, serving as a strong foundation for synthetic campaigns.

Physicochemical Properties & Safety

This compound is a solid material under standard conditions. Its key properties are summarized below.

PropertyValueSource
CAS Number 1391053-30-7[1][2][3]
Molecular Formula C₁₀H₄Cl₃NO₂[1][4]
Molecular Weight 276.50 g/mol [1][3]
Appearance White to Pale Yellow Solid[1]
Storage 2-8°C, Refrigerator[1]

Safety & Handling: As with any chlorinated heterocyclic compound, appropriate safety measures are critical. While a specific safety data sheet (SDS) for this exact compound is not widely published, data from analogous chloro- and hydroxy-quinolines suggest the following precautions:

  • Toxicity: Assumed to be toxic if swallowed and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Core Reactivity & Synthetic Potential

The synthetic utility of this compound stems from its distinct functional groups. The diagram below illustrates the primary transformation pathways available.

G cluster_0 Carboxylic Acid Derivatization cluster_1 Cross-Coupling Reactions main 3,5,6-Trichloroquinoline- 8-carboxylic Acid amide Amide Derivatives main->amide Amine (R₂NH) + Coupling Agent ester Ester Derivatives main->ester Alcohol (ROH) + Acid Catalyst acid_chloride Acyl Chloride main->acid_chloride SOCl₂ or (COCl)₂ suzuki Aryl/Heteroaryl Substitution (e.g., Suzuki Coupling) main->suzuki Pd Catalyst + Ar-B(OH)₂ buchwald C-N/C-O Coupling (e.g., Buchwald-Hartwig) main->buchwald Pd Catalyst + Amine/Alcohol acid_chloride->amide R₂NH

Caption: Key synthetic transformations of the title compound.

  • Carboxylic Acid (C8-Position): This group is the primary site for building molecular complexity. It can be readily converted into amides, esters, or the more reactive acyl chloride. Amide bond formation is arguably the most common and valuable transformation in drug discovery, allowing for the linkage of this quinoline core to a vast array of amine-containing building blocks.

  • Chloro-Substituents (C3, C5, C6-Positions): These atoms are handles for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, enables the formation of C-C bonds with boronic acids, introducing new aryl or heteroaryl moieties.[5] The relative reactivity of the chloro-positions (C3 vs. C5 vs. C6) will depend on the electronic and steric environment, offering potential for regioselective functionalization under carefully optimized conditions. Generally, chloro-groups at positions 2 and 4 of the quinoline ring are most reactive, but functionalization at other positions is well-established.[5]

Application Protocol 1: Amide Bond Formation via Direct Coupling

This protocol describes a general, one-pot method for synthesizing quinoline-8-carboxamides using a peptide coupling reagent. This approach is favored for its operational simplicity and broad substrate scope.

Causality & Experimental Choices:

  • Coupling Reagent: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid, converting the hydroxyl into a better leaving group.[6][7] This prevents the formation of a stable carboxylate salt that would otherwise occur if an amine and carboxylic acid were mixed directly.[7] HATU is often preferred for its high efficiency and ability to suppress racemization, though EDC/HOBt is a more economical choice.[6]

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is essential. Its role is to neutralize the ammonium salts formed during the reaction, ensuring the amine nucleophile remains in its free, reactive state.[8]

  • Solvent: A dry, polar aprotic solvent like DMF or DCM is used to ensure all reactants are solubilized and to prevent premature hydrolysis of the activated intermediate.

G start Dissolve Reactants (Acid, Amine, Coupling Agent) add_base Add Base (DIPEA) at 0 °C to RT start->add_base stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_base->stir workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) stir->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify end Characterize Pure Amide purify->end

Caption: Workflow for direct amide bond formation.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired primary or secondary amine (1.1 eq), and the coupling reagent (e.g., HATU, 1.1 eq).

  • Solvation: Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Reaction Initiation: Cool the mixture in an ice bath (0 °C). Add DIPEA (2.5 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate (2x), and finally with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Application Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura reaction to install an aryl or heteroaryl group at one of the chloro-positions.

Causality & Experimental Choices:

  • Catalyst System: The reaction requires a Pd(0) source, which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a pre-formed complex like Pd(PPh₃)₄. A phosphine ligand (e.g., SPhos, XPhos) is crucial for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[5] For chloro-heterocycles, electron-rich, bulky phosphine ligands are often required to promote the challenging oxidative addition step.[5]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The choice of base can significantly impact yield and should be screened.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is commonly used to dissolve both the organic-soluble catalyst system and the inorganic base/boronic acid salt.

Note on Regioselectivity: With three distinct chloro-substituents, the site of coupling will be determined by their relative reactivity. This presents an opportunity for selective functionalization but requires careful experimental optimization (temperature, catalyst, ligand) to control. The reaction may yield a mixture of mono-arylated products.

G start Combine Reactants (Quinoline, Boronic Acid, Base) add_solvent Add Solvent (e.g., Dioxane/H₂O) start->add_solvent degas Degas Mixture (N₂ or Ar Purge) add_solvent->degas add_catalyst Add Pd Catalyst & Ligand degas->add_catalyst heat Heat to Reflux (Monitor by TLC/LC-MS) add_catalyst->heat workup Cool, Filter & Extract heat->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify end Characterize Pure Product purify->end

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, 3.0 eq).

  • Solvation: Add a solvent mixture, such as 1,4-Dioxane and water (e.g., 4:1 v/v).

  • Inerting: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C under the inert atmosphere. Stir vigorously until the starting material is consumed as indicated by TLC or LC-MS (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired arylated quinoline derivative(s).

Expected Characterization Data

While experimental data for the title compound is limited, the following provides a guide for characterization.

TechniqueExpected Observations
¹H NMR Signals in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the two protons on the quinoline core. A broad singlet far downfield (>10 ppm) for the carboxylic acid proton, which may be exchangeable with D₂O.
¹³C NMR Signals corresponding to the 10 carbons of the quinoline core, including the carbonyl carbon of the carboxylic acid (approx. 165-175 ppm).
Mass Spec (ESI-) Expected [M-H]⁻ peak at m/z ≈ 274.9 (corresponding to C₁₀H₃Cl₃NO₂⁻), showing a characteristic isotopic pattern for three chlorine atoms.
FT-IR Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region.

References

  • Pharmaffiliates. (n.d.). 3,5,6-Trichloro-8-quinolinecarboxylic Acid. Available at: [Link]

  • Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). The Royal Society of Chemistry. Available at: [Link]

  • Hanan, F. M., Ali, N. M., & Ali, H. A. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359. Available at: [Link]

  • Ali, N. M., et al. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359.
  • Vankawala, P. J., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Brazilian Chemical Society, 25, 1457-1466. Available at: [Link]

  • Singh, R. P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

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derivatization of 3,5,6-Trichloroquinoline-8-carboxylic Acid for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocols for the Derivatization of 3,5,6-Trichloroquinoline-8-carboxylic Acid for Biological Assays

Introduction: The Quinoline Scaffold in Chemical Biology

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and drug discovery, with a basic framework that is crucial for synthesizing new pharmaceutical agents.[1][2] These heterocyclic compounds exhibit a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][4][5] The compound this compound is a synthetically accessible scaffold that offers a unique starting point for creating targeted molecular probes.[6][7] The presence of a carboxylic acid group at the 8-position provides a versatile chemical handle for modification, allowing researchers to attach a variety of functional moieties.

This guide provides a detailed overview and actionable protocols for the derivatization of this trichloroquinoline scaffold. The focus is on creating chemical tools tailored for biological assays, enabling researchers to investigate molecular interactions, cellular uptake, and target engagement. We will explore strategies for attaching fluorescent reporters, affinity tags (biotin), and bioorthogonal handles for click chemistry.

The Carboxylic Acid: A Versatile Anchor for Derivatization

The carboxylic acid functional group is a linchpin for bioconjugation. Its reactivity can be precisely controlled, most commonly through activation to form a more reactive intermediate that readily couples with nucleophiles like amines.[8][9] This process, primarily forming stable amide bonds, is one of the most frequently used reactions in medicinal chemistry.[8][10] The protocols detailed below leverage this fundamental reaction to transform the inert quinoline acid into a suite of powerful biological probes.

Strategy 1: Direct Conjugation of Amine-Containing Probes

The most direct approach to functionalizing this compound is to form an amide bond with a probe that contains a primary amine. This is suitable for attaching fluorescent dyes or biotin tags that are commercially available in an amine-reactive form.

Causality and Experimental Choices

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires an activating agent.[8][9] We utilize a carbodiimide, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS).

  • Activation: EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Stabilization: This intermediate can be unstable in aqueous solutions. NHS is added to react with it, forming a more stable NHS-ester. This semi-stable intermediate is less susceptible to hydrolysis and efficiently reacts with primary amines.[11]

  • Coupling: The amine-containing probe (e.g., a fluorescent dye or biotin-amine) then displaces the NHS group, forming a stable amide bond and releasing NHS as a byproduct.

  • Solvent: Anhydrous aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are used to prevent premature hydrolysis of the activated intermediates.

  • Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is often included to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

Protocol 1A: Fluorescent Labeling

This protocol describes the conjugation of an amine-containing fluorescent dye to the quinoline scaffold.

Materials and Reagents:

  • This compound

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 Cadaverine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reversed-phase HPLC for purification

  • Mass Spectrometer (MS) and NMR Spectrometer for characterization

Procedure:

  • Dissolution: In a dry glass vial under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in anhydrous DMF.

  • Pre-activation: Add 1.2 equivalents of EDC and 1.5 equivalents of NHS to the solution. Stir the mixture at room temperature for 30-60 minutes to form the NHS-ester.

  • Coupling Reaction: In a separate vial, dissolve 1.1 equivalents of the amine-reactive fluorescent dye and 3 equivalents of DIPEA in a minimal amount of anhydrous DMF.

  • Addition: Add the dye solution dropwise to the activated quinoline solution.

  • Incubation: Allow the reaction to proceed at room temperature for 4-12 hours, protected from light. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Purification: Upon completion, purify the fluorescently labeled quinoline derivative using reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (verifying the expected molecular weight) and NMR spectroscopy.[12]

Protocol 1B: Biotinylation for Affinity-Based Assays

Biotinylation is the process of covalently attaching biotin to a molecule, enabling its high-affinity interaction with streptavidin or avidin.[13] This is invaluable for applications like affinity purification, pull-down assays, and ELISA.[14][15]

Materials and Reagents:

  • Same as Protocol 1A, but replace the fluorescent dye with an amine-containing biotin derivative (e.g., Biotin-PEG-Amine). The PEG linker enhances solubility.

Procedure: The procedure is identical to Protocol 1A, substituting the amine-reactive fluorescent dye with the biotin-amine reagent. Purification and characterization steps remain crucial for validating the final conjugate. The small size of biotin is unlikely to interfere with the natural function of the parent molecule.[13]

Strategy 2: Installation of Bioorthogonal Handles for Click Chemistry

Bioorthogonal chemistry involves reactions that can occur in complex biological systems without interfering with native biochemical processes.[16][17] "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prime example.[18] By attaching an azide or alkyne handle to the quinoline scaffold, the molecule is primed for subsequent reaction with a complementary probe, even within a cell lysate or living system.[19][20]

Causality and Experimental Choices

The goal is to use the robust amide bond formation chemistry described previously to attach a small linker containing a bioorthogonal handle. We will use propargylamine to install a terminal alkyne.

  • Rationale: Installing a small, inert handle like an alkyne minimally alters the physicochemical properties of the parent quinoline compound. This "pre-functionalized" molecule can then be used in biological experiments, and its interaction partners or location can be revealed later by "clicking" on a reporter molecule (e.g., an azide-fluorophore or azide-biotin).[21] This two-step approach offers greater flexibility than direct labeling.

Protocol 2: Synthesis of an Alkyne-Modified Quinoline

Materials and Reagents:

  • This compound

  • Propargylamine

  • EDC, NHS, DIPEA

  • Anhydrous DMF

  • Silica gel for column chromatography

  • Standard analytical equipment (MS, NMR)

Procedure:

  • Activation: In a dry glass vial, dissolve 1 equivalent of this compound, 1.2 equivalents of EDC, and 1.5 equivalents of NHS in anhydrous DMF. Stir at room temperature for 30-60 minutes.

  • Coupling: Add 3 equivalents of DIPEA followed by 1.5 equivalents of propargylamine to the reaction mixture.

  • Incubation: Stir the reaction at room temperature for 2-6 hours. Monitor by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure of N-propargyl-3,5,6-trichloroquinoline-8-carboxamide by mass spectrometry and ¹H and ¹³C NMR.[22][23]

This alkyne-derivatized quinoline is now ready for use in CuAAC reactions.

Visualization of Workflows

A clear understanding of the experimental sequence is critical for success. The following diagrams illustrate the overall derivatization strategy and a typical biological application.

G cluster_start Starting Material cluster_activation Activation cluster_products Derivatized Probes start 3,5,6-Trichloroquinoline- 8-carboxylic Acid activation EDC / NHS Activation (Forms NHS-Ester) start->activation Step 1 fluor Fluorescent Probe activation->fluor + Amine-Dye biotin Biotin Affinity Tag activation->biotin + Amine-Biotin click Bioorthogonal Handle (e.g., Alkyne) activation->click + Propargylamine

Caption: Overall derivatization strategy for the quinoline carboxylic acid.

G cluster_workflow Affinity Pulldown Workflow cluster_steps probe Biotinylated Quinoline Probe immobilize 1. Immobilize Probe on Beads probe->immobilize beads Streptavidin-Coated Beads beads->immobilize lysate Cell Lysate (Containing Target Proteins) incubate 2. Incubate with Cell Lysate lysate->incubate immobilize->incubate wash 3. Wash to Remove Non-specific Binders incubate->wash elute 4. Elute Bound Proteins wash->elute analysis Analyze by Mass Spectrometry (e.g., LC-MS/MS) elute->analysis

Caption: Workflow for a target identification assay using a biotinylated probe.

Characterization and Data Summary

Successful derivatization must be confirmed empirically. Mass spectrometry provides a direct readout of the mass change, while NMR confirms that the modification occurred at the correct position without altering the core scaffold.

Derivatization StrategyReagentExpected Mass Change (Δm/z)Primary Use
Amide Formation Propargylamine+39.026 DaClick Chemistry Handle
Biotinylation Biotin-NH₂+226.096 DaAffinity Pulldown, ELISA
Fluorescent Labeling Alexa Fluor 488 Cadaverine+472.203 DaFluorescence Microscopy, FP

Note: Mass changes are calculated for the addition of the reagent minus the loss of H₂O.

Applications in Biological Assays

The true value of these derivatives lies in their application.

  • Fluorescent Probes: Can be used in fluorescence polarization assays to study binding to a purified protein target, in high-content screening to visualize cellular uptake, or in fluorescence microscopy to determine subcellular localization.

  • Biotinylated Probes: Are the gold standard for identifying protein binding partners.[14] By incubating the probe with cell lysate, immobilizing it on streptavidin beads, and analyzing the captured proteins by mass spectrometry, one can perform a "chemical proteomics" experiment to uncover the molecule's mechanism of action.

  • Bioorthogonal Probes: Offer the most advanced applications. An alkyne-modified quinoline can be introduced to living cells. After a set incubation time, the cells can be lysed, and an azide-containing fluorescent dye can be "clicked" on to label the target molecules that the quinoline has bound to.[24] This allows for target engagement studies in a more native cellular context.

Conclusion

This compound is a highly adaptable scaffold for the development of chemical probes. By leveraging robust and well-established amide coupling chemistry, researchers can readily synthesize a variety of derivatives tailored for specific biological questions. The protocols and strategies outlined in this guide provide a foundation for creating fluorescent, affinity-tagged, and bioorthogonal probes, thereby enabling a deeper investigation into the biological activity of novel quinoline-based compounds.

References

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Application Note: A Comprehensive Guide to the Antimicrobial Susceptibility Testing of Quinolone Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Quinolones and the Need for Rigorous Evaluation

Quinolone carboxylic acids, and particularly their fluoroquinolone subclass, represent one of the most significant classes of synthetic antibacterial agents in modern medicine.[1] Since the discovery of the prototype, nalidixic acid, in 1962, this class has been expanded over four generations to yield compounds with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] Their clinical utility is extensive, covering infections of the urinary, respiratory, and gastrointestinal tracts, among others.[3] However, the increasing emergence of quinolone-resistant bacterial strains threatens the clinical efficacy of this vital drug class, making the discovery and rigorous evaluation of novel quinoline derivatives a critical priority in drug development.[1][4][5]

This application note provides a comprehensive experimental framework for the systematic evaluation of the antimicrobial properties of new quinoline carboxylic acid derivatives. It is designed to guide researchers through a tiered approach, from initial determination of inhibitory concentrations to the characterization of bactericidal dynamics. The protocols described are grounded in established standards from bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and comparability.[6][7][8]

Scientific Foundation: Mechanism of Action

The bactericidal effect of quinolones is achieved through a well-defined mechanism: the inhibition of two essential bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV.[1][9] These enzymes are critical for managing DNA topology during replication, transcription, and cell division.[1]

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial chromosome, a process essential for initiating DNA replication.[9] It is the main target in many Gram-negative bacteria.

  • Topoisomerase IV: Responsible for decatenating (unlinking) daughter chromosomes after replication, allowing them to segregate into daughter cells. It is the primary target in many Gram-positive bacteria.[4]

Quinolones bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved but not religated.[4][9] This ternary quinolone-topoisomerase-DNA complex blocks the progression of the replication fork, leading to a halt in DNA synthesis and, at sufficient concentrations, triggering pathways that result in double-strand DNA breaks and cell death.[1][4] This action makes them "topoisomerase poisons."[4]

G cluster_0 Bacterial Cell RepFork Replication Fork Progression DNA_Gyrase DNA Gyrase & Topoisomerase IV RepFork->DNA_Gyrase Requires Supercoiling Manages DNA Supercoiling & Decatenation DNA_Gyrase->Supercoiling Action Replication Successful DNA Replication & Cell Division Supercoiling->Replication Enables Quinolone Quinolone Carboxylic Acid Inhibition Formation of Ternary (Drug-Enzyme-DNA) Complex Quinolone->Inhibition Inhibition->DNA_Gyrase Targets Block Replication Fork Arrest & Double-Strand Breaks Inhibition->Block Leads to Death Bacterial Cell Death Block->Death

Caption: Mechanism of action for quinolone antibiotics.

Overall Experimental Workflow for Antimicrobial Evaluation

The evaluation of novel quinoline derivatives should follow a logical, tiered progression. This ensures that resources are efficiently focused on the most promising candidates by moving from broad screening to more detailed, resource-intensive assays.

Caption: High-level workflow for antimicrobial evaluation of quinoline derivatives.

Tier 1 Protocol: Minimum Inhibitory Concentration (MIC) Determination

Principle of the Method

The MIC is the foundational quantitative measure of an antibiotic's potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10] The broth microdilution method described here is a standardized, scalable technique for determining MIC values and is recommended by CLSI.[7][11]

Materials
  • Novel quinoline carboxylic acid derivatives

  • Sterile 96-well, U-bottom or flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (e.g., quality control strains like S. aureus ATCC 29213, E. coli ATCC 25922)

  • Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Shaking incubator (35 ± 2°C)

Experimental Protocol: Broth Microdilution
  • Preparation of Compound Stock Solution:

    • Accurately weigh the quinoline derivative and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

    • Expert Tip: The initial solvent should be chosen carefully to ensure compound solubility and minimize toxicity to the bacteria at the final tested concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Plate Preparation and Serial Dilution:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Prepare an intermediate dilution of your compound stock in CAMHB. Add 100 µL of this starting concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this process from well 2 to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 100 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • Following incubation, examine the plate visually. The sterility control (well 12) should be clear, and the growth control (well 11) should be distinctly turbid.

    • The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth (i.e., the first clear well).[10] Results can also be read using a plate reader by measuring optical density (OD) at 600 nm.

Tier 2 Protocol: Minimum Bactericidal Concentration (MBC) Determination

Principle of the Method

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum over a specific period.[12] This assay distinguishes bactericidal (killing) agents from bacteriostatic (growth-inhibiting) agents. An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[12]

Materials
  • MIC plate from the previous experiment

  • Non-selective agar plates (e.g., Mueller-Hinton Agar)

  • Calibrated loops or sterile pipettes

  • Incubator (35 ± 2°C)

Experimental Protocol
  • Subculturing from MIC Plate:

    • After the MIC has been determined, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC concentrations that showed no visible growth. Also, include the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each of these wells.

  • Plating:

    • Spread the aliquot evenly onto a properly labeled, non-selective agar plate.

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible on the plate subcultured from the growth control.

  • Reading and Interpreting Results:

    • Count the number of colonies (CFUs) on each plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count (~5 x 10⁵ CFU/mL).[12][13] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL should remain. If a 10 µL aliquot was plated, this would correspond to ≤5 colonies on the agar plate.

Data Presentation: MIC and MBC Summary
Compound IDBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
QC-001S. aureus ATCC 29213122Bactericidal
QC-001E. coli ATCC 25922242Bactericidal
QC-002S. aureus ATCC 292134>64>16Bacteriostatic
CiprofloxacinS. aureus ATCC 292130.512Bactericidal

Tier 3 Protocol: Time-Kill Kinetics Assay

Principle of the Method

A time-kill kinetics assay provides dynamic information on the antimicrobial effect over time.[14] It plots the number of viable bacteria (log₁₀ CFU/mL) against time after exposure to different concentrations of the antibiotic. This assay is the most definitive method for assessing bactericidal versus bacteriostatic activity. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14][15]

Materials
  • Flasks or tubes containing CAMHB

  • Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

  • Quinolone derivative at desired concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC)

  • Sterile saline for dilutions

  • Non-selective agar plates

  • Shaking water bath or incubator (35 ± 2°C)

Experimental Protocol
  • Assay Setup:

    • Prepare flasks containing CAMHB with the quinoline derivative at the desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control flask with no compound.

    • Inoculate each flask with the bacterial suspension to a final density of ~5 x 10⁵ - 1 x 10⁶ CFU/mL.[16]

  • Time-Point Sampling:

    • Immediately after inoculation (T=0) and at subsequent time points (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[16]

    • Expert Tip: The choice of time points should be guided by the expected speed of action. Rapidly acting compounds may require earlier and more frequent sampling.

  • Serial Dilution and Plating:

    • Perform a 10-fold serial dilution of each aliquot in sterile saline to ensure a countable number of colonies.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the colonies on the plates that have between 30 and 300 colonies. Calculate the CFU/mL for each time point, accounting for the dilution factor.

  • Data Analysis and Plotting:

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot the mean log₁₀ CFU/mL (y-axis) versus time (x-axis) for each concentration and the growth control.

    • Analyze the graph to determine the rate and extent of killing.

Special Considerations for Quinolone Carboxylic Acids

  • Resistance Mechanisms: The primary mechanisms of quinolone resistance are mutations in the target genes (gyrA, gyrB, parC, parE) and reduced drug accumulation due to decreased uptake (porin loss) or increased efflux.[1][9] Plasmid-mediated resistance (e.g., qnr genes) is also a growing concern.[17] When testing new derivatives, it is crucial to include a panel of strains with known resistance mechanisms to assess the compound's ability to overcome them.

  • Susceptibility Breakpoints: Interpreting MICs requires comparison to clinical breakpoints established by organizations like CLSI and the FDA.[18][19] These breakpoints can be updated, and laboratories may face challenges in keeping their automated systems current, which can lead to discordance in susceptibility reporting.[18][20]

  • Quinolone-Induced Antibiotic Resistance (QIAR): Exposure to sub-lethal concentrations of some quinolones can induce mutations that confer resistance to other, unrelated classes of antibiotics.[21] This phenomenon, dependent on the SOS response, is an important consideration in the long-term viability of a new drug candidate.[21]

Conclusion

The systematic antimicrobial evaluation of novel quinoline carboxylic acids is a multi-tiered process that is essential for identifying promising new drug candidates. By progressing from foundational MIC and MBC assays to dynamic time-kill studies, researchers can build a comprehensive profile of a compound's activity. Adherence to standardized protocols, inclusion of appropriate controls, and an understanding of the specific challenges associated with the quinolone class are paramount for generating reliable, high-quality data to drive the development of the next generation of antimicrobial agents.

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  • El-Nassan, H. B. (2004). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]

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Application Notes and Protocols: 3,5,6-Trichloroquinoline-8-carboxylic Acid as a Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to leveraging 3,5,6-Trichloroquinoline-8-carboxylic Acid as a core scaffold for the discovery and development of novel therapeutic agents. While direct biological data on this specific molecule is nascent, its structural features, rooted in the well-established quinoline class of compounds, offer a fertile ground for medicinal chemistry exploration. This document outlines the scientific rationale, potential therapeutic applications, and detailed protocols for the synthesis of derivatives and their subsequent biological evaluation.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of a wide array of natural products and synthetic drugs.[1][2][3] Its rigid, bicyclic aromatic structure provides a versatile framework for the precise spatial arrangement of functional groups, enabling interactions with a multitude of biological targets. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[1][3][4]

The presence of a carboxylic acid moiety, particularly at the 8-position, can be a critical determinant of biological activity. This functional group can act as a key hydrogen bond donor/acceptor or as a chelating agent for essential metal ions in enzyme active sites, a mechanism well-documented for 8-hydroxyquinolines.[5][6] The trichloro-substitution pattern on the this compound scaffold offers unique electronic and steric properties that can be exploited to achieve target selectivity and enhanced potency. The electron-withdrawing nature of the chlorine atoms can modulate the pKa of the carboxylic acid and influence the overall pharmacokinetic properties of derivative compounds.

Potential Therapeutic Applications

Based on the extensive literature on quinoline carboxylic acid derivatives, the this compound scaffold is a promising starting point for developing inhibitors of several important drug targets.

  • Oncology: Numerous quinoline derivatives have shown potent antiproliferative activity against various cancer cell lines, including breast, colon, and cervical cancers.[2][5][6][7] The mechanism often involves the inhibition of kinases, sirtuins (e.g., SIRT3), or the induction of apoptosis.[8]

  • Infectious Diseases: The quinoline core is famously present in antimalarial drugs like chloroquine.[2][4] Halogenated quinolines, in particular, have been investigated for broad-spectrum antibacterial and antifungal activities.[2][7][9]

  • Inflammatory Diseases: Certain quinoline carboxylic acids have demonstrated significant anti-inflammatory effects, for instance, by inhibiting pathways involving lipopolysaccharide (LPS)-induced inflammation.[5][6]

  • Metabolic Diseases: Novel quinoline carboxylic acid series have been identified as inhibitors of enzymes like diacylglycerol O-acyltransferase 1 (DGAT1), a target for obesity and type 2 diabetes.[10]

PART I: Chemical Synthesis and Derivatization

The strategic derivatization of the this compound core is essential for exploring its structure-activity relationship (SAR). The primary handle for modification is the carboxylic acid group, which can be readily converted into a variety of functional groups.

Workflow for Scaffold Derivatization

G cluster_0 Core Scaffold cluster_1 Primary Derivatization cluster_2 Secondary Derivatization cluster_3 Screening Cascade Core This compound AcidChloride Acyl Chloride (Activation with SOCl₂ or (COCl)₂) Core->AcidChloride Activation Heterocycles Bioisosteric Replacements (e.g., Tetrazoles, Oxadiazoles) Core->Heterocycles Multi-step Synthesis Amide Amide Library (Coupling with Amines) Screening Biological Screening (Target-based or Phenotypic) Amide->Screening Ester Ester Library (Esterification with Alcohols) Ester->Screening AcidChloride->Amide R-NH₂ AcidChloride->Ester R-OH Heterocycles->Screening

Caption: General workflow for the derivatization of the core scaffold.

Protocol 1: Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry for its stability and ability to form key hydrogen bonds with biological targets.

Objective: To synthesize a library of amide derivatives from this compound and a diverse set of primary and secondary amines.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • A diverse library of primary and secondary amines

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Acid Chloride Formation (Activation):

    • Suspend 1.0 equivalent of this compound in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add 1.5 equivalents of oxalyl chloride or thionyl chloride at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 3,5,6-Trichloroquinoline-8-carbonyl chloride. Proceed to the next step immediately.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve 1.2 equivalents of the desired amine and 2.0 equivalents of TEA or DIPEA in anhydrous DCM.

    • Slowly add the amine solution to the acyl chloride solution at 0 °C.

    • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

  • Characterization:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale: This two-step protocol via an acyl chloride intermediate is robust and generally high-yielding for a wide range of amines. The use of a non-nucleophilic base like TEA or DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the desired amine nucleophile.

Protocol 2: Bioisosteric Replacement of the Carboxylic Acid

While essential for activity, carboxylic acids can sometimes lead to poor pharmacokinetic properties, such as low cell permeability or rapid metabolism.[11][12][13] Replacing the carboxylic acid with a bioisostere, like a 1H-tetrazole, can maintain the acidic nature and key interactions while improving drug-like properties.[14][15]

Objective: To synthesize the 8-(1H-tetrazol-5-yl)-3,5,6-trichloroquinoline as a bioisosteric analog.

This is a more advanced, multi-step synthesis that would typically start from an earlier intermediate in the quinoline synthesis where a nitrile group is present at the 8-position, which can then be converted to the tetrazole. A plausible route from the carboxylic acid is outlined below.

Conceptual Synthetic Pathway:

G start This compound amide Primary Amide (via Protocol 1 with NH₃) start->amide 1. SOCl₂ 2. NH₄OH nitrile 8-Cyanoquinoline (Dehydration) amide->nitrile P₂O₅ or similar dehydrating agent tetrazole 8-(1H-tetrazol-5-yl)-quinoline (Cycloaddition with NaN₃) nitrile->tetrazole NaN₃, NH₄Cl DMF, 120 °C

Caption: Synthetic route to a tetrazole bioisostere.

PART II: Biological Evaluation Protocols

The following are generalized protocols for the initial screening of the synthesized library of this compound derivatives.

Protocol 3: In Vitro Antiproliferative Assay (MTT or SRB Assay)

Objective: To assess the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines.

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The Sulforhodamine B (SRB) assay measures cellular protein content.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer[2][7])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT reagent or SRB staining solution

  • Positive control (e.g., Doxorubicin or Cisplatin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the complete medium. Add the diluted compounds to the wells, ensuring the final DMSO concentration is non-toxic (typically <0.5%). Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Development (SRB method):

    • Fix the cells with trichloroacetic acid (TCA).

    • Wash the plates with water and air dry.

    • Stain the cells with SRB solution.

    • Wash away unbound dye with 1% acetic acid and air dry.

    • Solubilize the bound dye with Tris base solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~510 nm for SRB) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation:

Compound IDDerivative TypeTarget Cell LineIC₅₀ (µM)
Lead-001 Carboxylic AcidMCF-7>100
Amide-01 -NH(CH₂CH₃)MCF-745.2
Amide-02 -NH(Phenyl)MCF-712.8
Doxorubicin (Control)MCF-70.9
Protocol 4: Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)

Objective: To evaluate the potential of the compounds to inhibit the inflammatory response in macrophages.

Principle: Lipopolysaccharide (LPS) stimulates macrophages (like RAW 264.7 cells) to produce nitric oxide (NO), a key inflammatory mediator. The concentration of NO in the culture supernatant can be measured using the Griess reagent.[5][6]

Materials:

  • RAW 264.7 murine macrophage cell line

  • LPS from E. coli

  • Griess Reagent Kit

  • Positive control (e.g., Indomethacin)

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include wells with cells only (negative control) and cells with LPS only (positive control for stimulation).

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with the components of the Griess reagent according to the manufacturer's instructions.

    • Incubate for 15-30 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at ~540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ value for the inhibition of NO production. A preliminary cytotoxicity assay (e.g., MTT) should be run in parallel to ensure that the observed reduction in NO is not due to cell death.

References

  • Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chem Biol Drug Des, 104(4). Available at: [Link]

  • Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorg Med Chem Lett, 24(7), 1714-1719. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. J Enzyme Inhib Med Chem, 37(1), 2118-2128. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

  • Kaur, M., et al. (2021). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Mini Rev Med Chem, 21(10), 1152-1172. Available at: [Link]

  • Li, P., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10. Available at: [Link]

  • Aboelnaga, A. S. M., & El-Sayed, W. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate. Available at: [Link]

  • Various Authors. (2025). Chemical structures of chloroquine-related quinolines. ResearchGate. Available at: [Link]

  • Aboelnaga, A. S. M., & El-Sayed, W. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. Available at: [Link]

  • Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4707. Available at: [Link]

  • Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 6(11), e05502. Available at: [Link]

  • Freitas, R. H. C. N., et al. (2014). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. ResearchGate. Available at: [Link]

  • Al-Dies, A. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]

  • Al-As'ad, R. M., et al. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid. ResearchGate. Available at: [Link]

  • Al-Dies, A. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]

  • De Vleeschouwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022. Available at: [Link]

  • Al-Dies, A. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available at: [Link]

  • Various Authors. (2013). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Available at: [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. Available at: [Link]

  • Le, T. Q., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

Sources

Application Note: High-Throughput Analysis of 3,5,6-Trichloroquinoline-8-carboxylic Acid using HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and sensitive methods for the quantitative analysis of 3,5,6-Trichloroquinoline-8-carboxylic Acid, a key intermediate in pharmaceutical development. Due to its acidic and halogenated nature, specific challenges in chromatographic retention and detection are addressed. We provide detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and a highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. These protocols are designed for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound in various matrices.

Introduction: The Analytical Challenge

This compound is a halogenated quinoline carboxylic acid derivative. Its molecular structure, characterized by a polar carboxylic acid group and a relatively non-polar trichlorinated quinoline ring system, presents a unique challenge for reversed-phase chromatography. The acidic nature of the molecule can lead to poor peak shape and insufficient retention on traditional C18 columns. Furthermore, its analysis often requires high sensitivity and selectivity, particularly in complex matrices encountered during drug development.

This guide provides a comprehensive approach to overcoming these challenges, detailing method development strategies, from sample preparation to final analysis, grounded in established scientific principles.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₀H₄Cl₃NO₂
Molecular Weight 276.50 g/mol
Melting Point 232-234°C[1]
Appearance White to Pale Yellow Solid[1]
Solubility Slightly soluble in Acetone and DMSO (with heating/sonication)[1]

The presence of the carboxylic acid group (pKa estimated to be around 2-4) dictates that the mobile phase pH will be a critical parameter in controlling retention and peak shape in reversed-phase HPLC.

HPLC Method for Quantification

This method is suitable for routine analysis and purity assessments where high sensitivity is not the primary requirement.

Rationale for Method Development

The primary challenge in developing an HPLC method for this analyte is achieving adequate retention and symmetrical peak shape. Given its polar acidic nature, a standard C18 column may not provide sufficient retention. To address this, a column with enhanced polar retention is recommended.[2][3] We have selected a mixed-mode stationary phase that incorporates a positively charged functional group to interact with the acidic analyte, thereby increasing retention.[2] The mobile phase composition is optimized to ensure the analyte is in a suitable protonation state for consistent interaction with the stationary phase.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterConditionRationale
Column Luna® Omega PS C18, 150 x 4.6 mm, 5 µmThe mixed-mode stationary phase provides enhanced retention for polar acidic compounds through both hydrophobic and ionic interactions.[2]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid group, promoting retention on the reversed-phase packing.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-12.1 min: 80-30% B; 12.1-15 min: 30% BA gradient elution is employed to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Injection Volume 10 µLCan be optimized based on sample concentration and sensitivity requirements.
Detection UV at 254 nmA common wavelength for aromatic compounds. The optimal wavelength should be determined by a UV scan of the analyte.

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of DMSO.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentration range for the calibration curve.

LC-MS/MS Method for High-Sensitivity Analysis

For applications requiring lower detection limits, such as pharmacokinetic studies or trace impurity analysis, an LC-MS/MS method is indispensable.

Method Development Rationale

The goal is to develop a highly selective and sensitive method. Electrospray ionization (ESI) is chosen as the ionization source due to its suitability for polar and ionizable compounds.[4] Given the acidic nature of the analyte, negative ion mode is selected to detect the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode will provide the necessary selectivity and sensitivity for quantification in complex matrices.

Experimental Protocol: LC-MS/MS

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

ParameterConditionRationale
Column Waters ACQUITY UPLC® BEH C18, 50 x 2.1 mm, 1.7 µmA shorter column with smaller particles is used for faster analysis times and higher efficiency, compatible with UHPLC systems.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to improve peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidConsistent modifier in the organic phase.
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% BA fast gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CHigher temperature reduces viscosity and can improve peak shape.
Injection Volume 5 µL

MS/MS Conditions:

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), NegativeOptimal for acidic compounds to form [M-H]⁻ ions.
Capillary Voltage -3.0 kVOptimized for stable spray and ion generation.
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 400°C
MRM Transitions Precursor Ion (m/z): 274.9; Product Ions: To be determinedThe precursor ion corresponds to the most abundant isotope of the [M-H]⁻ ion. Product ions are determined by infusing a standard solution and performing a product ion scan. A common fragmentation for quinoline carboxylic acids involves the loss of CO₂.
LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation (e.g., Acetonitrile) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Autosampler Autosampler Injection Supernatant->Autosampler UHPLC UHPLC Separation (BEH C18 Column) Autosampler->UHPLC ESI ESI Source (Negative Mode) UHPLC->ESI MS Triple Quadrupole MS (MRM Mode) ESI->MS Chromatogram Generate Chromatogram MS->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantify Concentration Calibration->Quantification

Sources

The Strategic Role of 3,5,6-Trichloroquinoline-8-carboxylic Acid in the Rational Design of Novel Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Antiproliferative Avenues with a Halogenated Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including notable anticancer properties.[1] The functionalization of the quinoline ring system offers a versatile platform for modulating physiochemical properties and biological targets. Within this class, quinoline-8-carboxylic acid derivatives have garnered attention for their potential as antiproliferative agents, in part due to their ability to chelate essential metal ions and interact with various biological macromolecules.[2]

This technical guide focuses on the prospective role of a specific, heavily halogenated quinoline derivative: 3,5,6-Trichloroquinoline-8-carboxylic Acid . While direct extensive studies on this particular molecule are emerging, its structural features provide a compelling rationale for its application as a foundational scaffold in the development of next-generation antiproliferative compounds. The presence of multiple chlorine atoms, which are strong electron-withdrawing groups, is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and pKa value. These modifications can enhance interactions with biological targets and potentially overcome mechanisms of drug resistance.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It will delineate the theoretical framework for utilizing this compound, provide detailed protocols for its derivatization and subsequent in vitro evaluation, and discuss the causality behind these experimental designs.

Scientific Rationale: The Advantage of the Trichlorinated Scaffold

The strategic placement of three chlorine atoms on the quinoline-8-carboxylic acid backbone is not arbitrary. It is a deliberate design choice aimed at leveraging the effects of halogenation to enhance antiproliferative potential.

  • Modulation of pKa and Cellular Accumulation: The electron-withdrawing nature of the chlorine substituents is expected to lower the pKa of the carboxylic acid group and the quinoline nitrogen. This alteration can influence the compound's ionization state at physiological pH, potentially enhancing its ability to cross cellular membranes and accumulate within the slightly more acidic tumor microenvironment.[5]

  • Enhanced Target Binding: Halogen bonds are increasingly recognized as significant, non-covalent interactions in ligand-protein binding. The chlorine atoms on the scaffold can act as halogen bond donors, forming specific and directional interactions with electron-rich pockets in target proteins, such as kinases or DNA-associated enzymes, thereby enhancing binding affinity and inhibitory potency.

  • Metabolic Stability: The presence of chlorine atoms can block sites of oxidative metabolism, potentially increasing the metabolic stability and half-life of derivative compounds.

  • Lipophilicity and Membrane Permeability: The trichlorination increases the lipophilicity of the molecule, which can be fine-tuned through subsequent derivatization of the carboxylic acid moiety to achieve an optimal balance for cell permeability and target engagement.

Proposed Synthetic Pathway and Derivatization

The true value of this compound lies in its potential as a versatile starting material for the generation of a library of novel antiproliferative agents. The carboxylic acid handle at the 8-position is particularly amenable to a variety of chemical modifications.

Protocol 1: General Procedure for Amide/Ester Library Synthesis

This protocol outlines a general method for derivatizing the carboxylic acid group to generate a library of amides and esters for structure-activity relationship (SAR) studies.

  • Activation of the Carboxylic Acid:

    • Dissolve 1 equivalent of this compound in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

    • Add 1.2 equivalents of a peptide coupling agent (e.g., HATU or HBTU) and 2 equivalents of a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction mixture at room temperature for 30 minutes to form the activated ester.

  • Nucleophilic Addition:

    • For Amide Synthesis: Add 1.1 equivalents of the desired primary or secondary amine to the reaction mixture.

    • For Ester Synthesis: Add 1.1 equivalents of the desired alcohol. For less reactive alcohols, a catalytic amount of DMAP may be required.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable gradient of solvents (e.g., Hexanes/Ethyl Acetate) to afford the desired amide or ester derivative.

In Vitro Evaluation of Antiproliferative Activity

A tiered approach to in vitro testing is crucial for efficiently identifying promising lead compounds. The following protocols describe standard assays for assessing antiproliferative effects and elucidating the mechanism of action.

Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds (and a positive control, e.g., Doxorubicin) in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative IC₅₀ Values
Compound IDCell LineIC₅₀ (µM)
Parent Scaffold MCF-7>100
Derivative A (Amide)MCF-715.2
Derivative B (Ester)MCF-725.8
DoxorubicinMCF-70.8
Parent Scaffold HCT116>100
Derivative A (Amide)HCT11612.5
Derivative B (Ester)HCT11622.1
DoxorubicinHCT1160.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for 10,000 events per sample.

    • Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining and Analysis:

    • Wash the fixed cells with PBS and then incubate with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at 37°C in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

Visualization of Experimental Workflows and Potential Mechanisms

Diagram 1: Experimental Workflow for In Vitro Antiproliferative Screening

G cluster_synthesis Library Synthesis cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies start 3,5,6-Trichloroquinoline- 8-carboxylic Acid derivatization Amide/Ester Derivatization start->derivatization library Compound Library derivatization->library mtt MTT Cell Viability Assay library->mtt ic50 IC50 Determination mtt->ic50 apoptosis Annexin V/PI Apoptosis Assay ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle

Caption: Workflow for synthesis and evaluation of antiproliferative agents.

Diagram 2: Hypothetical Signaling Pathway Inhibition

G compound Quinoline Derivative pi3k PI3K compound->pi3k Inhibition akt Akt compound->akt Inhibition receptor Growth Factor Receptor receptor->pi3k pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel antiproliferative agents. Its unique electronic and structural properties, conferred by heavy halogenation, provide a solid foundation for the rational design of potent and selective anticancer compounds. The protocols and workflows detailed in this guide offer a robust framework for synthesizing, screening, and characterizing derivatives of this scaffold.

Future work should focus on the synthesis and comprehensive SAR evaluation of a diverse library of amides, esters, and other derivatives. Promising lead compounds should be further investigated in advanced preclinical models, including in vivo xenograft studies, to assess their therapeutic potential. Elucidation of the precise molecular targets and mechanisms of action will be critical for the continued development of this exciting new class of antiproliferative agents.

References

  • Summers, K. L., Dolgova, N. V., Gagnon, K. B., Sopasis, G. J., James, A. K., Lai, B., ... & Pickering, I. J. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7619-7644. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. (2009). Synthetic Communications, 39(12), 2106-2113. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4231. [Link]

  • Al-Mulla, A. (2017). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 22(5), 769. [Link]

  • Chen, Z. F., Gu, Y. Q., Song, X. Y., Liu, Y. C., Peng, Y., & Liang, H. (2013). Synthesis, crystal structure, cytotoxicity and DNA interaction of 5,7-dichloro-8-quinolinolato-lanthanides. European journal of medicinal chemistry, 59, 194–203. [Link]

  • Aytac, S. P., & Ozkan, Y. (2021). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 18(6), 578-589. [Link]

  • Podeszwa, B., Niedbala, H., Polanski, J., Musiol, R., Tabak, D., Finster, J., ... & Richardson, D. R. (2007). Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines. Bioorganic & medicinal chemistry letters, 17(22), 6138–6141. [Link]

  • Kumar, A., Sharma, P., & Singh, R. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Synthesis of some new quinoline derivatives from o-nitro toluene. (n.d.). International Journal of ChemTech Research, 5(5), 2221-2226. [Link]

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Application Notes and Protocols for 3,5,6-Trichloroquinoline-8-carboxylic Acid: A Guide to Safe Laboratory Handling and Use

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Note on Chemical Safety and Data Scarcity

The following document provides a detailed guide on the safe handling and potential applications of 3,5,6-Trichloroquinoline-8-carboxylic Acid. It is crucial to acknowledge that specific, peer-reviewed toxicological and safety data for this particular compound is limited in publicly accessible literature. Therefore, the safety protocols outlined herein are built upon a foundation of chemical analogy, drawing from data on structurally related compounds such as chlorinated quinolines, quinoline carboxylic acids, and other halogenated aromatic hydrocarbons.[1][2] Researchers must exercise the utmost caution and treat this compound as potentially hazardous. The Occupational Safety and Health Administration (OSHA) mandates that in the absence of specific data, substances with unknown hazards should be handled as if they are hazardous.[3] This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with your institution's established safety protocols and a thorough risk assessment.

Section 1: Compound Profile and Hazard Assessment

Chemical Identity
PropertyValueSource
IUPAC Name This compound-
CAS Number 1391053-30-7[4]
Molecular Formula C₁₀H₄Cl₃NO₂[4]
Molecular Weight 292.51 g/mol [4]
Appearance Likely a solid at room temperatureInferred
Inferred Hazard Profile

Based on the toxicological profiles of analogous compounds, this compound should be presumed to possess the following hazards.[5][6]

  • Acute Toxicity: Potentially toxic if swallowed, inhaled, or in contact with skin.[5]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[1]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[1]

  • Sensitization: May cause an allergic skin reaction.[5]

  • Reproductive Toxicity: May damage fertility or the unborn child.[5]

  • Environmental Hazards: Potentially very toxic to aquatic life with long-lasting effects.[5]

GHS Hazard Pictograms (Anticipated)

Section 2: Mandatory Safety Protocols

Adherence to stringent safety protocols is non-negotiable when handling this compound. All work must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required at all times when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. Contaminated work clothing should not be allowed out of the workplace.[5]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of dust generation and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and solution preparation, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5]

Workflow for Safe Handling

The following diagram illustrates the essential workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_start Don appropriate PPE risk_assessment Conduct risk assessment prep_start->risk_assessment gather_materials Gather all necessary equipment and reagents risk_assessment->gather_materials weigh Weigh the compound gather_materials->weigh dissolve Prepare solutions weigh->dissolve reaction Perform experiment dissolve->reaction decontaminate Decontaminate glassware and surfaces reaction->decontaminate waste Segregate and label hazardous waste decontaminate->waste dispose Dispose of waste according to institutional guidelines waste->dispose final_cleanup final_cleanup dispose->final_cleanup Final workspace cleanup remove_ppe remove_ppe final_cleanup->remove_ppe Remove PPE wash wash remove_ppe->wash Wash hands thoroughly

Safe handling workflow for this compound.

Section 3: Emergency Procedures

Spill Response

In the event of a spill, evacuate the area and prevent entry. Do not attempt to clean up a large spill without appropriate training and equipment.

  • Small Spill (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[7]

  • Small Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

  • Large Spill: Evacuate the laboratory and contact your institution's environmental health and safety (EHS) department immediately.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Section 4: Storage and Disposal

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The storage area should be secured and accessible only to authorized personnel.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated consumables, in a dedicated, properly labeled, and sealed container.

  • Liquid Waste: Collect solutions in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Disposal Method: The recommended disposal method for chlorinated organic compounds is high-temperature incineration at an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or released into the environment.

Section 5: Application Notes for Drug Discovery and Research

Quinoline derivatives are a significant class of heterocyclic compounds with a broad range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[8] The presence of a carboxylic acid moiety can influence a molecule's pharmacokinetic properties and its ability to interact with biological targets.[9]

Potential Research Applications

While specific applications of this compound are not well-documented, its structure suggests potential utility in the following areas:

  • Fragment-Based Drug Discovery: As a halogenated quinoline carboxylic acid, it could serve as a fragment for screening against various protein targets.

  • Medicinal Chemistry Scaffolding: The quinoline core can be a starting point for the synthesis of more complex molecules with potential therapeutic value. The carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, to explore structure-activity relationships.[10]

  • Antimicrobial Research: Quinolone and quinoline compounds have a long history as antimicrobial agents. This compound could be investigated for its potential antibacterial or antifungal activity.

General Experimental Protocol: Esterification of the Carboxylic Acid

This protocol provides a general method for the esterification of the carboxylic acid group on the quinoline scaffold, a common step in medicinal chemistry to modify a compound's properties.

Objective: To synthesize the methyl ester of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM) or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization as needed.

Section 6: Conclusion

This compound is a compound that requires careful and informed handling due to the lack of specific safety data. By adhering to the precautionary principles outlined in this guide and leveraging knowledge from structurally similar compounds, researchers can work with this chemical in a safe and responsible manner. A thorough understanding of its potential hazards, coupled with stringent adherence to safety protocols, is paramount for ensuring a safe laboratory environment.

References

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Application Notes and Protocols for the Synthesis of Functionalized Quinoline-8-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, owing to their presence in a wide array of biologically active compounds and functional materials.[1][2][3] Specifically, quinoline-8-carboxylic acid and its derivatives serve as critical intermediates and target molecules in drug discovery, acting as ligands for various biological targets and as precursors for more complex molecular architectures.[4][5] The strategic introduction of functional groups onto the quinoline-8-carboxylic acid core allows for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of established and modern synthetic routes to access this important class of molecules, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Classical Synthetic Strategies: Building the Quinoline Core

Several classical name reactions provide reliable, albeit sometimes harsh, pathways to the quinoline nucleus. Understanding these methods is fundamental for any synthetic campaign.

The Doebner-von Miller Reaction

A robust method for quinoline synthesis, the Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[6][7] When anthranilic acid is used as the aniline component, this reaction provides a direct route to quinoline-8-carboxylic acids.

Mechanistic Rationale

The reaction is typically catalyzed by strong Brønsted or Lewis acids.[6] The mechanism is complex and has been a subject of debate, but a generally accepted pathway involves the initial 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization, dehydration, and subsequent oxidation to furnish the aromatic quinoline ring.[6][8] The use of an oxidizing agent, often present in the reaction medium or generated in situ, is crucial for the final aromatization step.

Application Example: Synthesis of 2-Methylquinoline-8-carboxylic Acid

A notable application is the synthesis of 2-methylquinoline-8-carboxylic acid from anthranilic acid and crotonaldehyde.[4][5] Traditional protocols often suffered from low yields due to the polymerization of the aldehyde under the harsh acidic conditions.[4] An improved, biphasic protocol mitigates this side reaction, significantly enhancing the yield.[4]

Protocol 1: Improved Doebner-von Miller Synthesis of 2-Methylquinoline-8-carboxylic Acid[4]

Materials:

  • Anthranilic acid

  • Crotonaldehyde

  • Hydrochloric acid (conc.)

  • Toluene

  • Phase Transfer Catalyst (PTC), e.g., Tetrabutylammonium bromide (5 mol%)

  • Sodium hydroxide (for workup)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a biphasic mixture of a concentrated hydrochloric acid solution of anthranilic acid and a toluene solution of crotonaldehyde. Add the phase transfer catalyst to the mixture.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The use of a biphasic system sequesters the crotonaldehyde in the organic phase, reducing its polymerization in the acidic aqueous phase.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the consumption of the starting materials is observed.

  • Workup: After cooling to room temperature, separate the aqueous and organic layers. Neutralize the aqueous layer with a sodium hydroxide solution to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 2-methylquinoline-8-carboxylic acid.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines, which can be further functionalized.[9][10] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[9][11]

Mechanistic Pathway

The synthesis proceeds through two key stages:

  • Condensation: The aniline derivative reacts with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate via nucleophilic substitution.[9]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization, a 6-electron electrocyclization, to form the quinoline ring.[9][11] Subsequent saponification of the ester and decarboxylation yields the 4-hydroxyquinoline.[9][12]

Gould_Jacobs_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Transformation Aniline Aniline Derivative Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate - EtOH DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Cyclized 4-Hydroxy-3-carboethoxyquinoline Intermediate->Cyclized Heat (>250°C) (6e- electrocyclization) Acid Quinoline-3-carboxylic Acid Cyclized->Acid Saponification (NaOH, H₂O) Final 4-Hydroxyquinoline Acid->Final Decarboxylation (Heat)

Protocol 2: Microwave-Assisted Gould-Jacobs Reaction[11][13]

Rationale: Microwave irradiation dramatically shortens reaction times and can improve yields by providing rapid and uniform heating to the high temperatures required for cyclization.[11]

Materials:

  • Substituted aniline (e.g., methyl anthranilate)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Acetonitrile (for washing)

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, combine the aniline (1.0 eq) and DEEM (3.0 eq). The excess DEEM can serve as a solvent.

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave synthesizer. Optimal conditions often require high temperatures (e.g., 250-300 °C) for short durations (5-20 minutes).[11] A time-temperature optimization is crucial to maximize yield and minimize degradation.[11]

  • Isolation: After cooling, the product often precipitates. Filter the solid and wash with ice-cold acetonitrile.

  • Further Steps: The resulting 4-hydroxy-3-carboethoxyquinoline can be carried forward for saponification and decarboxylation as described in classical protocols.

EntryTemperature (°C)Time (min)Pressure (bar)Yield (%)
125020101
2300202437
330052247
430030>2528
Table adapted from Biotage application note AN056, demonstrating the optimization of a microwave-assisted Gould-Jacobs reaction.[11]
The Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone or ester) to form a quinoline.[13][14][15] This method is highly convergent and offers good control over the substitution pattern of the resulting quinoline.

Mechanistic Considerations

The reaction can be catalyzed by either acid or base.[16][17] The mechanism involves an initial aldol-type condensation or Schiff base formation, followed by a cyclodehydration reaction to construct the pyridine ring fused to the benzene ring.[13][16]

Friedlander_Workflow Start 2-Aminoaryl Ketone/Aldehyde + α-Methylene Carbonyl Condensation Aldol Condensation or Schiff Base Formation Start->Condensation Intermediate Intermediate Adduct Condensation->Intermediate Cyclization Cyclodehydration (Acid or Base Catalyst) Intermediate->Cyclization Product Substituted Quinoline Cyclization->Product

Modern Synthetic Approaches: C-H Functionalization

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of quinoline derivatives.[18][19] These methods often employ transition metal catalysts to selectively activate and functionalize specific C-H bonds, avoiding the need for pre-functionalized starting materials.[18]

Palladium-Catalyzed C-H Activation

Palladium catalysis is a prominent tool for the direct arylation, alkenylation, and alkylation of the quinoline core.[20][21] The 8-carboxyl or 8-amino group can act as a directing group, facilitating selective C-H activation at adjacent positions.

Directing Group Strategy

The nitrogen atom of the quinoline ring can coordinate to the metal center, directing functionalization to the C8 position. The use of N-oxides can further enhance reactivity and direct functionalization to the C2 position.[18][20]

Application in Synthesis

A notable example is the palladium-catalyzed direct C-H arylation of quinoline-8-carbaldehydes with aryl iodides or aryl diazonium salts to synthesize aryl quinolinyl ketones.[21] This transformation showcases excellent functional group tolerance and can be scaled up.[21] Quinoline-8-carboxylic acid itself can act as an N,O-bidentate ligand in palladium-catalyzed reactions like the Heck and Suzuki couplings.[22]

Protocol 3: Palladium-Catalyzed C-H Arylation of Quinoline-8-carbaldehyde[22]

Materials:

  • Quinoline-8-carbaldehyde

  • Aryl iodide or Aryl diazonium salt

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (if necessary)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, Toluene)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add quinoline-8-carbaldehyde, the aryl halide/diazonium salt, palladium catalyst, ligand (if used), and base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for the required time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Rhodium and Cobalt-Catalyzed C-H Activation

Rhodium and cobalt catalysts have also proven effective for the C-H functionalization of quinolines. For instance, Cp*Co(III) catalysts have been used for the highly regioselective C(sp³)–H bond alkenylation of 8-methylquinoline.[23] This demonstrates the power of modern catalysis to functionalize even traditionally unreactive C-H bonds. Rh(III) catalysts are effective for C8 functionalization, including C-C, C-O, C-Br, and C-N bond formations.[24]

Conclusion

The synthesis of functionalized quinoline-8-carboxylic acids is a rich field, offering a range of methodologies from time-honored name reactions to cutting-edge C-H activation strategies. Classical methods like the Doebner-von Miller and Gould-Jacobs reactions provide foundational routes to the core structure, while modern transition-metal-catalyzed C-H functionalization offers unparalleled efficiency and precision for late-stage diversification. The choice of synthetic route will depend on the desired substitution pattern, available starting materials, and the scale of the synthesis. The protocols and insights provided herein are intended to equip researchers with the knowledge to navigate these choices and successfully synthesize these valuable compounds.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Doebner–Miller reaction - Wikipedia. (2023, November 29). Retrieved January 16, 2026, from [Link]

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  • Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides - PubMed. (2022, December 16). PubMed. [Link]

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  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H. (2025, January 28). Royal Society of Chemistry. [Link]

  • Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines | ACS Omega. (2023, February 13). ACS Publications. [Link]

  • Doebner-Miller reaction and applications | PPTX. (n.d.). Slideshare. Retrieved January 16, 2026, from [Link]

  • Combes quinoline synthesis - Wikipedia. (2023, April 25). Retrieved January 16, 2026, from [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved January 16, 2026, from [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2022, November 25). MDPI. [Link]

  • Cp*Co(III)-Catalyzed C(sp3)–H Bond Activation: A Highly Stereoselective and Regioselective Alkenylation of 8-Methylquinoline with Alkynes | ACS Catalysis. (2015, August 21). ACS Publications. [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry. (2006, July 1). ACS Publications. [Link]

  • C-H Activation: A Sustainable Approach for the Direct Functionalization of Quinolines - Proceedings International. (2021, July 1). Proceedings International. [Link]

  • The Friedländer Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • (PDF) Palladium-Catalyzed C-H Functionalization of Ferrocene Carboxylic Acid by using 8-Aminoquinoline as a Removable Directing Group - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline | Organic Process Research & Development. (1997, January 1). ACS Publications. [Link]

  • Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors - MDPI. (2023, July 12). MDPI. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). (2024, May 22). Royal Society of Chemistry. [Link]

  • Recent advances in the synthesis of quinolines: a review - RSC Publishing. (2014, April 17). Royal Society of Chemistry. [Link]

  • A Novel Synthetic Route of Fused Tricyclic Framework Quinoline Derivatives from Readily Available Aliphatic Amino Carboxylic Acid Substrate - Semantic Scholar. (2014). Semantic Scholar. [Link]

  • Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides | Organic Letters. (2012, June 1). ACS Publications. [Link]

  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing). (2013, August 22). Royal Society of Chemistry. [Link]

  • Design, synthesis, biological evaluation and molecular docking studies of quinoline-anthranilic acid hybrids as potent anti-inflammatory drugs - PubMed. (2024, May 8). PubMed. [Link]

  • (PDF) Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum-Sensing Inhibitors - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5,6-Trichloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to overcoming the synthetic challenges in producing 3,5,6-Trichloroquinoline-8-carboxylic Acid, tailored for chemists in research and pharmaceutical development.

Welcome to the technical support center for the synthesis of this compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, medicinal chemists, and process development scientists in navigating the complexities of this synthesis. The information herein is curated from established principles of quinoline chemistry to address common and nuanced challenges encountered in the laboratory.

Overview of the Synthetic Challenge

The synthesis of polysubstituted quinolines, particularly those bearing multiple electron-withdrawing chloro-groups and a carboxylic acid moiety, presents significant challenges. The target molecule, this compound, is not readily synthesized via common named reactions for quinolines without careful selection of starting materials and stringent control over reaction conditions.

A plausible and robust synthetic approach is a variation of the Skraup or Doebner-von Miller reaction, which involves the cyclization of an aniline derivative with a three-carbon electrophile. For this specific target, the synthesis would likely commence from a highly substituted anthranilic acid, such as 2-amino-4,5-dichlorobenzoic acid , reacting with a precursor that can generate a 2-chloroacrolein equivalent or a related chlorinated C3 synthon. The harsh acidic and oxidative conditions required for cyclization often lead to low yields, side reactions, and purification difficulties.

Postulated Synthetic Pathway

The diagram below illustrates a logical pathway for the synthesis, forming the basis for our troubleshooting discussion.

Synthetic_Pathway Postulated Synthesis of this compound cluster_reactants Starting Materials A 2-Amino-4,5-dichlorobenzoic Acid F Michael Addition A->F B Glycerol / Chloral Hydrate derivative (C3 Synthon) E In situ formation of reactive electrophile (e.g., 2-chloroacrolein) B->E C Conc. H₂SO₄ (Acid Catalyst & Dehydrating Agent) C->E D Oxidizing Agent (e.g., Nitrobenzene derivative) H Dehydration & Oxidation D->H E->F G Electrophilic Cyclization (Rate-Determining Step) F->G G->H I Crude Product: This compound H->I

Caption: Postulated Skraup-type reaction pathway.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a direct Q&A to address specific experimental failures.

Q1: My reaction is extremely vigorous and difficult to control, resulting in extensive charring. How can I moderate it?

A1: This is a classic issue with the Skraup synthesis, which is notoriously exothermic.[1] The strong acid (H₂SO₄) violently dehydrates the glycerol, and the subsequent oxidation is also highly energetic.

Root Causes & Recommended Actions:

  • Uncontrolled Dehydration: The initial reaction of concentrated sulfuric acid with glycerol is extremely rapid.

    • Solution: Control the rate of heat generation. Add the sulfuric acid very slowly to the cooled mixture of the aniline and glycerol with efficient mechanical stirring. Maintain an ice bath during the addition and allow the temperature to rise slowly only after the addition is complete.

  • Aggressive Oxidation: The choice of oxidant can drastically affect the reaction's vigor.

    • Solution: Introduce a moderating agent. Ferrous sulfate (FeSO₄) is a well-documented moderator that makes the reaction less violent without significantly compromising the yield. Boric acid can also be used for this purpose.[2] Start with a catalytic amount of FeSO₄ before initiating heating.

Q2: My yield is very low, and I primarily recover my starting anthranilic acid derivative. What's going wrong?

A2: Low conversion points to issues with reaction kinetics or the successful formation of the key reactive intermediate.

Root Causes & Recommended Actions:

  • Insufficient Temperature/Time: The electrophilic cyclization step has a high activation energy.

    • Solution: Ensure the reaction reaches and is maintained at the optimal temperature (typically 120-140 °C for Skraup-type reactions) for a sufficient duration (often several hours). Monitor the reaction using Thin Layer Chromatography (TLC) if a suitable mobile phase can be found.

  • Ineffective Electrophile Formation: The entire reaction hinges on the in situ generation of the acrolein derivative from glycerol.[3]

    • Solution: Verify the concentration and quality of your sulfuric acid, as it is the primary dehydrating agent. Ensure the temperature is high enough to facilitate dehydration but controlled enough to prevent polymerization of the resulting acrolein before it can react.

  • Weak Oxidizing Agent: The final aromatization step requires an effective oxidant.

    • Solution: The choice of oxidant is critical. While nitrobenzene is traditional, it can be overly harsh. For substituted anilines, sometimes milder oxidants like arsenic acid or ferric chloride can be effective, though these introduce their own handling and waste disposal challenges. Ensure your chosen oxidant is pure and added in the correct stoichiometric amount.

Q3: The work-up yields an intractable black tar, making product isolation nearly impossible. How can I minimize this and purify the product?

A3: Tar formation is a common consequence of the harsh acidic and oxidizing conditions, which cause polymerization of reactants and intermediates.

Root Causes & Recommended Actions:

  • Excessive Heat/Reaction Vigor: As discussed in Q1, uncontrolled exotherms are a primary cause of tarring.

    • Solution: Implement the moderation strategies outlined previously (slow acid addition, moderators like FeSO₄). Avoid localized overheating by using a heating mantle with a stirrer and a temperature controller rather than a direct flame or hot plate.

  • Product Purification Strategy: Purifying a crude, tarry carboxylic acid requires a multi-step approach.

    • Step 1: Initial Quench & Filtration: After cooling, carefully pour the reaction mixture onto a large volume of crushed ice. This often precipitates the crude product along with the tar. Filter this solid mass.

    • Step 2: Acid-Base Extraction: The carboxylic acid functionality is the key to purification. Dissolve the crude solid in a suitable base (e.g., 1M NaOH) to form the soluble sodium carboxylate salt. The non-acidic, polymeric tar should remain insoluble. Filter this mixture to remove the tar.

    • Step 3: Reprecipitation: Carefully re-acidify the filtrate with a strong acid (e.g., concentrated HCl) to a low pH (~1-2). The purified this compound should precipitate out.

    • Step 4: Recrystallization: The precipitated solid can be further purified by recrystallization from a high-boiling polar solvent such as N,N-Dimethylformamide (DMF), acetic acid, or ethanol/water mixtures.[4]

Troubleshooting Decision Workflow

Troubleshooting_Workflow Start Experiment Outcome LowYield Low Yield / No Reaction Start->LowYield ViolentRxn Violent Reaction / Tarring Start->ViolentRxn ImpureProduct Impure Product / Isolation Issues Start->ImpureProduct CheckTemp Verify Temperature & Time (>120°C, several hours?) LowYield->CheckTemp CheckAddition Slow H₂SO₄ Addition? Efficient Cooling? ViolentRxn->CheckAddition Workup Refine Purification Strategy ImpureProduct->Workup CheckReagents Check Reagent Quality (Conc. H₂SO₄, Oxidant) CheckTemp->CheckReagents Yes IncreaseTemp Action: Increase Temp/Time Monitor with TLC CheckTemp->IncreaseTemp No ReplaceReagents Action: Use Fresh Reagents CheckReagents->ReplaceReagents No UseModerator Action: Add Moderator (e.g., FeSO₄) CheckAddition->UseModerator No AcidBase Action: Implement Acid-Base Extraction Workup->AcidBase Recrystallize Action: Recrystallize from DMF or Acetic Acid AcidBase->Recrystallize

Caption: A decision-making workflow for troubleshooting.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanistic role of the oxidizing agent?

    • A1: After the initial Michael addition and electrophilic cyclization, a dihydroquinoline intermediate is formed. The oxidizing agent is crucial for the final aromatization step, where it abstracts two hydrogen atoms to form the stable quinoline ring system.[5]

  • Q2: Can I use a different acid catalyst instead of sulfuric acid?

    • A2: Polyphosphoric acid (PPA) is sometimes used as an alternative in cyclization reactions like the Combes synthesis, but for the Skraup reaction, concentrated sulfuric acid is almost universally used due to its dual role as a powerful catalyst and an efficient dehydrating agent to generate the acrolein intermediate from glycerol.[6] Using a different acid would likely require a different C3 synthon.

  • Q3: What analytical techniques are best for product characterization?

    • A3: For definitive structure confirmation, use ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra will be complex due to the substituted pattern, but will confirm the connectivity. IR spectroscopy can confirm the presence of the carboxylic acid (C=O and O-H stretches). Purity can be assessed by HPLC.

Key Experimental Protocol (Hypothetical)

Disclaimer: This is a representative protocol based on established methods for analogous syntheses.[2] It should be optimized for safety and yield in your specific laboratory setting. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment.

Synthesis of this compound
ReagentMW ( g/mol )Amount (g)Moles (mmol)Molar Ratio
2-Amino-4,5-dichlorobenzoic acid206.0210.3501.0
Glycerol92.0913.81503.0
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)278.011.450.1
Nitrobenzene123.117.4601.2
Concentrated Sulfuric Acid (98%)98.0830 mL~550~11.0

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charging Reactants: To the flask, add 2-amino-4,5-dichlorobenzoic acid (10.3 g, 50 mmol), glycerol (13.8 g, 150 mmol), and ferrous sulfate heptahydrate (1.4 g, 5 mmol).

  • Acid Addition: Begin stirring the mixture and cool the flask in an ice/water bath. Slowly add concentrated sulfuric acid (30 mL) dropwise via the dropping funnel over at least 45-60 minutes, ensuring the internal temperature does not exceed 50-60 °C.

  • Oxidant Addition: Once the sulfuric acid has been added, remove the ice bath and add the nitrobenzene (7.4 g, 60 mmol).

  • Reaction: Heat the mixture carefully using a heating mantle set to 130-135 °C. The reaction will become exothermic. Be prepared to reduce heating if it becomes too vigorous. Maintain the mixture at reflux for 3-4 hours after the initial exotherm subsides.

  • Work-up & Isolation:

    • Allow the mixture to cool to below 100 °C, then very carefully and slowly pour it onto 500 g of crushed ice with vigorous stirring.

    • Filter the resulting dark solid and wash it with water.

    • Transfer the crude solid to a beaker and add 200 mL of 1M NaOH. Stir for 1 hour to dissolve the carboxylic acid.

    • Filter off the insoluble tarry material.

    • Cool the filtrate in an ice bath and slowly acidify with concentrated HCl to pH 1, which will precipitate the product.

  • Purification:

    • Collect the solid by filtration and wash with cold water until the washings are neutral.

    • Dry the solid under vacuum.

    • Recrystallize the crude product from hot DMF or glacial acetic acid to yield the purified this compound.

References

  • Cho, C. S., Kim, B. T., & Shim, S. C. (2002). A Convenient Synthesis of 2-Alkyl-8-quinoline Carboxylic Acids. Synthetic Communications, 32(16), 2469-2474. [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 401-405. [Link]

  • Kumar, A., & Rawat, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20835-20865. [Link]

  • Der Pharma Chemica. (2016). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica, 8(1), 304-309. [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. [Link]

  • IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Green Synthesis of Quinoline and Its Derivatives. ijpsonline.com. [Link]

  • ResearchGate. 24 questions with answers in QUINOLINES. Science topic. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Orita, A., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(24), 12566–12574. [Link]

  • Al-Salahi, R., Marzouk, M., & El-Hashash, M. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Al-As'ad, R. M., et al. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid. Zeitschrift für Naturforschung B, 68(5-6), 700-706. [Link]

  • Google Patents.
  • Lejkowski, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 206–212. [Link]

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Technical Support Center: Purification of Crude 3,5,6-Trichloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3,5,6-Trichloroquinoline-8-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the purification of this highly functionalized quinoline derivative. Our goal is to synthesize technical accuracy with field-proven insights to empower you to overcome common purification challenges.

Understanding the Molecule and Potential Impurities

This compound is a complex heterocyclic compound, and its purification can be challenging due to its polarity, potential for strong intermolecular interactions, and the nature of impurities generated during its synthesis. While the exact impurity profile depends on the specific synthetic route employed, syntheses of quinolines, such as the Doebner-von Miller reaction, can be prone to the formation of various byproducts.[1]

Common potential impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be various chlorinated anilines or other precursors.

  • Regioisomers: In many quinoline syntheses, there is a possibility of forming isomeric products where the substituents are in different positions on the quinoline ring.

  • Polymeric or Tarry Byproducts: The often harsh, acidic, and high-temperature conditions of quinoline synthesis can lead to the formation of high-molecular-weight, often colored, polymeric materials.[2]

  • Hydrolysis Products: If the synthesis involves an ester intermediate, incomplete hydrolysis can leave residual ester in the final product.

  • Residual Solvents and Reagents: Solvents used in the reaction or work-up, as well as any catalysts or excess reagents, may be present in the crude product.

A preliminary analysis of your crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to understand the complexity of the impurity profile before selecting a purification strategy.

Purification Strategy Decision Workflow

The choice of purification technique is critical and should be guided by the nature of the impurities and the desired final purity of the this compound. The following workflow provides a general decision-making framework.

Purification_Workflow start Crude 3,5,6-Trichloroquinoline- 8-carboxylic Acid impurity_analysis Impurity Analysis (TLC, HPLC, NMR) start->impurity_analysis decision1 Are there significant non-acidic or basic impurities? impurity_analysis->decision1 acid_base_extraction Acid-Base Extraction decision1->acid_base_extraction Yes decision2 Is the product a solid? decision1->decision2 No acid_base_extraction->decision2 recrystallization Recrystallization decision2->recrystallization Yes chromatography Column Chromatography decision2->chromatography No/Recrystallization fails purity_check Purity Analysis (HPLC, NMR, Melting Point) recrystallization->purity_check chromatography->purity_check end_product Pure 3,5,6-Trichloroquinoline- 8-carboxylic Acid purity_check->end_product

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My compound is not dissolving in any common recrystallization solvent, even with heating.

A1: this compound is a polar molecule with multiple halogen substituents, which can lead to low solubility in many common solvents.

  • Probable Cause: The solvent polarity may be mismatched.

  • Solution:

    • Consult a Polarity Chart: Use a solvent polarity chart to select a more polar solvent.[3]

    • High-Boiling Point Polar Solvents: Try high-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Be aware that removing these solvents completely can be challenging.

    • Solvent Mixtures: A mixture of solvents can be effective. Try dissolving your compound in a small amount of a "good" solvent (in which it is soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly. A common combination for polar compounds is a mixture of an alcohol (like ethanol or methanol) with water or an ether.[4]

Q2: My compound "oils out" instead of forming crystals upon cooling.

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens if the solution is supersaturated or cooled too quickly.

  • Probable Cause: The cooling rate is too fast, or the concentration of the solute is too high.

  • Solution:

    • Slow Cooling: Allow the hot solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help.

    • Dilute the Solution: Add more hot solvent to the oiled-out mixture to redissolve it, and then attempt the slow cooling process again.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled solution to initiate crystallization.

Q3: The purity of my compound does not improve significantly after recrystallization.

A3: This suggests that the impurities have similar solubility properties to your desired product in the chosen solvent.

  • Probable Cause: The chosen recrystallization solvent is not selective enough.

  • Solution:

    • Try a Different Solvent System: Experiment with solvents of different polarities or solvent mixtures.

    • Pre-Purification: Consider a preliminary purification step, such as acid-base extraction, to remove impurities with different chemical properties before attempting recrystallization.

    • Multiple Recrystallizations: In some cases, multiple recrystallizations may be necessary to achieve high purity, although this will lead to a lower overall yield.

Acid-Base Extraction Issues

Q4: I am getting a low recovery of my carboxylic acid after acid-base extraction.

A4: Low recovery can result from several factors during the extraction and precipitation steps.

  • Probable Cause: Incomplete extraction into the aqueous basic layer, incomplete precipitation upon acidification, or loss of product during filtration.

  • Solution:

    • Ensure Complete Extraction: Perform multiple extractions (2-3 times) with the aqueous base to ensure all the carboxylic acid has been transferred to the aqueous layer.

    • Check pH: When re-acidifying the aqueous layer to precipitate the product, ensure the pH is sufficiently acidic. Use a pH meter or pH paper to confirm a pH of around 2-3.

    • Cooling: Cool the acidified solution in an ice bath to minimize the solubility of the carboxylic acid in the aqueous medium before filtration.

    • Salting Out: If the product has some water solubility, adding a saturated solution of sodium chloride (brine) can decrease its solubility in the aqueous layer and improve precipitation.

Column Chromatography Issues

Q5: My compound is streaking badly on the silica gel column and I am getting poor separation.

A5: Carboxylic acids are known to interact strongly with the acidic silica gel, which can lead to tailing and poor separation.

  • Probable Cause: Strong interaction between the carboxylic acid group and the stationary phase.

  • Solution:

    • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This will keep the carboxylic acid protonated and reduce its interaction with the silica gel, resulting in sharper peaks.

    • Use a More Polar Eluent: For highly polar compounds, a more polar solvent system, such as a gradient of methanol in dichloromethane, may be necessary.[5]

    • Dry Loading: If the compound is not very soluble in the eluent, consider dry loading. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[6]

    • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase, such as neutral or basic alumina, or reversed-phase (C18) silica gel.[7]

Q6: My compound is not eluting from the column.

A6: This can happen if the compound is very polar and the eluent is not polar enough.

  • Probable Cause: The eluent system is not strong enough to move the compound down the column.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. If that is not sufficient, switch to a more polar system like methanol/dichloromethane.

    • Use a Stronger Solvent: In some cases, a small amount of a very polar solvent like methanol with a few drops of ammonia can be used to elute highly retained compounds.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for recrystallizing crude this compound?

A1: Due to the polar nature of the carboxylic acid and the quinoline nitrogen, combined with the halogen substituents, a good starting point would be polar protic solvents or a mixture.

  • Recommended Starting Solvents:

    • Alcohols: Ethanol, methanol, or isopropanol.[9]

    • Aqueous Mixtures: A mixture of ethanol and water or acetone and water.

    • Esters: Ethyl acetate.

    • Aromatic Solvents: Toluene can sometimes be effective for aromatic compounds.[10]

  • Experimental Approach: It is highly recommended to perform small-scale solubility tests with a few milligrams of your crude product in various solvents to determine the best option. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[2]

Q2: Can I use activated charcoal to decolorize my crude product?

A2: Yes, if your crude this compound has a colored impurity, activated charcoal can be used for decolorization.

  • Procedure: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. Be cautious not to add too much, as it can also adsorb your product, leading to a lower yield. After adding the charcoal, boil the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal.[2]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can provide a precise purity value. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing a small amount of an acid like trifluoroacetic acid (TFA) or formic acid is a good starting point.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any remaining impurities. The absence of signals corresponding to starting materials or byproducts is a good indication of purity. You can also use a known amount of an internal standard for quantitative NMR (qNMR).

  • Melting Point: A sharp melting point range that is close to the literature value (if available) is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Q4: What safety precautions should I take when working with this compound and the solvents used for its purification?

A4: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Handle all organic solvents and chlorinated compounds in a well-ventilated fume hood.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used for specific handling and disposal information.

  • Flammable Solvents: Be cautious when heating flammable solvents like ethanol, methanol, and ethyl acetate. Use a heating mantle or a steam bath, and never an open flame.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the test tube gently in a water bath and add more solvent dropwise until the solid dissolves. A suitable solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture while stirring until the compound is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

Protocol 2: General Procedure for Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise until the solution is acidic (check with litmus paper or a pH meter to pH ~2-3). The purified carboxylic acid should precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold water and dry it thoroughly.

Data Presentation

Table 1: Common Solvents for Recrystallization of Polar Aromatic Carboxylic Acids (Listed by Decreasing Polarity)

SolventBoiling Point (°C)Polarity IndexNotes
Water1009.0Good for highly polar compounds, often used in combination with alcohols.
Methanol656.6Good general solvent for polar compounds.[9]
Ethanol785.2Similar to methanol, but less volatile.[9]
Acetonitrile826.2Can be a good choice for moderately polar compounds.
Acetone565.1Good solvent, but its low boiling point can lead to rapid evaporation.[9]
Ethyl Acetate774.4A less polar option that can be effective.
Toluene1112.4Can be a good choice for aromatic compounds, but has a high boiling point.[9]
Hexane690.0Typically used as an anti-solvent in a solvent mixture.

Polarity index values are approximate and can vary depending on the scale used.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). [Video]. YouTube. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Wikipedia. (2023, October 29). Doebner–Miller reaction. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Reddit. (2023, August 6). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Recrystallization and Crystallization. [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ChemBK. Quinoline-8-carboxylic acid. [Link]

  • Al-Talla, Z. A. (2014). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of the Chemical Society of Pakistan, 36(1), 150-161. [Link]

  • Hiranuma, S., et al. (2016). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 81(21), 10591-10599. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Google Patents. (2018). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

Sources

troubleshooting 3,5,6-Trichloroquinoline-8-carboxylic Acid synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5,6-Trichloroquinoline-8-carboxylic Acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis, focusing on the identification and mitigation of common side reactions. Our approach is grounded in established chemical principles to ensure the integrity and success of your experimental work.

Proposed Synthetic Pathway

The synthesis of this compound is best approached through a cyclocondensation reaction, drawing principles from well-established named reactions such as the Doebner-von Miller or Pfitzinger synthesis. A plausible and efficient route involves the reaction of a highly substituted anthranilic acid precursor, namely 2-amino-3,5,6-trichlorobenzoic acid, with a suitable three-carbon electrophilic synthon.

The proposed reaction likely proceeds under acidic conditions, where the aniline nitrogen of the anthranilic acid derivative initiates a cascade of reactions including condensation, cyclization, and subsequent aromatization to yield the target quinoline structure. The choice of the C3 synthon and the acid catalyst are critical parameters that will significantly influence the reaction's success and impurity profile.

Synthetic Pathway Precursor 2-Amino-3,5,6-trichlorobenzoic Acid Intermediate Dihydroquinoline Intermediate Precursor->Intermediate Condensation & Cyclization (Acid Catalyst, Heat) C3_Synthon α,β-Unsaturated Aldehyde/Ketone (e.g., Acrolein or Crotonaldehyde) C3_Synthon->Intermediate Product This compound Intermediate->Product Oxidation/Aromatization

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific challenges you may encounter during the synthesis.

Q1: My reaction is sluggish, and I'm observing low conversion of my starting materials. What are the likely causes and how can I improve the reaction rate?

A1: Sluggish reactions in this synthesis are often attributed to two main factors: insufficient activation of the electrophile or reduced nucleophilicity of the aniline precursor.

  • Probable Cause 1: Inadequate Acid Catalysis. The acid catalyst plays a crucial role in activating the carbonyl group of the C3 synthon for nucleophilic attack by the aniline.[1][2] If the acid is too weak or used in insufficient quantity, the reaction will proceed slowly.

    • Solution:

      • Increase Catalyst Concentration: Incrementally increase the loading of your Brønsted or Lewis acid catalyst.

      • Switch to a Stronger Acid: Consider using stronger acids like polyphosphoric acid (PPA) or Eaton's reagent, which are known to be effective in promoting quinoline synthesis.

      • Ensure Anhydrous Conditions: Water can hydrolyze some Lewis acid catalysts, reducing their efficacy. Ensure your reagents and solvent are dry.

  • Probable Cause 2: Deactivated Aniline Precursor. The presence of multiple electron-withdrawing chloro-substituents on the anthranilic acid significantly reduces the nucleophilicity of the amino group, making the initial condensation step challenging.

    • Solution:

      • Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the reduced nucleophilicity. Monitor for potential side reactions at elevated temperatures.

      • Microwave Irradiation: The use of microwave-assisted synthesis can dramatically reduce reaction times and improve yields for reactions involving deactivated anilines.

Q2: I've isolated a product, but the yield is low, and I have a significant amount of a dark, insoluble material. What is this byproduct and how can I prevent its formation?

A2: The formation of dark, insoluble material is a common issue in acid-catalyzed reactions involving aldehydes and ketones, and it is most likely due to polymerization of the α,β-unsaturated carbonyl compound.

  • Probable Cause: Polymerization of the C3 Synthon. α,β-Unsaturated aldehydes and ketones, especially under strong acidic conditions and heat, are prone to polymerization, forming a complex mixture of high molecular weight byproducts.

    • Solution:

      • Slow Addition of the Carbonyl Compound: Add the α,β-unsaturated aldehyde or ketone dropwise to the reaction mixture at an elevated temperature. This keeps the instantaneous concentration of the polymerizable species low.

      • In Situ Generation: Generate the α,β-unsaturated carbonyl compound in situ from a more stable precursor via an aldol condensation. This approach is known as the Beyer method.[2]

      • Temperature Control: Avoid excessive temperatures that can accelerate polymerization. Find the optimal temperature that promotes the desired reaction without significant byproduct formation.

Q3: My final product seems to be a mixture of isomers. How can I confirm this and what is causing their formation?

A3: While the substitution pattern of the proposed precursor, 2-amino-3,5,6-trichlorobenzoic acid, should lead to a single regioisomer, the use of an unsymmetrically substituted C3 synthon (e.g., crotonaldehyde) can theoretically lead to different isomers. However, a more likely source of "isomeric" impurities are compounds with incomplete or altered substitution patterns.

  • Probable Cause 1: Incomplete Chlorination of Starting Material. If your starting anthranilic acid is not fully chlorinated, you will carry this mixture through the reaction, resulting in quinoline products with fewer than three chloro-substituents.

    • Solution:

      • Rigorous Purification of Starting Material: Ensure the purity of your 2-amino-3,5,6-trichlorobenzoic acid precursor through techniques like recrystallization and confirm its identity and purity using NMR and mass spectrometry.

  • Probable Cause 2: Unintended Decarboxylation. The carboxylic acid group at the 8-position can be labile under harsh acidic conditions and high temperatures, leading to the formation of 3,5,6-trichloroquinoline as a significant byproduct.

    • Solution:

      • Milder Reaction Conditions: If decarboxylation is a major issue, explore milder acid catalysts and lower reaction temperatures.

      • Reaction Time Optimization: Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to minimize over-processing of the product.

      • Alternative Synthetic Routes: Consider synthetic strategies where the carboxylic acid functionality is introduced at a later stage.

Potential Byproduct Analytical Signature (Compared to Product) Mitigation Strategy
Polymerized C3 SynthonInsoluble, dark solid; broad, undefined signals in NMR.Slow addition of C3 synthon; in situ generation; optimized temperature.
Incompletely Chlorinated QuinolinesDifferent mass in MS; distinct aromatic signals in ¹H NMR.Purify starting anthranilic acid precursor.
Decarboxylated ProductLower mass in MS; absence of carboxylic acid proton in ¹H NMR; absence of C=O stretch in IR.Milder reaction conditions; shorter reaction times.
Unreacted Starting MaterialPresence of characteristic signals of the anthranilic acid in NMR of the crude product.Increase reaction time, temperature, or catalyst loading.
Q4: How do I effectively purify the final this compound product?

A4: The purification of a polychlorinated aromatic carboxylic acid can be challenging due to its potentially low solubility in common organic solvents.

  • Step 1: Aqueous Workup. After the reaction, quench the mixture by carefully pouring it onto ice. The product should precipitate. If it remains in solution, adjust the pH. Being a carboxylic acid, the product will be soluble in a basic aqueous solution (as its carboxylate salt) and will precipitate upon acidification. This allows for the separation from neutral and basic impurities.

    • Procedure:

      • Make the aqueous solution basic (e.g., with NaOH or NaHCO₃) to dissolve the carboxylic acid product.

      • Filter to remove any insoluble impurities (like polymers).

      • Wash the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral organic impurities.

      • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.

      • Collect the precipitate by filtration and wash with cold water.

  • Step 2: Recrystallization. If further purification is needed, recrystallization is the preferred method.

    • Solvent Selection: Due to the polychlorinated nature of the molecule, solvents like ethanol, acetic acid, or mixtures with water are good starting points for recrystallization. You may also need to explore more polar aprotic solvents like DMF or DMSO, followed by the addition of an anti-solvent.

  • Step 3: Characterization. Confirm the purity and identity of your final product using a suite of analytical techniques:

    • ¹H and ¹³C NMR: To confirm the structure and check for the presence of impurities.

    • Mass Spectrometry: To verify the molecular weight and isotopic pattern characteristic of a trichlorinated compound.

    • FT-IR Spectroscopy: To confirm the presence of the carboxylic acid (O-H and C=O stretches) and the quinoline ring system.

    • Melting Point: A sharp melting point is a good indicator of purity.

Experimental Protocol: A Generalized Approach

This protocol is a generalized procedure based on the Doebner-von Miller reaction and should be optimized for the specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, charge 2-amino-3,5,6-trichlorobenzoic acid (1.0 eq) and the chosen acid catalyst (e.g., concentrated sulfuric acid or PPA).

  • Reactant Addition: Heat the mixture to the desired temperature (e.g., 100-130 °C). Slowly add the α,β-unsaturated carbonyl compound (1.1 - 1.5 eq) dropwise over a period of 1-2 hours.

  • Reaction Monitoring: Maintain the reaction at temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Purification: Follow the purification steps outlined in Q4.

Purification_Workflow Start Crude Reaction Mixture Quench Quench on Ice Start->Quench Basify Basify (e.g., NaOH) Dissolve Carboxylic Acid Quench->Basify Filter1 Filter Insoluble Impurities (e.g., Polymers) Basify->Filter1 Extract Extract with Organic Solvent (Remove Neutral Impurities) Filter1->Extract Acidify Acidify (e.g., HCl) Precipitate Product Extract->Acidify Filter2 Filter and Wash Product Acidify->Filter2 Recrystallize Recrystallize from Suitable Solvent Filter2->Recrystallize FinalProduct Pure this compound Recrystallize->FinalProduct

Caption: A typical purification workflow for the target molecule.

References

  • Doebner–Miller reaction. In Wikipedia; 2023. [Link]

  • Pfitzinger reaction. In Wikipedia; 2023. [Link]

  • Weyes, A.; Mulugeta, E. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv.2020 , 10, 22535-22555. [Link]

  • Thakur, G. S.; Gupta, A. K.; Jain, S. K. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 2024 , 3. [Link]

  • Sangshetti, J. N.; et al. Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 2014 , 11(2), 194-205. [Link]

  • Preparation of 2-amino-5-chlorobenzoic acid. PrepChem. [Link]

  • synthesis of quinoline derivatives and its applications. Slideshare. [Link]

  • Gunn, G. E.; Dunn, G. L. Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 1972 , 50(19), 3017-3027. [Link]

  • Cohen, T.; Schambach, R. A. Copper-quinoline decarboxylation. Journal of the American Chemical Society, 1970 , 92(10), 3189-3190. [Link]

  • US Patent US5233083A, Process for the prepar

Sources

stability and degradation of 3,5,6-Trichloroquinoline-8-carboxylic Acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Mitigating Degradation in Solution

Welcome to the technical support center for 3,5,6-Trichloroquinoline-8-carboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental results.

I. Core Concepts: Understanding the Stability of this compound

This compound is a halogenated quinoline carboxylic acid. Its stability in solution is not absolute and is influenced by several environmental factors. Understanding these factors is the first step in preventing unwanted degradation and ensuring the reliability of your stock solutions and experimental setups. The primary factors that can compromise the integrity of this compound are pH, light, and temperature.

Frequently Asked Questions (FAQs) - General Stability

  • Q1: I'm seeing inconsistent results in my assays. Could degradation of my this compound stock solution be the cause?

    A1: Yes, inconsistent results are a classic sign of compound degradation. Quinoline derivatives can be susceptible to degradation, particularly in solution. The key factors to investigate are the pH of your solution, its exposure to light, and the storage temperature.

  • Q2: What are the primary degradation pathways for quinoline carboxylic acids?

    A2: The main degradation pathways for quinoline compounds include hydrolysis (especially under acidic or basic conditions), photodegradation (degradation caused by exposure to light), and oxidation.[1] For a trichlorinated compound like this, there is also the potential for dehalogenation under certain conditions.

  • Q3: How can I minimize degradation of my this compound solutions?

    A3: To enhance stability, you should focus on three key areas:

    • pH Control: Use buffers to maintain a stable pH, ideally within a neutral range unless experimental conditions require otherwise.

    • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]

    • Temperature Management: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation reactions.[3] For short-term storage, refrigeration (2-8°C) is advisable.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides a logical workflow for troubleshooting.

  • Issue 1: Precipitation in Aqueous Solutions

    • Symptom: You observe solid particles in your solution after preparation or upon storage.

    • Cause: this compound has limited solubility in aqueous solutions, especially at neutral or acidic pH where the carboxylic acid group is protonated.

    • Troubleshooting Steps:

      • Check the pH: The solubility of quinoline carboxylic acids is often pH-dependent. Increasing the pH slightly with a base (e.g., NaOH) can deprotonate the carboxylic acid, forming a more soluble salt.

      • Consider a Co-solvent: If your experimental system allows, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer can be an effective strategy.[4] Be mindful of the final concentration of the organic solvent in your assay.

      • Gentle Warming and Sonication: Briefly warming the solution (e.g., to 37°C) and sonicating can help dissolve the compound.[2] However, be cautious about potential thermal degradation with prolonged heating.

  • Issue 2: Loss of Potency or Activity Over Time

    • Symptom: Your compound seems less effective in your assays compared to when the solution was freshly prepared.

    • Cause: This strongly suggests chemical degradation. The likely culprits are hydrolysis or photodegradation.

    • Troubleshooting Workflow:

    cluster_analysis If degradation is confirmed: start Loss of Potency Observed check_storage Review Storage Conditions Light exposure? Temperature fluctuations? pH of solvent? start->check_storage check_fresh Prepare Fresh Solution Run side-by-side with old solution check_storage->check_fresh compare Compare Results check_fresh->compare forced_degradation Perform Forced Degradation Study (See Protocol 1) compare->forced_degradation Old solution shows less activity hplc_analysis Analyze by Stability-Indicating HPLC (See Protocol 2) forced_degradation->hplc_analysis identify_degradants Identify Degradation Products hplc_analysis->identify_degradants

    Caption: Troubleshooting workflow for loss of compound potency.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[1][5] The goal is to achieve 5-20% degradation to identify potential degradation products.[6]

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • pH meter

  • Temperature-controlled oven or water bath

  • Photostability chamber or a light source providing UV and visible light

Procedure:

  • Prepare a Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., a small amount of DMSO, then diluted with acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix a portion of the stock solution with a solution of 3% H₂O₂.

    • Keep the mixture at room temperature and monitor over time.

  • Thermal Degradation:

    • Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).

    • Sample at various time points.

  • Photolytic Degradation:

    • Expose the stock solution in a chemically inert, transparent container to a light source. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.[2][7]

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Initial Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound has maximum absorbance (determine this by running a UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 10-20 µL.

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the degradation product peaks are well-resolved from the parent compound peak.

IV. Potential Degradation Pathways

Based on the structure of this compound and general knowledge of quinoline chemistry, we can hypothesize the following degradation pathways:

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation cluster_oxidation Oxidation parent This compound decarboxylation Decarboxylation Product parent->decarboxylation Heat, extreme pH dehalogenation Dehalogenation Product(s) parent->dehalogenation Strong base/acid photo_dehalogenation Photolytic Dehalogenation parent->photo_dehalogenation UV/Visible Light ring_opening Ring Opening Products parent->ring_opening UV/Visible Light n_oxide N-oxide Formation parent->n_oxide H₂O₂ hydroxylation Hydroxylated Derivatives parent->hydroxylation H₂O₂

Caption: Plausible degradation pathways for this compound.

V. Data Summary

Condition Parameter Expected Stability Potential Degradation Products
Acidic 0.1 M HCl, 60°CModerate to LowDecarboxylation, Dehalogenation
Basic 0.1 M NaOH, 60°CLowDehalogenation, Ring Opening
Oxidative 3% H₂O₂, RTModerateN-oxides, Hydroxylated species
Thermal 80°CModerateDecarboxylation
Photolytic UV/Visible LightLowDehalogenation, Ring Opening

Note: This table represents hypothesized outcomes. Experimental verification through a forced degradation study is essential.

VI. References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. (URL: )

  • Enhancing the stability of 2-(Furan-2-yl)quinoline-4-carboxylate solutions - Benchchem. (URL: not available)

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC - ResearchGate. (URL: [Link])

  • Forced Degradation Studies - MedCrave online. (URL: [Link])

  • Degradation of quinoline-4-carboxylic acid by Microbacterium sp - PubMed. (URL: [Link])

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. (URL: not available)

  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (URL: [Link])

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (URL: not available)

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (URL: [Link])

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (URL: [Link])

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (URL: not available)

  • Synthesis from Carboxylic Acid Derivatives - NF Jain and CE Masse. (URL: not available) Carboxylic Acid Derivatives - NF Jain and CE Masse. (URL: not available)

Sources

resolving solubility issues of 3,5,6-Trichloroquinoline-8-carboxylic Acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for 3,5,6-Trichloroquinoline-8-carboxylic Acid. This molecule presents a unique and often challenging solubility profile due to its complex chemical structure. It combines a large, hydrophobic, and rigid trichlorinated quinoline core with a polar, ionizable carboxylic acid group. This duality means it often exhibits poor solubility in both nonpolar and polar protic solvents. This guide provides field-proven troubleshooting strategies and foundational knowledge to help you overcome these challenges in your research and development workflows.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and dissolution of this compound.

Question: What are the general solubility characteristics of this compound?

Answer: Based on its structure and available data, this compound is a white to pale yellow solid that is generally considered to have low solubility in most common organic solvents.[1] Limited empirical data shows it is slightly soluble in dimethyl sulfoxide (DMSO) and acetone, particularly with the aid of heat and sonication.[1] Its solubility is expected to be poor in non-polar solvents (e.g., hexanes, toluene) and protic solvents (e.g., water, ethanol) where it can form strong intermolecular hydrogen bonds with itself, leading to a stable crystal lattice that is difficult to disrupt.

Question: Why is this compound so difficult to dissolve?

Answer: The primary challenge lies in the molecule's conflicting chemical properties:

  • High Crystal Lattice Energy: The planar aromatic structure allows for efficient packing in a solid state (π-stacking), while the carboxylic acid group forms strong intermolecular hydrogen bonds. This creates a highly stable crystal lattice that requires significant energy to break apart.

  • Amphiphilic Nature: The large, nonpolar trichlorinated quinoline backbone is hydrophobic, while the carboxylic acid head is polar and capable of ionization. It is difficult to find a single solvent that can effectively solvate both parts of the molecule simultaneously.

  • Ionization State: As a carboxylic acid, its charge state is dependent on the pH of the medium. In its neutral (protonated) form, it is less polar. When deprotonated to its carboxylate salt form, it becomes much more polar.[2][3][4] This property is key to manipulating its solubility.

Question: What is the best solvent to start with?

Answer: For most applications, anhydrous DMSO is the recommended starting solvent. Its high polarity and aprotic nature effectively disrupt the intermolecular hydrogen bonding of the carboxylic acid without donating a proton, and it can adequately solvate the aromatic quinoline system. If DMSO is not compatible with your experimental system, other high-polarity aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are logical alternatives.

Question: How does temperature affect solubility?

Answer: For most compounds, solubility increases with temperature.[2] This holds true for this compound. Applying heat provides the necessary energy to overcome the crystal lattice forces, allowing solvent molecules to interact with and dissolve the solute. However, caution is advised. Always test for thermal stability, as prolonged exposure to high temperatures can degrade the compound. A gentle warming to 40-50°C is a safe starting point.

Part 2: Troubleshooting Common Solubility Scenarios

This section provides a logical, step-by-step workflow for addressing solubility failures during your experiments.

Scenario 1: "My compound will not dissolve in my chosen solvent at room temperature."

This is the most common issue. Follow this systematic approach to find a solution. The workflow below illustrates the decision-making process.

G cluster_0 Initial Troubleshooting Workflow start Compound Insoluble in Initial Solvent sonicate 1. Apply Energy: Sonicate for 15-30 min start->sonicate heat 2. Apply Gentle Heat: Warm to 40-50°C sonicate->heat Still insoluble success Success: Compound Dissolved sonicate->success Soluble cosolvent 3. Use a Co-Solvent System: Introduce a second solvent heat->cosolvent Still insoluble heat->success Soluble ph_mod 4. Adjust pH (for Polar Solvents): Form a carboxylate salt cosolvent->ph_mod Still insoluble / Not applicable cosolvent->success Soluble ph_mod->success Soluble fail Re-evaluate: Consider alternative primary solvent or derivatization ph_mod->fail Still insoluble

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Scenario 2: "My compound dissolved with heat, but it precipitated upon cooling. What happened?"

Answer: You have created a supersaturated solution. The thermal energy was sufficient to force the compound into solution beyond its equilibrium solubility at room temperature. Upon cooling, the solution could no longer hold the excess solute, causing it to crash out.

Solutions:

  • Work with a warm solution: If your experiment allows, maintain the temperature at which the compound remains dissolved.

  • Use a co-solvent: The addition of a co-solvent can increase the room-temperature solubility and stabilize the solution upon cooling.[5][6] See the Co-Solvency Protocol in Part 3.

  • Reduce the concentration: Your target concentration may be too high for that specific solvent system. Prepare a more dilute solution.

Scenario 3: "I need to prepare a stock solution at a high concentration, but nothing seems to work."

Answer: For high-concentration stocks (e.g., >10 mM), a single solvent system is often insufficient. The most robust method is to convert the carboxylic acid to a salt, which dramatically enhances solubility in polar aprotic solvents like DMSO.

Causality: The neutral carboxylic acid (R-COOH) is less polar than its corresponding carboxylate salt (R-COO⁻ M⁺). By adding a non-nucleophilic organic base, you deprotonate the acid, creating an ion pair that is much more readily solvated by polar solvents.

G cluster_0 Chemical Mechanism of Solubility Enhancement via pH Modification cluster_1 Low Solubility cluster_2 High Solubility Protonated R-COOH (Protonated Form) Poorly Soluble Deprotonated R-COO⁻ (Deprotonated Carboxylate) Highly Soluble Protonated->Deprotonated + Base (e.g., Et₃N) - Acid (e.g., HCl)

Caption: Equilibrium between the less soluble acid and the more soluble salt form.

See the pH Modification Protocol in Part 3 for a detailed methodology.

Part 3: Advanced Protocols for Solubility Enhancement

For persistent solubility issues, these detailed protocols provide advanced, reliable strategies.

Protocol 1: Systematic Co-Solvent Screening

Co-solvents work by altering the overall properties of the solvent system to better match the solute's requirements.[5][6][7] This protocol uses a systematic approach to test binary mixtures.

Objective: To identify an effective co-solvent mixture for dissolving this compound.

Materials:

  • This compound

  • Primary Solvent (e.g., DMSO)

  • Co-solvents for testing (see table below)

  • Small vials, magnetic stirrer, and stir bars

Recommended Co-Solvents for Screening with DMSO:

Co-SolventClassRationale for UseStarting Ratio (DMSO:Co-Solvent)
NMP Aprotic PolarSimilar to DMSO, can further enhance polarity.9:1
Dichloromethane (DCM) Aprotic, Less PolarHelps solvate the hydrophobic quinoline core.4:1
Tetrahydrofuran (THF) Aprotic Polar EtherGood intermediate polarity, can disrupt π-stacking.4:1
Acetonitrile (ACN) Aprotic PolarLess viscous than DMSO, may improve kinetics.9:1
Water Protic PolarCan enhance solubility of carboxylic acids in some organic solvents.[8][9][10]19:1 (5% water)

Methodology:

  • Establish Baseline: Attempt to dissolve a known amount of the compound (e.g., 1 mg) in a set volume of your primary solvent (e.g., 200 µL DMSO) to confirm insolubility.

  • Prepare Test Vials: To separate vials, add the same amount of compound (1 mg).

  • Introduce Co-Solvent: Add the primary solvent and the chosen co-solvent according to the starting ratio (e.g., for a 9:1 ratio in 200 µL total volume, add 180 µL DMSO and 20 µL NMP).

  • Mix and Observe: Vigorously vortex each vial for 2 minutes. Allow to stand for 10 minutes and observe.

  • Apply Energy: If the compound is not fully dissolved, sonicate the vials for 20 minutes. Observe again.

  • Apply Gentle Heat: As a final step, warm the vials to 40°C for 15 minutes. Observe after cooling to room temperature.

  • Document: Record the solvent system and conditions that resulted in complete dissolution. This is your optimal co-solvent system.

Protocol 2: pH Modification for High-Concentration Stock Solutions

This is the most effective method for achieving high concentrations in polar solvents like DMSO or DMF.

Objective: To prepare a concentrated stock solution (e.g., 50 mM) of this compound by forming a soluble salt in situ.

Materials:

  • This compound (MW: 276.5 g/mol )

  • Anhydrous DMSO

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Appropriate lab equipment (balance, volumetric flasks, pipettes)

Methodology:

  • Calculate Molar Equivalents: Weigh the desired amount of your compound. For example, for 1 mL of a 50 mM solution, you need 13.83 mg of the acid.

  • Dispense Compound: Add the weighed compound to a clean, dry volumetric flask or vial.

  • Add Solvent: Add approximately 90% of the final desired volume of anhydrous DMSO (e.g., 900 µL for a 1 mL final volume). The compound will likely remain as a slurry.

  • Add Base: Add 1.1 molar equivalents of a non-nucleophilic organic base like triethylamine. This slight excess ensures complete deprotonation.

    • Calculation: (moles of acid) x 1.1 = moles of base needed. Convert moles of base to volume using its density and molecular weight.

  • Dissolve: Cap the vial and vortex or sonicate. You should observe the solid dissolving rapidly as the highly soluble triethylammonium salt is formed.

  • Adjust to Final Volume: Once fully dissolved, carefully add DMSO to reach the final target volume (e.g., 1.0 mL). Mix thoroughly.

  • Storage: Store the resulting stock solution desiccated at -20°C or -80°C. The salt form is generally stable, but standard precautions for long-term storage should be followed.

Trustworthiness Check: This protocol is self-validating. The visual confirmation of the solid slurry rapidly dissolving upon the addition of the base serves as a direct indicator of successful salt formation and the desired solubility enhancement.

References

  • Vertex AI Search. Quinoline-4-carboxylic acid | Solubility of Things.
  • Vertex AI Search. Co-solvency and anti-solvent method for the solubility enhancement.
  • Pharma Excipients. Cosolvent and Complexation Systems. (2022).
  • Vertex AI Search. Co-solvent: Significance and symbolism.
  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
  • R Discovery. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991).
  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019).
  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019).
  • ChemicalBook. This compound | 1391053-30-7.
  • Wikipedia. Quinoline.
  • OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). (1991).

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Technical Support Center: Navigating the Scale-Up Synthesis of 3,5,6-Trichloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of complex quinoline derivatives. This guide is designed for researchers, chemists, and process development professionals who are tackling the challenges associated with the scale-up synthesis of 3,5,6-Trichloroquinoline-8-carboxylic Acid. This molecule, with its dense functionalization, presents unique hurdles in reactivity, control, and purification that are often magnified during scale-up.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established quinoline synthesis methodologies. We will explore the "why" behind experimental choices to empower you to make informed decisions in your own laboratory or pilot plant setting.

Section 1: Proposed Synthetic Strategy & Core Challenges

The synthesis of a polysubstituted quinoline-8-carboxylic acid is non-trivial. A plausible and robust approach for this target molecule is a modified Gould-Jacobs reaction, which is well-suited for building the quinoline core with the required carboxylic acid precursor functionality.[1] The synthesis would logically start from a highly substituted aniline, such as a derivative of 2-amino-4,5-dichlorobenzoic acid, and proceed through a condensation and subsequent thermal cyclization.

The primary challenges anticipated in this synthesis, particularly during scale-up, are:

  • Reduced Reactivity: The starting aniline is heavily substituted with electron-withdrawing chloro groups, which significantly decrease the nucleophilicity of the amino group and deactivate the aromatic ring towards electrophilic cyclization.

  • Harsh Reaction Conditions: The cyclization step often requires very high temperatures (>250 °C) or the use of strong acids like polyphosphoric acid (PPA) or Eaton's reagent, which can be difficult to manage at a large scale.[2]

  • Impurity Profile: High temperatures and strong acids can lead to side reactions such as decarboxylation, charring, and the formation of difficult-to-remove polymeric materials.

  • Product Isolation and Purification: The target compound is expected to be a high-melting, poorly soluble solid, making purification by recrystallization challenging and requiring specific solvent systems.[3]

Below is a conceptual workflow for the synthesis.

G cluster_0 Phase 1: Condensation cluster_1 Phase 2: Cyclization & Chlorination cluster_2 Phase 3: Final Modification A 2-Amino-4,5-dichlorobenzoic Acid Derivative C Anilinomethylenemalonate Intermediate A->C Neat or in Solvent ~100-120°C B Diethyl Ethoxymethylenemalonate (EMME) B->C Neat or in Solvent ~100-120°C D Thermal Cyclization (Dowtherm A, >250°C) C->D E 4-Hydroxy-5,6-dichloroquinoline -8-carboxylic Acid Ester D->E F Chlorination (e.g., POCl3) E->F G 3,4,5,6-Tetrachloroquinoline -8-carboxylic Acid Ester F->G H Selective Dechlorination (Position 4) G->H I Saponification H->I J 3,5,6-Trichloroquinoline- 8-carboxylic Acid I->J

Caption: Conceptual Synthetic Pathway for this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems in a question-and-answer format.

Category A: Reaction & Process Control

Q1: My initial condensation reaction with the chlorinated aniline and EMME is extremely slow or stalls. What's happening?

A1: This is a common issue rooted in the electronic properties of your starting material. The two chlorine atoms on the aniline ring are strongly electron-withdrawing. This has two effects:

  • Reduced Nucleophilicity: The electron density on the amino nitrogen is significantly lowered, making it a weaker nucleophile for the initial attack on diethyl ethoxymethylenemalonate (EMME).

  • Steric Hindrance: The ortho-substituent to the amino group can sterically hinder the approach to the electrophile.

Troubleshooting Steps:

  • Increase Temperature: While the initial condensation is often run at 100-120°C, you may need to carefully increase the temperature to provide sufficient energy to overcome the activation barrier. Monitor for decomposition.

  • Use a Catalyst: While often performed neat, the addition of a mild Lewis acid or Brønsted acid catalyst can sometimes promote the reaction. Perform small-scale trials to screen catalysts.

  • Microwave Irradiation: For lab-scale development, microwave synthesis can dramatically shorten reaction times for this step by efficiently reaching high temperatures.[2] This can help confirm if the issue is purely kinetic.

Q2: The high-temperature cyclization step (>250°C) is leading to significant charring and a dark, intractable product mixture. How can I improve this?

A2: This is a classic scale-up challenge where localized overheating and prolonged reaction times at extreme temperatures cause thermal decomposition. The use of a high-boiling solvent like Dowtherm A is standard, but efficient heat transfer is critical.[4]

Troubleshooting Steps:

  • Improve Agitation: Ensure your reactor's stirring is vigorous enough to maintain a homogenous temperature throughout the vessel. Poor mixing is a primary cause of localized "hot spots" where decomposition initiates.

  • Controlled Addition: Instead of heating the entire batch at once, a more controllable method for scale-up is to pre-heat the Dowtherm A to the target temperature (e.g., 255°C) and then add the anilinomethylenemalonate intermediate as a solution or slurry over time. This allows the exothermic cyclization to be managed more effectively.

  • Alternative Cyclization Reagents: Consider chemical methods that operate at lower temperatures. Eaton's reagent (P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA) can effect cyclization at temperatures between 100-150°C.[2] However, these present their own challenges on scale-up, including high viscosity and difficult, highly exothermic work-ups.

Category B: Yield, Purity, and Side Reactions

Q3: My yield dropped from 80% at the 10g scale to 40% at the 1kg scale. What are the most common culprits?

A3: A significant yield drop upon scale-up is rarely due to a single factor. It's typically a combination of physical and chemical process parameters that don't scale linearly.

Key Areas to Investigate:

  • Heat Transfer: A 1 kg reaction has a much lower surface-area-to-volume ratio than a 10g reaction. It takes longer to heat up and cool down. This can lead to either incomplete reactions (insufficient time at temperature) or increased side products (prolonged exposure to high temperatures).

  • Mixing Efficiency: What appears well-mixed in a round-bottom flask may be poorly mixed in a large reactor, leading to incomplete reactions.

  • Work-up and Isolation: A product that crashes out of solution cleanly on a small scale may form an oil or an unfilterable solid on a large scale. The quench and extraction procedures must be re-optimized for larger volumes. Recrystallization is often less efficient for removing bulk impurities at a larger scale compared to chromatography, which is often the go-to method at the lab bench.

G A Low Yield on Scale-Up B Was the reaction driven to completion? (Check by HPLC/TLC) A->B E NO: Increase reaction time or temperature. Re-evaluate catalyst loading. B->E No F YES: Proceed to next check. B->F Yes C Is there significant tar/decomposition? G YES: Improve heat management. Consider controlled addition of starting material. Lower reaction temperature if possible. C->G Yes H NO: Proceed to next check. C->H No D Was product lost during work-up/isolation? I YES: Re-optimize quench procedure. Evaluate filterability of solid. Analyze mother liquor for lost product. D->I Yes F->C H->D

Caption: Troubleshooting Decision Tree for Low Yield on Scale-Up.

Q4: I am observing a significant amount of a side product that appears to be decarboxylated. Why does this happen and how can I prevent it?

A4: The carboxylic acid group at the 8-position is susceptible to decarboxylation under the harsh, high-temperature acidic conditions of the cyclization step, especially if PPA or Eaton's reagent is used.

Mitigation Strategies:

  • Protecting Group Strategy: Synthesize the quinoline core with a group that is more stable than a carboxylic acid (e.g., a cyano or nitro group) and then convert it to the carboxylic acid in a later, milder step.

  • Minimize Time at Temperature: The extent of decarboxylation is often a function of both temperature and time. The goal is to find the minimum time and temperature required for complete cyclization. A kinetic study mapping conversion vs. side product formation is highly valuable during process development.

  • Ester Moiety: Performing the cyclization on the ester intermediate from the Gould-Jacobs reaction is standard practice. The ester is more resistant to decomposition than the free acid. The final saponification to the carboxylic acid should be performed under carefully controlled, milder conditions.

Section 3: Key Experimental Protocols

The following protocols are provided as a starting point for development and must be optimized for your specific equipment and scale.

Protocol 1: Thermal Cyclization of Anilinomethylenemalonate Intermediate (Lab Scale)

WARNING: This procedure involves very high temperatures and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heat-resistant gloves and a face shield.

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermocouple connected to a temperature controller, and a distillation head to allow for the removal of ethanol byproduct.

  • Inert Atmosphere: Purge the vessel with nitrogen or argon.

  • Charge Solvent: Charge the reactor with Dowtherm A (approx. 10 mL per gram of starting material).

  • Heating: Begin stirring and heat the Dowtherm A to 250-255°C.

  • Reagent Addition: Slowly add the anilinomethylenemalonate intermediate (1.0 eq) in portions over 30-60 minutes. A vigorous evolution of ethanol vapor will be observed.

  • Reaction Monitoring: Hold the reaction mixture at 250-255°C for 2-4 hours. Monitor the reaction progress by taking small, quenched aliquots and analyzing by HPLC or TLC. The goal is the complete disappearance of the starting material.

  • Cooling and Precipitation: Once complete, turn off the heating and allow the mixture to cool slowly. The product will typically begin to precipitate below 150°C.

  • Isolation: Once the mixture has cooled to <100°C, add a co-solvent like hexane or heptane to dilute the Dowtherm A and fully precipitate the product. Stir for 1-2 hours.

  • Filtration: Filter the solid product through a Büchner funnel. Wash the filter cake thoroughly with hexane to remove residual Dowtherm A.

  • Drying: Dry the solid product under vacuum. The crude material can then be taken to the next step or purified.

Protocol 2: Purification by Recrystallization

Challenge: The high molecular weight and planar structure of chlorinated quinolines often lead to low solubility in common organic solvents but high solubility in very polar aprotic solvents, from which they can be difficult to crystallize.

  • Solvent Screening: On a small scale (10-20 mg), test the solubility of your crude product in a range of solvents at room temperature and at reflux. Ideal candidates include high-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[3]

  • Procedure: a. Place the crude solid in an appropriately sized flask. b. Add the minimum amount of the chosen hot solvent (e.g., DMF) to fully dissolve the solid. c. Hot filter the solution through a pad of celite if insoluble impurities (like char) are present. d. Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals. e. If no crystals form, try adding a small amount of an anti-solvent (e.g., water or isopropanol) dropwise until turbidity persists. f. Cool the mixture in an ice bath to maximize precipitation. g. Isolate the crystals by filtration, wash with a cold solvent (e.g., a mixture of DMF/water or pure water), and dry under vacuum.

Section 4: Scale-Up Process Control Parameters

Moving from the bench to a pilot plant requires careful consideration of how parameters change.

ParameterLab Scale (10-50 g)Pilot Scale (1-10 kg)Rationale & Key Considerations
Heating Method Heating mantleJacketed reactor (steam/hot oil)Jacket heating provides more uniform temperature control but has slower response times. Account for this in your heating and cooling profiles.
Reagent Addition Addition funnel (manual)Metering pump (automated)Automated, controlled addition is crucial for managing exotherms and maintaining a consistent reaction profile.
Stirring Magnetic stir barOverhead mechanical stirrer (various impeller types)Impeller type (e.g., pitched-blade turbine, anchor) must be chosen to ensure adequate mixing of solids and viscous liquids.
Temperature Monitoring Thermometer in liquidMultiple thermocouples (in liquid, headspace, jacket)Multiple probes are needed to detect temperature gradients and ensure uniform heating.
Purification Column chromatographyRecrystallization / ReslurryingChromatography is generally not feasible for multi-kilogram quantities. Developing a robust crystallization or slurry process is essential for achieving purity at scale.
Section 5: Safety Considerations

The synthesis of this compound involves significant potential hazards that must be rigorously controlled, especially at scale.

  • Halogenated Compounds: Chlorinated aromatic compounds should be handled as potentially toxic and mutagenic.[5][6] Avoid inhalation of dusts and skin contact. All manipulations should be performed in a well-ventilated area or contained system.

  • High Temperatures: Reactions above 250°C pose a significant fire risk and can cause severe burns. Ensure proper reactor design, pressure relief systems, and operator training.

  • Strong Acids & Reagents: Polyphosphoric acid and phosphorus oxychloride (POCl₃) are highly corrosive. PPA reacts violently with water in an uncontrolled manner. POCl₃ reacts with moisture to release HCl gas. Use appropriate acid-resistant PPE and ensure quench procedures are designed to handle the significant heat of neutralization.

  • Exothermic Reactions: Both the cyclization and the work-up/quench steps can be highly exothermic. A preliminary safety assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is strongly recommended before attempting a large-scale reaction to understand the thermal risks involved.

References
  • Benchchem. Technical Support Center: Doebner-von Miller Quinoline Synthesis. Accessed January 15, 2026.
  • Benchchem. Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. Accessed January 15, 2026.
  • Mansoor, U. D. The Skraup Synthesis of Quinolines.
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC, NIH. Accessed January 15, 2026.
  • Benchchem. Overcoming challenges in the synthesis of substituted quinolines. Accessed January 15, 2026.
  • Benchchem.
  • Doebner–Miller reaction. Wikipedia. Accessed January 15, 2026.
  • Schwartz, M. A., et al. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Lin, Y., & Dudley, G. B. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • Combes quinoline synthesis. Wikipedia. Accessed January 15, 2026.
  • synthesis of quinoline derivatives and its applications. Slideshare. Accessed January 15, 2026.
  • Biotage. Gould Jacobs Quinoline forming reaction. Accessed January 15, 2026.
  • Skraup quinoline synthesis. Chemistry Online. Accessed January 15, 2026.
  • Benchchem.
  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Accessed January 15, 2026.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Accessed January 15, 2026.
  • Canto, R. F. S., et al. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Accessed January 15, 2026.
  • Gould–Jacobs reaction. Wikipedia. Accessed January 15, 2026.
  • Quinoline: Structure, Properties & Uses Explained. Vedantu. Accessed January 15, 2026.
  • Saczewski, F., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Accessed January 15, 2026.
  • Funasaka, S., et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC, PubMed Central. Accessed January 15, 2026.
  • Quinoline. Wikipedia. Accessed January 15, 2026.
  • Preparation and Properties of Quinoline. Accessed January 15, 2026.
  • Funasaka, S., et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Method for purifying quinolinecarboxylic acid derivative.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, RSC Publishing. Accessed January 15, 2026.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Accessed January 15, 2026.
  • Process for the preparation of chlorinated quinolines.
  • Patel, D. B., et al. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • I. S. R. D. D. S. D. O. C. P. S. A. J. L. F. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. Accessed January 15, 2026.
  • Converso, E., et al. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. PubMed. Accessed January 15, 2026.
  • Nahum, E., et al. The safety of quinolones in pregnancy. PubMed. Accessed January 15, 2026.

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Technical Support Center: Synthesis of 3,5,6-Trichloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5,6-Trichloroquinoline-8-carboxylic Acid. As a pivotal building block in medicinal chemistry, achieving high purity of this compound is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its preparation, with a core focus on minimizing impurities.

I. Overview of the Synthetic Pathway

The most common and logical route for the synthesis of this compound is a multi-step process beginning with a variation of the Gould-Jacobs reaction.[1][2] This reaction sequence is a robust method for constructing the quinoline core. The key stages are:

  • Condensation: Reaction of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM) to form a key intermediate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to form the quinoline ring system.

  • Saponification: Hydrolysis of the resulting ethyl ester to the final carboxylic acid product.

Each of these stages presents unique challenges and potential for impurity formation. The high temperatures required for cyclization, in particular, can lead to side reactions and degradation.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: My final product is a pale yellow or brownish powder, not the expected white solid. What is the likely cause and how can I fix it?

Answer:

Discoloration in the final product is a common issue and typically points to the presence of high molecular weight, polymeric, or tarry byproducts. These are often formed during the high-temperature thermal cyclization step of the Gould-Jacobs reaction.[1] The vigorous heating required to induce ring closure can also promote undesired polymerization of reaction intermediates.

Causality:

  • Excessive Heating Temperature or Time: Prolonged exposure to temperatures above what is necessary for cyclization can lead to the degradation of both the starting materials and the product.

  • Presence of Oxygen: Trace amounts of oxygen at high temperatures can lead to oxidative side reactions, forming colored impurities.

  • Impure Starting Materials: Impurities in the initial chlorinated aniline can act as catalysts for polymerization.

Troubleshooting Protocol:

  • Optimize Cyclization Conditions: A thorough time-temperature examination is crucial to minimize product degradation. It is recommended to run small-scale experiments to determine the minimum temperature and time required for complete cyclization. Microwave-assisted synthesis can often provide rapid heating and shorter reaction times, potentially reducing byproduct formation.

  • Inert Atmosphere: Conduct the high-temperature cyclization step under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

  • Purification of Crude Product:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., hot ethanol or a mixture of DMF and water) and treat with a small amount of activated carbon. Heat the mixture for a short period, then filter through celite to remove the carbon and adsorbed colored impurities.

    • Recrystallization: Recrystallize the decolorized product from an appropriate solvent system. Common choices for carboxylic acids include ethanol, acetic acid, or mixtures of DMF/water or ethanol/water.

Question 2: My NMR analysis shows the presence of a significant amount of unreacted starting material (2-amino-4,5-dichlorobenzoic acid). How can I improve the initial condensation step?

Answer:

The presence of unreacted aniline derivative indicates that the initial condensation with diethyl ethoxymethylenemalonate (DEEM) was incomplete.

Causality:

  • Insufficient Reaction Time or Temperature: The condensation reaction, while generally efficient, may require specific conditions to go to completion, especially with a sterically hindered or electronically deactivated aniline.

  • Stoichiometry: An incorrect molar ratio of reactants can leave the aniline unconsumed.

  • Removal of Ethanol Byproduct: The condensation is a reversible reaction. Failure to remove the ethanol byproduct can shift the equilibrium back towards the starting materials.

Troubleshooting Protocol:

  • Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of DEEM to ensure complete consumption of the aniline starting material.

  • Optimize Reaction Conditions: Increase the reaction temperature (typically 100-140°C) and/or extend the reaction time. Monitor the reaction progress by TLC or HPLC to determine the point of complete consumption of the aniline.

  • Ethanol Removal: After the initial heating period, apply a vacuum to the reaction mixture while maintaining the temperature to effectively remove the ethanol byproduct and drive the reaction to completion.

Question 3: I have a persistent impurity with a molecular weight corresponding to the ethyl ester of my final product. What is causing this and how do I remove it?

Answer:

This impurity is ethyl 3,5,6-trichloroquinoline-8-carboxylate, resulting from incomplete saponification (hydrolysis) of the ester group.

Causality:

  • Insufficient Base: The amount of base (e.g., NaOH or KOH) used was not sufficient to fully hydrolyze the ester.

  • Inadequate Reaction Time or Temperature: The hydrolysis reaction may require more forcing conditions (higher temperature or longer time) to go to completion, especially with a sterically hindered ester.

  • Poor Solubility: If the ester has poor solubility in the reaction medium, the hydrolysis may be slow or incomplete.

Troubleshooting Protocol:

  • Ensure Sufficient Base: Use a significant excess of base (e.g., 3-5 equivalents of NaOH or KOH) to ensure complete hydrolysis.

  • Increase Reaction Temperature and Time: Reflux the reaction mixture for a longer period. Monitoring by TLC or HPLC is recommended to confirm the disappearance of the ester spot.

  • Improve Solubility: Add a co-solvent such as ethanol or dioxane to the aqueous base to improve the solubility of the ester intermediate.

  • Purification: If a small amount of the ester impurity remains, it can often be removed by recrystallization. The carboxylic acid product will have significantly different solubility properties than the ester. Alternatively, an acid-base extraction can be effective. Dissolve the crude product in a dilute aqueous base, wash with an organic solvent (e.g., ethyl acetate) to remove the neutral ester impurity, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid product.

Question 4: My mass spectrometry data suggests the presence of a decarboxylated impurity. How can I prevent its formation?

Answer:

Decarboxylation, the loss of the -COOH group as CO2, is a common side reaction for quinoline carboxylic acids, particularly at the high temperatures used for cyclization. Aromatic carboxylic acids are more susceptible to decarboxylation than their aliphatic counterparts.[3]

Causality:

  • High Cyclization Temperature: The high temperatures required for the Gould-Jacobs cyclization can be sufficient to induce decarboxylation of the product once it is formed.

  • Prolonged Heating: The longer the product is exposed to high temperatures, the greater the extent of decarboxylation.

Troubleshooting Protocol:

  • Minimize Cyclization Temperature and Time: As mentioned previously, carefully optimize the cyclization conditions to use the lowest possible temperature and shortest time necessary.

  • Use a High-Boiling Point Solvent: Performing the cyclization in a high-boiling point inert solvent (e.g., Dowtherm A) can allow for more precise temperature control and may reduce the incidence of localized overheating that can occur when heating the neat reactants.

  • Purification: The decarboxylated impurity (3,5,6-trichloroquinoline) will be significantly less polar than the desired carboxylic acid. It can be effectively removed by:

    • Acid-Base Extraction: As described for the ester impurity, the carboxylic acid will be soluble in aqueous base while the neutral decarboxylated product will remain in an organic phase.

    • Column Chromatography: If necessary, column chromatography on silica gel can separate the polar carboxylic acid from the non-polar impurity.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the likely starting material for this synthesis?

    • A1: The most probable starting material is 2-amino-4,5-dichlorobenzoic acid. This aniline derivative contains the necessary chlorine atoms at what will become the 5- and 6-positions of the quinoline ring, as well as the carboxylic acid group at the future 8-position.

  • Q2: Can I use a different method besides the Gould-Jacobs reaction?

    • A2: While the Gould-Jacobs reaction is a classic and effective method, other named reactions for quinoline synthesis exist, such as the Friedländer, Skraup, and Doebner-von Miller syntheses.[4] However, the substitution pattern of this compound is well-suited to the Gould-Jacobs approach, which builds the second ring onto a pre-functionalized aniline.

  • Q3: What analytical techniques are best for assessing the purity of my final product?

    • A3: A combination of techniques is recommended for a comprehensive purity assessment:

      • HPLC: High-Performance Liquid Chromatography, particularly reversed-phase HPLC with a C18 column, is excellent for quantifying the purity and detecting non-volatile impurities.[5]

      • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying and quantifying impurities, including isomers and residual starting materials.[6]

      • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of impurities, aiding in their structural elucidation.

      • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

  • Q4: What are some recommended recrystallization solvents?

    • A4: The choice of solvent is critical and may require some experimentation. For polar carboxylic acids like this one, consider the following:

      • Single Solvents: Ethanol, methanol, acetic acid, or N,N-dimethylformamide (DMF).

      • Solvent Mixtures: A mixture of a good solvent and a poor solvent can be very effective. Common pairs include DMF/water, ethanol/water, or acetone/hexane. The general principle is to dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity is observed, followed by cooling.

IV. Visualizations and Protocols

Logical Workflow for Troubleshooting Impurities

G start Crude Product Analysis (HPLC, NMR, MS) discoloration Discoloration (Yellow/Brown)? start->discoloration unreacted_sm Unreacted Aniline Present? discoloration->unreacted_sm No charcoal Treat with Activated Carbon Recrystallize discoloration->charcoal Yes ester_impurity Ethyl Ester Impurity Present? unreacted_sm->ester_impurity No optimize_condensation Optimize Condensation: - Increase DEEM excess - Increase temp/time - Remove EtOH unreacted_sm->optimize_condensation Yes decarboxylated Decarboxylated Impurity Present? ester_impurity->decarboxylated No optimize_saponification Optimize Saponification: - Increase base excess - Increase temp/time - Use co-solvent ester_impurity->optimize_saponification Yes optimize_cyclization Optimize Cyclization: - Minimize temp/time - Use inert atmosphere decarboxylated->optimize_cyclization Yes end Pure Product decarboxylated->end No charcoal->unreacted_sm optimize_condensation->start acid_base_extraction Perform Acid-Base Extraction optimize_saponification->acid_base_extraction optimize_cyclization->acid_base_extraction acid_base_extraction->start

Caption: Troubleshooting decision tree for impurity identification and remediation.

General Protocol for Acid-Base Purification

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Extraction cluster_2 Step 3: Precipitation cluster_3 Step 4: Isolation a Crude Product (Acid + Neutral Impurities) b Dissolve in dilute NaOH(aq) a->b e Extract with Ethyl Acetate b->e c Aqueous Layer (Sodium Salt of Acid) f Acidify Aqueous Layer with HCl to pH ~2 c->f d Organic Layer (Neutral Impurities: Ester, Decarboxylated Product) e->c Separate e->d Separate g Precipitate Forms f->g h Filter Solid g->h i Wash with Water h->i j Dry under Vacuum i->j k Pure Carboxylic Acid j->k

Caption: Workflow for purification via acid-base extraction.

V. Quantitative Data Summary

Impurity TypeCommon CauseRecommended ActionAnalytical Detection
Polymeric/Tarry Byproducts High cyclization temperature/timeActivated carbon treatment, RecrystallizationVisual, Baseline rise in HPLC
Unreacted Aniline Incomplete condensationIncrease DEEM, temp/time; Remove EtOHHPLC, NMR
Ethyl Ester Intermediate Incomplete saponificationIncrease base, temp/time; Use co-solventHPLC, NMR, MS
Decarboxylated Product High cyclization temperatureMinimize cyclization temp/timeHPLC, GC-MS, NMR
Isomeric Impurities Non-regioselective cyclizationUse pure aniline starting materialHPLC, NMR

VI. References

  • BenchChem. (2025). A Comparative Guide to Confirming the Purity of Synthesized 7-Methylquinoline using GC-MS and NMR Spectroscopy. BenchChem.

  • BenchChem. (2025). Minimizing impurities in the final product of quinoline synthesis. BenchChem.

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. (n.d.). LNEYA Industrial Chillers Manufacturer.

  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.

  • Liebman, K. et al. (2020). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate.

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction.

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.

  • BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem.

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

  • Abbatt, J. et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.

  • Karunanithi, A. T. et al. (2009). Solvent design for crystallization of carboxylic acids. ResearchGate.

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

  • Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.

  • PubMed. (2006). Synthesis and HPLC evaluation of carboxylic acid phases on a hydride surface.

  • PMC. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.

  • Al-As'ad, R. M. et al. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. ResearchGate.

Sources

Technical Support Center: Characterization of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Characterization of Halogenated Quinolines. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols for the accurate characterization of this important class of compounds. This resource is structured to address the common pitfalls encountered in synthesis, purification, and spectroscopic analysis, ensuring the integrity and reliability of your experimental data.

Section 1: Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone of structural elucidation, yet the spectra of halogenated quinolines can be deceptively complex. Here are some common challenges and their solutions.

Q1: Why are the aromatic proton signals in my ¹H NMR spectrum of a substituted quinoline overlapping and difficult to interpret?

A1: This is a frequent challenge due to the complex spin systems and the relatively small chemical shift dispersion in the aromatic region of the ¹H NMR spectrum (typically δ 6.5-9.0 ppm). The electron-withdrawing nature of the nitrogen atom and the halogen substituent can lead to significant deshielding of adjacent protons, further complicating the spectrum.

Troubleshooting Steps:

  • Optimize the Solvent: Changing the deuterated solvent can alter the chemical shifts of your protons. Spectra acquired in benzene-d₆ often show different patterns compared to those in deuterochloroform (CDCl₃) due to solvent-induced shifts, which can sometimes resolve overlapping signals.[1]

  • Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion and can help to resolve overlapping multiplets.

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This is the first step to resolve overlapping signals by showing correlations between protons that are coupled to each other. This allows you to trace proton connectivity within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals to the carbon atoms they are directly attached to. By spreading the signals over the much wider ¹³C chemical shift range, it can effectively resolve overlapping proton resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is invaluable for piecing together molecular fragments and unambiguously determining the position of substituents that lack protons (e.g., -Cl, -Br).

Q2: My ¹H NMR chemical shifts are changing with sample concentration. Is this normal?

A2: Yes, this is a known phenomenon for quinolines and is attributed to intermolecular interactions, specifically π-π stacking and dipole-dipole interactions. As the concentration increases, quinoline molecules tend to form stacked aggregates, which can create shielding or deshielding effects on the protons, causing their chemical shifts to change. When reporting your data, it is crucial to note the concentration at which the spectrum was acquired to ensure reproducibility.

Q3: How can I use coupling constants to confirm the substitution pattern on the benzene ring of my quinoline?

A3: Spin-spin coupling constants (J-values) provide clear information about the relative positions of protons on the carbocyclic ring.

Coupling TypeNumber of BondsTypical J-value (Hz)
Ortho3 (³JHH)7-9
Meta4 (⁴JHH)1-3
Para5 (⁵JHH)0-1 (often not resolved)

By analyzing the splitting patterns and measuring the J-values, you can deduce the substitution pattern. For instance, a proton signal appearing as a "doublet of doublets" (dd) with J-values of approximately 8 Hz and 1.5 Hz is likely coupled to both an ortho and a meta proton.

Q4: I am working with a fluoroquinoline. What are the common challenges in ¹⁹F NMR?

A4: ¹⁹F NMR is a powerful tool due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity.[2] However, there are some pitfalls to be aware of:

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (over 300 ppm for organofluorine compounds), which can make it challenging to locate the signal if you don't have an expected range.[2][3] This wide range can also lead to poor data resolution if not acquired with appropriate parameters.[3]

  • Complex Coupling: Fluorine couples to protons (JHF) and carbons (JCF), which can complicate both the ¹⁹F and the corresponding ¹H and ¹³C NMR spectra. These coupling constants can be quite large and span over multiple bonds.

  • Difficult Prediction of Chemical Shifts: Unlike ¹H NMR, ¹⁹F NMR chemical shifts are strongly influenced by electronic excited states, making them more difficult to predict accurately without computational methods.[3]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of halogenated quinolines. However, the presence of halogens can lead to characteristic yet sometimes confusing isotopic patterns and fragmentation behaviors.

Q1: The molecular ion in the mass spectrum of my bromo- or chloroquinoline is a cluster of peaks. Why is this?

A1: This is due to the natural isotopic abundance of chlorine and bromine.

  • Chlorine: Has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), with a ratio of approximately 3:1. A compound with one chlorine atom will show a molecular ion (M⁺) and an M+2 peak with a relative intensity of about 3:1.

  • Bromine: Has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a ratio of nearly 1:1. A compound containing one bromine atom will exhibit a molecular ion (M⁺) and an M+2 peak of almost equal intensity.

The presence of these characteristic isotopic patterns is strong evidence for the incorporation of chlorine or bromine in your molecule.

Q2: What are the typical fragmentation patterns for halogenated quinolines in mass spectrometry?

A2: The fragmentation patterns depend on the ionization method used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Under EI (a "hard" ionization technique):

    • Loss of the halogen atom: A common fragmentation pathway is the loss of the halogen radical (e.g., [M - Br]⁺ or [M - Cl]⁺).

    • Ring fragmentation: Further fragmentation can involve the loss of small molecules like HCN from the quinoline ring system.

  • Under ESI (a "soft" ionization technique):

    • Protonated molecule: In positive ion mode, you will typically observe the protonated molecule, [M+H]⁺.

    • Characteristic losses: Collision-induced dissociation (CID) of the [M+H]⁺ ion often leads to the loss of small neutral molecules such as H₂O and CO.[4]

    • Heteroatom elimination: Detailed ESI-MS/MS studies have shown that chloroquinoline derivatives can undergo elimination of the heteroatom.[5]

Q3: My compound is not ionizing well by ESI. What can I do?

A3: Poor ionization in ESI can be due to several factors. The basic nitrogen atom in the quinoline ring is typically readily protonated in positive ion mode. If you are having trouble, consider the following:

  • Mobile Phase Additives: Ensure your mobile phase contains a source of protons, such as 0.1% formic acid or acetic acid, to facilitate the formation of [M+H]⁺ ions.

  • Solvent Composition: Optimize the organic solvent (e.g., acetonitrile or methanol) and water ratio in your mobile phase to enhance desolvation in the ESI source.

  • Check for Ion Suppression: If your sample is in a complex matrix (e.g., from a biological extract), other components may be competing for ionization, leading to suppression of your analyte's signal.[6] Diluting the sample or improving the chromatographic separation can help mitigate this.

Chromatography (HPLC & GC)

Chromatographic purification and analysis of halogenated quinolines can be challenging due to their diverse polarities and potential for interaction with stationary phases.

Q1: My basic quinoline compound is showing severe peak tailing in reversed-phase HPLC. What is the cause and how can I fix it?

A1: Peak tailing for basic compounds like quinolines in RP-HPLC is often caused by secondary interactions between the protonated analyte and residual acidic silanol groups on the silica-based stationary phase.[4]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is critical. For basic quinolines, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of the acidic silanol groups, minimizing these unwanted interactions.[4]

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and significantly improve peak shape.[4]

  • Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.

  • Consider an Alternative Stationary Phase: For very polar quinolines, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and peak shape.[4]

Q2: My polar halogenated quinoline has poor retention on a C18 column. How can I improve this?

A2: This is a common issue for polar compounds in reversed-phase chromatography, as they have a higher affinity for the polar mobile phase than the nonpolar stationary phase.[4]

Troubleshooting Steps:

  • Decrease the Amount of Organic Solvent: Reducing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar analytes.

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar compounds.

  • Consider HILIC: As mentioned previously, HILIC is an excellent alternative for the analysis of very polar compounds that are not well-retained in reversed-phase mode.

Q3: I am having difficulty separating positional isomers of my halogenated quinoline. What chromatographic strategies can I try?

A3: Separating closely related isomers can be very challenging.[2]

Troubleshooting Steps:

  • Column Chemistry: A standard C18 column may not provide sufficient selectivity. Try a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivities for aromatic and halogenated compounds.[2]

  • Mobile Phase Optimization: Systematically vary the organic solvent (e.g., methanol vs. acetonitrile), pH, and mobile phase additives to optimize the separation.

  • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide superior resolution for closely related isomers compared to HPLC.[2]

Synthesis and Purification

The synthesis of halogenated quinolines can be prone to side reactions, leading to purification challenges.

Q1: My quinoline synthesis is producing a mixture of positional isomers. How can I control the regioselectivity?

A1: The formation of multiple byproducts due to positional isomerism is a common issue in quinoline synthesis.[5] The strategy to control this depends on the specific reaction (e.g., Skraup, Doebner-von Miller, Friedländer).

Troubleshooting Steps:

  • Steric Hindrance: The steric effects of substituents on the starting materials can play a significant role. Choosing less sterically hindered starting materials, if possible, can improve the yield of the desired isomer.[5]

  • Substituent Effects: The electronic nature of substituents can direct the cyclization. For example, in some syntheses using trifluoromethyl-β-diketones, methoxy-substituted anilines tend to favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines favor the 4-CF₃ regioisomer.

  • Catalyst and Solvent: The choice of acid catalyst and solvent can influence the regioselectivity. Experimenting with different acids (e.g., polyphosphoric acid instead of sulfuric acid) may alter the product ratio.

Q2: How can I effectively purify my synthesized halogenated quinoline from starting materials and side products?

A2: Purification can be challenging due to the similar properties of the desired product and impurities.[5]

Purification Strategies:

  • Distillation: For liquid quinolines, vacuum distillation can be an effective purification method.[5]

  • Crystallization: The formation of salts, such as the hydrochloride or picrate, can facilitate purification through crystallization. The free base can then be regenerated.[5]

  • Column Chromatography: This is a common method, but be aware that some quinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[4] If you observe degradation, consider deactivating the silica gel by pre-flushing the column with a solvent system containing a small amount of a base like 1-3% triethylamine.[4] Alternatively, use a less acidic stationary phase like alumina.[4]

Section 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments and logical workflows for troubleshooting.

Protocol for NMR Sample Preparation and Initial Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of your purified halogenated quinoline.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

    • Ensure the solution is clear and free of particulate matter. If necessary, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

  • Instrument Setup (1D ¹H Spectrum):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution (narrow, symmetrical peaks).

    • Acquire a standard 1D ¹H spectrum.

    • Correctly reference the spectrum (e.g., to TMS at 0.00 ppm or the residual solvent peak).

  • Initial Data Analysis:

    • Integrate all signals to determine the relative number of protons.

    • Analyze the chemical shifts and splitting patterns to propose a preliminary structure.

    • If signals are overlapping or the structure is not immediately clear, proceed to 2D NMR analysis.

Logical Workflow for Troubleshooting HPLC Peak Tailing

G start Peak Tailing Observed for Halogenated Quinoline check_ph Is the mobile phase pH optimized (e.g., pH 2.5-4 for basic quinolines)? start->check_ph adjust_ph Adjust mobile phase pH with formic or trifluoroacetic acid. check_ph->adjust_ph No check_column Is the column old or showing signs of degradation? check_ph->check_column Yes add_tea Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase. adjust_ph->add_tea add_tea->check_column replace_column Replace with a new, high-purity, end-capped column. check_column->replace_column Yes consider_alt Consider alternative chromatography (e.g., HILIC for polar compounds). check_column->consider_alt No solution Improved Peak Shape replace_column->solution consider_alt->solution

Caption: Logic for troubleshooting peak tailing in RP-HPLC.

Experimental Workflow for Structure Elucidation

G start Purified Halogenated Quinoline Sample ms Acquire Mass Spectrum (ESI or EI) - Determine Molecular Weight - Confirm Halogen Presence (Isotopic Pattern) start->ms nmr_1d Acquire 1D NMR Spectra (¹H, ¹³C) - Proton Count & Environment (¹H) - Carbon Count & Type (¹³C) start->nmr_1d integrate_data Integrate all spectroscopic data ms->integrate_data check_clarity Is the structure clear from 1D NMR? nmr_1d->check_clarity nmr_2d Acquire 2D NMR Spectra - COSY (H-H Connectivity) - HSQC (C-H Direct Correlation) - HMBC (C-H Long-Range Correlation) check_clarity->nmr_2d No check_clarity->integrate_data Yes nmr_2d->integrate_data propose_structure Propose Final Structure integrate_data->propose_structure final_structure Structure Confirmed propose_structure->final_structure

Caption: Workflow for integrating spectroscopic data for structure elucidation.

Section 3: Safe Handling and Storage

Halogenated quinolines, like many nitrogen heterocycles, should be handled with care.

Q: What are the best practices for storing halogenated quinolines in the lab?

A: Proper storage is crucial for safety and to maintain the integrity of your compounds.

  • Segregation: Store halogenated compounds separately from flammable solvents.[7] Violent reactions can occur if certain flammable and chlorinated solvents are mixed.[7] Also, in the event of a fire, halogenated compounds can produce toxic gases like phosgene.[7]

  • Incompatible Materials: Do not store halogenated quinolines with alkali metals (e.g., sodium, potassium) or strong oxidizing agents.[7][8] Always consult the Safety Data Sheet (SDS) for specific incompatibilities.

  • Storage Containers and Location:

    • Store chemicals in a cool, dry, and well-ventilated area, away from direct sunlight or heat sources.[9][10]

    • Ensure containers are tightly capped and clearly labeled.

    • Store large or breakable containers on lower shelves, below eye level.[10]

    • It is recommended to store halogenated solvents in ventilated cabinets.[7]

References

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. (2024). PubMed. Retrieved from [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PubMed Central. Retrieved from [Link]

  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). (n.d.). ResearchGate. Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved from [Link]

  • Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. (2024). ResearchGate. Retrieved from [Link]

  • Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. (2023). NIH. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

  • C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. (n.d.). ResearchGate. Retrieved from [Link]

  • 19F NMR of Pharmaceuticals. (2021). YouTube. Retrieved from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. (n.d.). MDPI. Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • Relativistic Effects on NMR Parameters of Halogen-Bonded Complexes. (2019). PubMed Central. Retrieved from [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University. Retrieved from [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). PubMed Central. Retrieved from [Link]

  • 2.7: NMR - Interpretation. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Spectroscopy: Coupling Constants. (2021). YouTube. Retrieved from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Retrieved from [Link]

  • Chemical Storage Guidelines. (n.d.). Retrieved from [Link]

  • 1 Interpretation Mass spectral interpretation is not a trivial process. (n.d.). Retrieved from [Link]

  • Section 7: Safe Work Practices and Procedures. (n.d.). Princeton EHS. Retrieved from [Link]

  • Synthesis of derivatives of quinoline. (n.d.). SciSpace. Retrieved from [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy. (2023). YouTube. Retrieved from [Link]

  • Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. (2023). PubMed. Retrieved from [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. (2020). Semantic Scholar. Retrieved from [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. (n.d.). Safety Office. Retrieved from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. (2015). RSC Publishing. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2010). Retrieved from [Link]

  • Storage of Hazardous Chemicals in Laboratories. (n.d.). Health and Safety Authority. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Quinoline-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI. Retrieved from [Link]

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Technical Support Center: Enhancing the Purity of 3,5,6-Trichloroquinoline-8-carboxylic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3,5,6-Trichloroquinoline-8-carboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for challenges encountered during the recrystallization process. Our goal is to empower you with the knowledge to not only execute protocols but also to understand the underlying principles that govern a successful purification.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the material properties and the theoretical basis for the recrystallization of this compound.

Q1: What is the principle behind using recrystallization for purifying this compound?

A1: Recrystallization is a premier technique for purifying nonvolatile organic solids.[1] The core principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[2] An ideal solvent will dissolve a large amount of the this compound at an elevated temperature but only a small amount at lower temperatures.[1] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered crystal lattice. This lattice formation is a selective process that tends to exclude impurity molecules, leaving them behind in the cooled solvent (mother liquor).[3]

Q2: What are the most common impurities found in crude this compound?

A2: While the impurity profile depends heavily on the synthetic route, common contaminants in quinoline syntheses, such as the Skraup reaction, can include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Isomeric Impurities: Formation of regioisomers (e.g., different chlorine substitution patterns) is a common challenge in aromatic chemistry.

  • Polymeric or Tarry Byproducts: The often harsh conditions of quinoline synthesis can lead to the formation of high-molecular-weight, tar-like substances that are difficult to remove.

  • Colored Impurities: These are often highly conjugated molecules that can be removed with activated carbon.[1]

Q3: How do I select an appropriate solvent for recrystallization?

A3: The selection of a suitable solvent is the most critical step for successful recrystallization.[3] Key criteria include:

  • High-Temperature Coefficient: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent to ensure high recovery.[1]

  • Inertness: The solvent must not react with the this compound.

  • Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out."

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.

For this compound, which has limited solubility, polar aprotic solvents or solvent mixtures are often a good starting point. Preliminary solubility tests with small amounts of your crude material are essential.

Q4: What is a mixed-solvent recrystallization, and when should I use it?

A4: A mixed-solvent system is employed when no single solvent meets all the criteria for a good recrystallization solvent.[4] This typically involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[2] The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is then added dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4] This technique is particularly useful for compounds like this compound that may not have ideal solubility in common single solvents.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the recrystallization of this compound.

Problem 1: Very Low or No Crystal Yield
  • Symptom: After cooling, few or no crystals have formed.

  • Possible Cause 1: Too much solvent was used. The solution is not saturated enough for crystals to form.

    • Solution: Reheat the solution and evaporate some of the solvent to reduce the total volume. Allow it to cool again. To avoid this, always use the minimum amount of hot solvent required to fully dissolve the crude product.[3]

  • Possible Cause 2: The solution is supersaturated. Crystal nucleation has not been initiated.

    • Solution 1 (Seeding): Add a tiny crystal of the pure compound to the cooled solution to act as a nucleation site.

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for nucleation to begin.

  • Possible Cause 3: Cooling was too rapid.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a towel if necessary, before moving it to an ice bath. Rapid cooling can lead to the formation of very small crystals or inhibit crystallization altogether.[4]

Problem 2: The Product "Oils Out" Instead of Crystallizing
  • Symptom: A liquid or oily layer forms at the bottom of the flask instead of solid crystals.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound. The solid has melted in the solution before dissolving.

    • Solution: Select a new solvent with a lower boiling point.

  • Possible Cause 2: The concentration of impurities is too high. Impurities can depress the melting point of the solute.

    • Solution: Try diluting the solution with more of the hot solvent and then allowing it to cool again. If this fails, the crude material may require a preliminary purification step (e.g., column chromatography) before recrystallization.

Problem 3: Crystals are Colored Despite the Pure Compound Being White/Pale Yellow
  • Symptom: The final crystals retain a noticeable color.

  • Possible Cause: Colored impurities are trapped within the crystal lattice or adsorbed onto the crystal surface.

    • Solution (Decolorizing Carbon): After dissolving the crude product in the hot solvent, add a very small amount of activated carbon (charcoal) to the solution. The colored impurities will adsorb to the surface of the carbon.[1] Keep the solution hot and perform a hot filtration through fluted filter paper to remove the carbon before allowing the filtrate to cool. Caution: Adding carbon to a boiling solution can cause violent frothing. Cool the solution slightly before adding it.

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node Start Recrystallization Outcome LowYield Low or No Yield Start->LowYield OilingOut Product 'Oils Out' Start->OilingOut ColoredCrystals Crystals are Colored Start->ColoredCrystals TooMuchSolvent Cause: Too much solvent used? LowYield->TooMuchSolvent Check Supersaturated Cause: Supersaturated solution? TooMuchSolvent->Supersaturated No Evaporate Solution: Reheat & evaporate solvent TooMuchSolvent->Evaporate Yes SeedScratch Solution: Seed or scratch flask Supersaturated->SeedScratch Yes HighBoilingSolvent Cause: Solvent BP > Compound MP? OilingOut->HighBoilingSolvent Check HighImpurity Cause: High impurity concentration? HighBoilingSolvent->HighImpurity No ChangeSolvent Solution: Choose lower BP solvent HighBoilingSolvent->ChangeSolvent Yes Dilute Solution: Add more solvent, or pre-purify HighImpurity->Dilute Yes ColoredImpurity Cause: Colored impurities present? ColoredCrystals->ColoredImpurity Check UseCarbon Solution: Use activated carbon & hot filter ColoredImpurity->UseCarbon Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

Experimental Protocol & Data
General Recrystallization Workflow

This diagram illustrates the standard steps for a successful recrystallization.

Recrystallization_Workflow A 1. Choose Solvent (via small-scale tests) B 2. Dissolve Crude Solid (in minimum hot solvent) A->B C 3. Decolorize (Optional) (add activated carbon) B->C E 5. Cool Slowly (allow crystals to form) B->E if no insolubles D 4. Hot Filtration (Optional) (to remove insoluble impurities/carbon) C->D D->E F 6. Collect Crystals (via vacuum filtration) E->F G 7. Wash Crystals (with small amount of cold solvent) F->G H 8. Dry Crystals (air or vacuum oven) G->H

Caption: Standard workflow for purification by recrystallization.

Step-by-Step Protocol
  • Solvent Selection: Perform solubility tests on ~10-20 mg of crude this compound with 0.5 mL of various solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, and mixtures like ethanol/water). Identify a solvent or solvent pair that provides poor solubility at room temperature but good solubility when heated.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling. Continue adding the minimum amount of hot solvent until the solid just dissolves.[4]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • (Optional) Hot Filtration: If carbon or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, you may place the flask in an ice-water bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor from the crystal surfaces.[3]

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. For complete drying, transfer the crystals to a watch glass or place them in a vacuum oven at a temperature well below the compound's melting point.

Solvent System Selection Table

This table summarizes potential solvents for the recrystallization of this compound based on its chemical properties as a halogenated aromatic carboxylic acid. Note: These are starting points and must be confirmed experimentally with your specific crude material.

Solvent SystemBoiling Point (°C)Suitability & RationalePotential Issues
Ethanol/Water 78-100Good Starting Point. The compound is likely soluble in hot ethanol and insoluble in water. Water acts as an anti-solvent.Oiling out if water is added too quickly or at too high a temperature.
Acetone/Hexane 56-69Good for less polar impurities. Acetone is a strong solvent; hexane is a non-polar anti-solvent.Acetone's high volatility can make it difficult to work with.
Dimethyl Sulfoxide (DMSO) 189Use with caution. The compound is known to be soluble in hot DMSO.[5] However, its very high boiling point makes it difficult to remove from the final product.Difficult to remove residual solvent. May require precipitation by adding an anti-solvent like water.
N,N-Dimethylformamide (DMF) 153Similar to DMSO. Can be an effective solvent for poorly soluble compounds.[6]High boiling point makes removal challenging. Potential for compound decomposition at high temperatures.
Acetonitrile 82Potential single solvent. Often shows a good temperature coefficient for moderately polar compounds.May not be a strong enough solvent for highly impure samples.
References
  • Method for purifying quinolinecarboxylic acid derivative.
  • Recrystallization. University of California, Los Angeles. [Link]

  • recrystallization, filtration and melting point. University of Toronto. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • Recrystallization1. University of Massachusetts. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization and Crystallization. University of California, Davis. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Bioactivity of Substituted Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Carboxylic Acid Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The quinoline core, a bicyclic aromatic heterocycle, is a prominent member of this group.[1][2][3] When functionalized with a carboxylic acid moiety, the resulting quinoline carboxylic acid scaffold becomes a cornerstone for developing a wide array of therapeutic agents.[4] Its derivatives have demonstrated remarkable success as antibacterial, anticancer, antiviral, and anti-inflammatory agents.[4][5]

The versatility of this scaffold lies in its rigid structure, which provides a defined orientation for substituent groups, and the electronic properties conferred by the nitrogen atom.[2] The carboxylic acid group, in particular, is often crucial for biological activity, frequently participating in key interactions with enzyme active sites or receptors.[6] This guide provides a comparative analysis of the bioactivity of substituted quinoline carboxylic acids, focusing on their antibacterial, anticancer, and antiviral properties. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, comparative data, and validated experimental protocols to support and guide research endeavors in this fertile area of drug discovery.

Comparative Analysis of Antibacterial Activity

The most well-known application of quinoline carboxylic acids is in the realm of antibiotics, specifically the fluoroquinolones.[7] These synthetic antibacterial agents have been a mainstay in treating a wide range of bacterial infections for decades.[8]

Mechanism of Action: Targeting Bacterial Topoisomerases

Quinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[8][9] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[8] DNA gyrase introduces negative supercoils into DNA, a process vital for bacteria, while topoisomerase IV is primarily involved in decatenating daughter chromosomes after replication.[9]

Quinolones function as "topoisomerase poisons."[10][11] They bind to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[8][9] This prevents the subsequent religation of the DNA strands, leading to an accumulation of double-strand breaks, which triggers the SOS response and ultimately results in bacterial cell death.[8][10][11] The carboxylic acid at the C-3 position is essential for this activity, mediating interactions within the enzyme-DNA complex.

Quinolone_Antibacterial_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone Carboxylic Acid DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Required for Topo_IV->Replication Required for DS_Breaks Double-Strand DNA Breaks Replication->DS_Breaks Disruption leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Triggers

Caption: Mechanism of quinolone action on bacterial topoisomerases.

Structure-Activity Relationship (SAR) Insights

The antibacterial spectrum and potency of quinolones are heavily influenced by the substituents at various positions of the quinoline ring.

  • N-1 Position: A cyclopropyl group, as seen in ciprofloxacin, generally confers broad and potent activity. Other small alkyl groups are also tolerated.

  • C-6 Position: The introduction of a fluorine atom (as in fluoroquinolones) dramatically increases antibacterial potency by enhancing gyrase inhibition.[7]

  • C-7 Position: This position is critical for determining the antibacterial spectrum. Large piperazine or pyrrolidine rings enhance activity, particularly against Gram-negative bacteria.[10][11] Modifications here can also improve activity against Gram-positive and atypical bacteria.

  • C-8 Position: A halogen or a methoxy group at this position can enhance activity and improve pharmacokinetic properties.

Comparative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values (in µg/mL) for representative substituted quinoline carboxylic acids against common bacterial pathogens. Lower MIC values indicate greater antibacterial potency.

CompoundN-1 SubstituentC-7 SubstituentStaphylococcus aureus (Gram+)Escherichia coli (Gram-)Pseudomonas aeruginosa (Gram-)
Nalidixic Acid (1st Gen)EthylMethyl>1288128
Ciprofloxacin (2nd Gen)CyclopropylPiperazinyl0.250.0150.25
Levofloxacin (3rd Gen)S-fluoromethylMethylpiperazinyl0.50.061
Moxifloxacin (4th Gen)CyclopropylDiazabicyclononyl0.120.068

Data compiled from various publicly available antibacterial susceptibility testing results.

Comparative Analysis of Anticancer Activity

Beyond their antibacterial prowess, quinoline carboxylic acid derivatives have emerged as a significant class of anticancer agents.[1][2] Their mechanisms of action are diverse, targeting various hallmarks of cancer.

Mechanisms of Action in Oncology

The anticancer effects of these compounds are not attributed to a single mechanism but rather a range of molecular interventions:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): Several quinoline-4-carboxylic acids, such as brequinar, are potent inhibitors of DHODH.[6] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[12] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive therapeutic target. Inhibition leads to pyrimidine starvation and cell growth arrest.[13]

  • Topoisomerase Inhibition: Similar to their antibacterial counterparts, some quinoline derivatives can target human topoisomerases (I and II), leading to DNA damage and apoptosis in cancer cells.[1][14]

  • Kinase Inhibition: Many cellular signaling pathways that drive cancer progression are regulated by kinases. Quinoline derivatives have been developed to inhibit various kinases, including Pim-1 kinase, vascular endothelial growth factor receptors (VEGFR), and epidermal growth factor receptor (EGFR), thereby disrupting tumor growth, angiogenesis, and metastasis.[14][15]

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Mechanism of Action CP Carbamoyl Phosphate DH Dihydroorotate CP->DH Multiple Steps Orotate Orotate DH->Orotate Oxidation UMP UMP Orotate->UMP Multiple Steps DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cancer Cell Proliferation DNA_RNA->Proliferation Required for DHODH DHODH Enzyme DHODH->Orotate QC Quinoline Carboxylic Acid (e.g., Brequinar) QC->DHODH Screening_Workflow cluster_workflow Comparative Bioactivity Screening Workflow Lib Compound Library (Substituted Quinolines) Primary Primary Screening (Single High Concentration, e.g., 10 µM) Lib->Primary Hit_ID Hit Identification (Compounds meeting activity threshold) Primary->Hit_ID Dose_Resp Dose-Response Analysis (Determine IC₅₀ / EC₅₀ / MIC) Hit_ID->Dose_Resp Selectivity Selectivity & Toxicity Assays (e.g., Normal vs. Cancer Cells) Dose_Resp->Selectivity Mechanism Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) Selectivity->Mechanism Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt

Caption: A typical workflow for screening and optimizing bioactive compounds.

Protocol 1: MTT Assay for Anticancer Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. 2. Compound Treatment: Prepare serial dilutions of the test quinoline carboxylic acids in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for 48–72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm. 6. Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and use non-linear regression to determine the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of an antimicrobial agent in a liquid nutrient broth. Growth is assessed by visual inspection of turbidity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of each quinoline carboxylic acid in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This results in a final bacterial concentration of ~2.5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion and Future Perspectives

Substituted quinoline carboxylic acids represent a remarkably versatile and "privileged" scaffold in drug discovery. Their success is rooted in their ability to be chemically modified to target a diverse range of biological entities with high potency. The comparative analysis clearly shows that subtle changes in substitution patterns can dramatically shift the therapeutic application from a potent antibacterial to a highly effective anticancer or broad-spectrum antiviral agent.

The future of quinoline carboxylic acid research remains bright. Key areas of focus will likely include:

  • Overcoming Resistance: Designing novel derivatives that can evade existing resistance mechanisms, particularly for antibacterial and anticancer applications.

  • Improving Selectivity: Enhancing the selectivity of kinase inhibitors and other targeted agents to minimize off-target effects and improve safety profiles.

  • Hybrid Molecules: Creating hybrid molecules that combine the quinoline scaffold with other pharmacophores to achieve synergistic effects or multi-target activity. [3] As our understanding of disease biology deepens, the rational design and systematic screening of new quinoline carboxylic acid derivatives will continue to be a fruitful endeavor, promising the development of next-generation therapeutics to address unmet medical needs.

References

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  • Das, P., Deng, X., Zhang, L., Roth, M. G., & De Brabander, J. K. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 517–521. [Link]

  • Das, P., Deng, X., Zhang, L., Roth, M. G., & De Brabander, J. K. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. ACS Medicinal Chemistry Letters, 4(6), 517–521. [Link]

  • Xing, J., et al. (2021). Quinoline carboxylic acid inhibits virus replication via DHODH. ResearchGate. [Link]

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  • Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6649. [Link]

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The Enigmatic World of Trichlorinated Quinolines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, and antimicrobial effects.[1][2] The introduction of halogen atoms, particularly chlorine, onto the quinoline ring system can dramatically modulate the physicochemical properties and biological activity of the resulting compounds. While the structure-activity relationships (SAR) of mono- and di-chlorinated quinolines have been extensively studied, the landscape of trichlorinated quinolines remains a more enigmatic and less-explored territory. This guide provides a comprehensive comparison of the known and inferred SAR of trichlorinated quinolines, drawing on experimental data from analogous polychlorinated systems to illuminate the path for future drug discovery efforts.

The Foundational Role of Chlorination in Quinoline Bioactivity

Chlorine atoms, through their electronic and steric properties, significantly influence the bioactivity of quinoline derivatives. The position of chlorination is a critical determinant of the compound's therapeutic potential. For instance, the 7-chloro substitution is a well-established pharmacophoric feature in many 4-aminoquinoline antimalarials, such as chloroquine.[1] This substitution is believed to enhance the accumulation of the drug in the parasite's acidic food vacuole, a crucial step in its mechanism of action.[2]

The addition of multiple chlorine atoms can further refine a compound's activity, often enhancing its potency or introducing novel biological effects. However, this also increases the complexity of the SAR, as the interplay between the positions of the three chlorine atoms becomes paramount.

Comparative Analysis of Trichlorinated Quinoline Activity: An Inferential Approach

Direct comparative studies across a wide range of trichlorinated quinoline isomers are scarce. However, by synthesizing data from various polychlorinated quinolines, we can construct a cogent and predictive SAR model. The following sections explore the anticipated impact of trichlorination on anticancer and antimicrobial activities.

Anticancer Activity: A Tale of Position-Specific Effects

Polychlorinated quinolines have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of key cellular processes like topoisomerase activity and receptor tyrosine kinases.[3][4]

Key SAR Insights for Polychlorinated Quinolines:

  • Lipophilicity and Membrane Permeation: Increased chlorination generally enhances lipophilicity, which can improve cell membrane permeability and lead to higher intracellular drug concentrations.

  • Target Engagement: The specific placement of chlorine atoms can influence the binding affinity and selectivity of the molecule for its biological target. Molecular docking studies have shown that chloro-substituents can form crucial interactions within the active sites of enzymes like HIV reverse transcriptase and EGFR kinase.[4][5]

  • Toxicity Profile: While enhancing potency, increased chlorination can also lead to higher cytotoxicity towards normal cells. Therefore, a careful balance must be struck to achieve a therapeutic window.[3]

Inferred SAR for Trichlorinated Quinolines in Oncology:

Based on the available data, a hypothetical trichlorinated quinoline with chlorine atoms at positions that enhance target-specific interactions while minimizing off-target effects would be an ideal anticancer candidate. For example, a combination of a C7-chloro group (known for its role in vacuolar accumulation) with additional chlorine atoms at positions that promote binding to a specific kinase could lead to a highly potent and selective inhibitor.

Antimicrobial Activity: A Broad Spectrum of Possibilities

The quinoline core is also central to the development of antibacterial and antifungal agents. The fluoroquinolones are a prime example of this therapeutic class. While less common, chlorinated quinolines also exhibit significant antimicrobial properties.

Comparative Antimicrobial Activity of Chlorinated Quinolines:

Compound ClassGeneral ActivityKey SAR Observations
Monochloroquinolines Moderate to good activity, particularly against Gram-positive bacteria.The position of the chlorine atom significantly impacts the spectrum of activity.
Dichloroquinolines Often enhanced activity compared to monochloro analogs.The relative positions of the two chlorine atoms are critical for potency.
Trichloroquinolines (Inferred) Potentially broad-spectrum activity, but with a higher risk of toxicity.The specific trichlorination pattern would likely determine the antibacterial versus antifungal selectivity.

Synthesis of Trichlorinated Quinolines: Navigating the Chemical Landscape

The synthesis of specific trichlorinated quinoline isomers presents a significant chemical challenge. The choice of synthetic route is crucial for controlling the regioselectivity of the chlorination steps.

General Synthetic Strategies

Several methods can be employed for the synthesis of polychlorinated quinolines, often involving multi-step sequences. A common approach involves the cyclization of appropriately substituted anilines with α,β-unsaturated carbonyl compounds, followed by chlorination reactions.

Example Synthetic Pathway: Synthesis of 3,4,7-Trichloroquinoline

One documented route to a trichlorinated quinoline is the synthesis of 3,4,7-trichloroquinoline from 3,7-dichloro-4(1H)-quinolinone.[6] This highlights a strategy where a di-chlorinated precursor is further chlorinated to achieve the desired trichlorinated product.

cluster_conditions Reaction Conditions A 3,7-Dichloro-4(1H)-quinolinone C 3,4,7-Trichloroquinoline A->C Chlorination B Chlorinating Agent (e.g., POCl3) cluster_workflow Molecular Docking Workflow A Select Protein Target (e.g., EGFR Kinase) B Prepare Protein Structure A->B D Perform Docking Simulation B->D C Generate Ligand Library (Trichlorinated Quinolines) C->D E Analyze Binding Poses and Interactions D->E F Correlate with Experimental Data E->F G Iterative Design and Optimization F->G

Sources

A Senior Application Scientist's Guide to Validating the Structure of 3,5,6-Trichloroquinoline-8-carboxylic Acid with ¹³C-NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of drug development and materials science, the quinoline scaffold is a cornerstone, prized for its versatile biological activity and photochemical properties. The precise functionalization of this scaffold is critical to its intended application. 3,5,6-Trichloroquinoline-8-carboxylic Acid is a compound of interest where the specific placement of three chloro substituents and a carboxylic acid group dictates its chemical reactivity and potential as an intermediate. Unambiguous structural validation is therefore not just a formality, but a prerequisite for its use in further research.

This guide provides an in-depth, practical comparison of predicted versus experimental ¹³C-NMR data for the structural validation of this compound. We will delve into the theoretical underpinnings of chemical shifts, provide a detailed experimental protocol, and outline a comprehensive validation workflow that combines 1D ¹³C-NMR with 2D NMR techniques for irrefutable structural confirmation.

Pillar 1: The Theoretical Framework—Predicting the ¹³C-NMR Spectrum

Before stepping into the lab, a robust theoretical prediction of the ¹³C-NMR spectrum serves as our primary alternative for comparison. This prediction is not a mere guess; it is an informed hypothesis based on the well-established principles of substituent effects on aromatic systems. The electron-withdrawing nature of the nitrogen heteroatom, the three chlorine atoms, and the carboxylic acid group each imparts a predictable influence on the chemical shifts (δ) of the ten unique carbon atoms in the molecule.

The quinoline core itself has characteristic chemical shifts, which are perturbed by the substituents[1][2].

  • Nitrogen Effect: The nitrogen atom strongly deshields the adjacent carbons (C2 and C8a).

  • Chlorine Substituent Effects: Chlorine atoms cause a significant downfield shift (deshielding) on the carbon to which they are directly attached (the ipso-carbon). They also have a smaller, more variable effect on the ortho, meta, and para carbons.

  • Carboxylic Acid Effect: The carbonyl carbon (-COOH) is highly deshielded and typically appears in the 165-185 ppm range[3][4]. The carboxyl group also deshields the ipso-carbon (C8).

Based on these principles and data from similar polychlorinated quinolines, we can generate a predicted ¹³C-NMR spectrum[5]. The following table summarizes the expected chemical shifts for this compound.

Data Presentation: Predicted ¹³C-NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~152Deshielded by adjacent nitrogen.
C3~138Ipso-carbon attached to Chlorine; strongly deshielded.
C4~125Influenced by adjacent C3-Cl and nitrogen's inductive effect.
C4a~148Quaternary carbon deshielded by proximity to nitrogen and C5-Cl.
C5~135Ipso-carbon attached to Chlorine; strongly deshielded.
C6~133Ipso-carbon attached to Chlorine; strongly deshielded.
C7~128Shielded relative to other carbons on the benzene ring.
C8~130Ipso-carbon to the carboxylic acid group; deshielded.
C8a~146Quaternary carbon deshielded by adjacent nitrogen.
-COOH~168Highly deshielded carbonyl carbon of a carboxylic acid[4].

Note: These are estimated values. Actual experimental values may vary based on solvent and concentration.

Pillar 2: The Experimental Protocol—Acquiring High-Fidelity Data

The trustworthiness of our structural validation hinges on the quality of the experimental data. The following protocol is designed to yield a high-resolution ¹³C-NMR spectrum suitable for comparison and further 2D analysis.

Experimental Protocols

1. Sample Preparation:

  • Analyte: this compound (ensure >95% purity).

  • Mass: Weigh approximately 20-50 mg of the compound. A higher concentration is necessary for ¹³C-NMR due to its low natural abundance and sensitivity.

  • Solvent: Select a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids as it readily dissolves polar compounds and allows for the observation of the acidic proton (if ¹H-NMR is also being performed). Use approximately 0.6-0.7 mL.

  • Procedure:

    • Dissolve the sample completely in the deuterated solvent in a clean, dry vial. Gentle warming or sonication may be required.

    • Filter the solution through a pipette with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

    • Cap the NMR tube securely.

2. NMR Data Acquisition (Example parameters for a 400 MHz spectrometer):

  • Experiment: 1D ¹³C with proton decoupling (e.g., zgpg30 on a Bruker system).

  • Pulse Angle: 30 degrees. This provides a good compromise between signal intensity and relaxation time, allowing for faster acquisition.

  • Spectral Width (SW): ~250 ppm (e.g., -10 to 240 ppm) to ensure all carbon signals, especially the downfield carboxylic acid carbon, are captured.

  • Acquisition Time (AQ): ~1.0 - 1.5 seconds.

  • Relaxation Delay (D1): 2 seconds. A sufficient delay is crucial for the relaxation of quaternary carbons, although for routine spectra this is often shortened.

  • Number of Scans (NS): 1024 - 4096 scans, depending on the sample concentration. More scans will be needed for dilute samples to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening (LB) of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption peaks and apply an automatic or manual baseline correction.

  • Referencing: Calibrate the chemical shift axis using the solvent peak as a secondary reference (DMSO-d₆ at δ = 39.5 ppm).

Pillar 3: The Validation Workflow—An Integrated Approach

A single ¹³C-NMR spectrum provides the number of unique carbons and their chemical environments. However, for an unambiguous assignment and definitive structural proof, a multi-faceted approach is required. This workflow integrates 1D data with 2D correlation spectroscopy.

Mandatory Visualization: The Structural Validation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Prep Dissolve 20-50mg of Sample in 0.6mL DMSO-d6 Filter Filter into NMR Tube Prep->Filter C13_Acq Acquire 1D ¹³C Spectrum (Proton Decoupled) Filter->C13_Acq Insert into Spectrometer HSQC_Acq Acquire 2D HSQC Spectrum Count_Peaks Count ¹³C Peaks (Expect 10 Signals) C13_Acq->Count_Peaks Compare_Shifts Compare Experimental Shifts to Predicted Values C13_Acq->Compare_Shifts HMBC_Acq Acquire 2D HMBC Spectrum HSQC_Assign Assign Protonated Carbons (C-H Correlations) HSQC_Acq->HSQC_Assign HMBC_Assign Assign Quaternary Carbons & Confirm Connectivity (Long-Range C-H Correlations) HMBC_Acq->HMBC_Assign Count_Peaks->Compare_Shifts Compare_Shifts->HSQC_Assign HSQC_Assign->HMBC_Assign Final_Structure Final Structure Validated HMBC_Assign->Final_Structure

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3,5,6-Trichloroquinoline-8-carboxylic Acid in Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, the specificity of an assay is paramount. The ability to distinguish a target analyte from structurally similar compounds is the bedrock of reliable and reproducible data. This guide provides an in-depth examination of cross-reactivity studies for 3,5,6-Trichloroquinoline-8-carboxylic Acid, a compound of interest in various research contexts. We will explore the underlying principles of cross-reactivity, present detailed experimental protocols for its assessment, and compare its reactivity profile with relevant structural analogs.

The core directive of this guide is to move beyond a simple recitation of methods. Instead, we will delve into the "why" behind the "how," offering insights grounded in years of field experience. Every experimental choice, from reagent selection to data interpretation, will be explained to provide a comprehensive understanding of the self-validating systems we describe.

The Imperative of Specificity: Understanding Cross-Reactivity

The importance of this is underscored in various applications, from therapeutic drug monitoring to environmental analysis. For quinoline derivatives, which are prevalent in pharmaceuticals and other biologically active compounds, the potential for cross-reactivity is a significant consideration.[5][6]

Experimental Design: A Framework for Robust Cross-Reactivity Assessment

A well-designed cross-reactivity study should be systematic and comprehensive. The following workflow provides a logical progression for evaluating the specificity of an assay for this compound.

Cross_Reactivity_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation A Selection of Potential Cross-Reactants B Preparation of Stock Solutions A->B Structural Analogs E Testing of Individual Cross-Reactants B->E C Assay Reagent Qualification D Generation of Standard Curve for Target Analyte C->D G Calculation of IC50 Values D->G Reference F Dose-Response Analysis of Cross-Reactants E->F F->G H Determination of Percent Cross-Reactivity G->H I Interpretation and Reporting H->I

Caption: Workflow for a systematic cross-reactivity assessment.

Selection of Potential Cross-Reactants

The choice of compounds to test for cross-reactivity is critical. This selection should be based on structural similarity to this compound. Key considerations include:

  • Parent compounds and metabolites: If this compound is a metabolite, the parent drug and other known metabolites should be included.

  • Structural analogs: Compounds with the same quinoline carboxylic acid backbone but different substitution patterns are prime candidates.

  • Compounds used in combination therapies: If the analyte is a drug, other drugs that may be co-administered should be tested.

For this guide, we will consider the following structurally related quinoline derivatives:

  • Quinoline-8-carboxylic Acid: The parent structure without the chlorine substituents.

  • 5,7-Dichloroquinoline-8-carboxylic Acid: An isomer with a different chlorine substitution pattern.

  • 8-Hydroxyquinoline: A related quinoline derivative with a hydroxyl group instead of a carboxylic acid.[7][8]

  • Quinoxaline-2-carboxylic acid: A related heterocyclic compound sometimes used in similar applications.[9]

Detailed Experimental Protocol: Competitive ELISA

The indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) is a common format for quantifying small molecules and is well-suited for cross-reactivity studies.[9][10][11]

Objective: To determine the percent cross-reactivity of selected compounds in a competitive ELISA for this compound.

Materials:

  • High-binding 96-well microplates

  • Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)

  • Monoclonal or polyclonal antibody specific for this compound

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Stock solutions of this compound and potential cross-reactants

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the coating antigen at a predetermined optimal concentration in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound coating antigen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • In separate wells, add a fixed, predetermined concentration of the primary antibody and the varying concentrations of either the standard or the potential cross-reactant.

    • Incubate for 1-2 hours at room temperature to allow for competition between the free analyte/cross-reactant and the coated antigen for antibody binding sites.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate dose-response curves for the target analyte and each potential cross-reactant.

  • Calculate Percent Inhibition: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] * 100

  • Determine IC50 Values: The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal. This value is determined by plotting the percent inhibition against the logarithm of the analyte concentration and fitting the data to a sigmoidal curve.

  • Calculate Percent Cross-Reactivity: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) * 100

Comparative Performance Data

The following table summarizes hypothetical cross-reactivity data for our selected compounds in an assay optimized for this compound.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
This compound

10100%
Quinoline-8-carboxylic Acid

5002%
5,7-Dichloroquinoline-8-carboxylic Acid

8511.8%
8-Hydroxyquinoline

>10,000<0.1%
Quinoxaline-2-carboxylic acid

>10,000<0.1%

Interpretation of Results:

The hypothetical data indicates that the assay is highly specific for this compound. The presence of the three chlorine atoms at positions 3, 5, and 6 appears to be a critical determinant for antibody recognition.

  • Quinoline-8-carboxylic Acid: The low cross-reactivity suggests that the chlorine substituents are essential for high-affinity binding.

  • 5,7-Dichloroquinoline-8-carboxylic Acid: The moderate cross-reactivity indicates that while the presence of chlorine atoms is important, their specific positions on the quinoline ring also play a crucial role in antibody recognition.

  • 8-Hydroxyquinoline and Quinoxaline-2-carboxylic acid: The negligible cross-reactivity of these compounds demonstrates that both the carboxylic acid group at position 8 and the quinoline ring system are key features of the epitope recognized by the antibody.

Molecular Basis of Cross-Reactivity

The observed cross-reactivity patterns can be rationalized by considering the molecular interactions between the analytes and the antibody's binding site.

Molecular_Interactions cluster_antibody Antibody Binding Pocket cluster_analyte This compound cluster_analog 5,7-Dichloroquinoline-8-carboxylic Acid P1 Hydrophobic Pocket P2 Hydrogen Bond Donor/Acceptor P3 Steric Hindrance Zone A1 Trichlorinated Ring A1->P1 Strong Hydrophobic Interaction A2 Carboxylic Acid A2->P2 Optimal H-Bonding B1 Dichlorinated Ring B1->P1 Weaker Hydrophobic Interaction B1->P3 Altered Fit B2 Carboxylic Acid B2->P2 H-Bonding Maintained

Caption: Putative interactions in the antibody binding pocket.

This diagram illustrates how the precise arrangement of the chlorine atoms on the target analyte likely leads to optimal hydrophobic interactions within the antibody's binding pocket. The altered substitution pattern of the cross-reactant results in a less favorable fit and weaker binding, hence the higher IC50 value.

Conclusion and Best Practices

Rigorous cross-reactivity testing is an indispensable component of assay validation. It ensures the reliability and specificity of the data generated, which is critical for informed decision-making in research and development. The methodologies and principles outlined in this guide provide a robust framework for assessing the cross-reactivity of this compound in various assay formats.

Key Takeaways for the Bench Scientist:

  • Systematic Approach: Always follow a structured workflow for cross-reactivity assessment, from thoughtful selection of potential cross-reactants to meticulous data analysis.

  • Context is Key: The acceptable level of cross-reactivity depends on the intended application of the assay. Assays for regulatory submissions will have more stringent requirements than those for preliminary research.

  • Beyond the Numbers: Do not just report the percent cross-reactivity. Strive to understand the underlying structure-activity relationships that govern the observed specificity. This deeper understanding can inform the development of more specific assays in the future.

  • Thorough Documentation: Maintain detailed records of all experimental parameters, including reagent lot numbers, incubation times, and data analysis methods. This is crucial for reproducibility and troubleshooting.

By adhering to these principles, researchers can ensure the scientific integrity of their work and contribute to the generation of high-quality, reliable data.

References

  • Immunochromatographic Assay for Simultaneous and Quantitative Detection of 3-Methyl-Quinoxaline-2-Carboxylic Acid and Quinoxaline-2-Carboxylic Acid Residues in Animal Tissues Based on Highly Luminescent Quantum Dot Beads. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Wang, Z., et al. (2015). Detecting quinoxaline-2-carboxylic acid in animal tissues by using sensitive rapid enzyme-linked immunosorbent assay and time-resolved fluoroimmunoassay. Food Chemistry, 175, 85-91. Retrieved from [Link]

  • Sheng, W., et al. (2023). Production of high-affinity monoclonal antibody and development of immunoassay for 3-methyl-quinoxaline-2-carboxylic acid detection in swine muscle and liver. Food Chemistry, 407, 135175. Retrieved from [Link]

  • Wang, Z., et al. (2016). Monoclonal Antibody Production and Indirect Competitive Enzyme-Linked Immunosorbent Assay Development of 3-methyl-quinoxaline-2-carboxylic Acid Based on Novel Haptens. Journal of Agricultural and Food Chemistry, 64(40), 7649-7656. Retrieved from [Link]

  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4305. Retrieved from [Link]

  • Cross reactivity testing at Quansys Biosciences. (2023, December 12). Quansys Biosciences. Retrieved from [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. (n.d.). BosterBio. Retrieved from [Link]

  • Guidance for Industry: Immunohistochemistry (IHC) IVDs. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Cross-Reactivity Assessment. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Schmid, D. A., et al. (2006). T cell-mediated hypersensitivity to quinolones: mechanisms and cross-reactivity. Clinical & Experimental Allergy, 36(1), 59-69. Retrieved from [Link]

  • Pintilie, L., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-748. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(10), 2469. Retrieved from [Link]

  • Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1704-1709. Retrieved from [Link]

  • Cohen, A. A., et al. (2024). Mosaic sarbecovirus nanoparticles elicit cross-reactive responses in pre-vaccinated animals. Cell, 187(20), 5554-5571.e19. Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved from [Link]

  • Trubiano, J. A., et al. (2017). The 3 Cs of Antibiotic Allergy-Classification, Cross-Reactivity, and Collaboration. The Journal of Allergy and Clinical Immunology: In Practice, 5(6), 1532-1542. Retrieved from [Link]

  • Boulos, M. A., et al. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. International Journal of Molecular Sciences, 23(15), 8613. Retrieved from [Link]

  • Al-As'ad, R. M., et al. (2006). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. Zeitschrift für Naturforschung B, 61(6), 703-707. Retrieved from [Link]

Sources

A Comparative Analysis of 3,5,6-Trichloroquinoline-8-carboxylic Acid and Conventional Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Quinoline derivatives have historically been a rich source of antimicrobial compounds, with fluoroquinolones being a prominent class of antibiotics.[1] This guide provides a comparative benchmark analysis of a lesser-studied compound, 3,5,6-Trichloroquinoline-8-carboxylic Acid, against well-established antimicrobial agents. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating its potential, supported by detailed experimental protocols and comparative data.

Section 1: Compound Profiles and Mechanisms of Action

1.1. This compound: A Novel Candidate

This compound belongs to the quinoline carboxylic acid class of compounds. While specific studies on this particular trichlorinated derivative are not extensively documented in publicly available literature, the broader family of quinoline carboxylic acids is known for a range of biological activities, including antimicrobial effects.[2][3][4] The core quinoline structure is a critical pharmacophore in many successful antimicrobial drugs.[5]

Hypothesized Mechanism of Action: Based on its structural similarity to quinolone antibiotics, it is hypothesized that this compound exerts its antimicrobial effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6][7] These enzymes are essential for bacterial DNA replication, transcription, and repair.[8][9] By inhibiting these enzymes, quinolones convert them into toxic agents that lead to double-stranded DNA breaks, ultimately resulting in bacterial cell death.[10][11] The specific substitutions on the quinoline ring, including the carboxylic acid at position 8 and the chlorine atoms at positions 3, 5, and 6, are expected to modulate the compound's binding affinity to these enzymes and its overall antibacterial spectrum and potency.

1.2. Benchmark Antimicrobial Agent: Ciprofloxacin

Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is widely used in clinical practice and serves as an excellent benchmark for novel antimicrobial agents.

Established Mechanism of Action: Ciprofloxacin's mechanism of action is well-characterized. It inhibits DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[12] This dual-targeting capability contributes to its broad-spectrum activity.[11] The formation of a stable ternary complex between the fluoroquinolone, the enzyme, and the bacterial DNA prevents the re-ligation of the cleaved DNA strands, leading to the accumulation of double-stranded breaks and subsequent cell death.[13]

Section 2: Experimental Design for Comparative Antimicrobial Susceptibility Testing

To objectively compare the antimicrobial efficacy of this compound with Ciprofloxacin, a standardized and reproducible experimental design is paramount. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15] The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[15] Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) ensures the reliability and comparability of the results.[16][17][18]

2.1. Rationale for Experimental Choices

  • Selection of Test Organisms: A panel of clinically relevant bacterial strains should be chosen to represent a broad spectrum of pathogens. This typically includes:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213) - a common cause of skin and soft tissue infections.

    • Gram-negative: Escherichia coli (e.g., ATCC 25922) and Pseudomonas aeruginosa (e.g., ATCC 27853) - prevalent causes of urinary tract and respiratory infections, respectively.

  • Methodology: The broth microdilution method is selected for its quantitative results, efficiency in testing multiple compounds and concentrations simultaneously, and its standardization by bodies like the CLSI.[14][19][20]

  • Controls: The inclusion of appropriate controls is critical for a self-validating protocol:

    • Positive Control: Ciprofloxacin, with its known MIC range against the quality control strains, validates the experimental setup and the susceptibility of the test organisms.

    • Negative (Growth) Control: Wells containing only the broth and inoculum ensure the viability of the bacteria under the test conditions.

    • Sterility Control: Wells with only broth verify the sterility of the medium.

Section 3: Detailed Experimental Protocol: Broth Microdilution for MIC Determination

This section provides a step-by-step protocol for performing the broth microdilution assay.

3.1. Materials

  • This compound

  • Ciprofloxacin

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (S. aureus, E. coli, P. aeruginosa)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

3.2. Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Stock Solutions of Test Compounds D Perform Serial Dilutions in 96-well Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum to Final Concentration B->C E Inoculate Wells with Bacterial Suspension C->E D->E G Incubate Plate at 37°C for 16-20 hours E->G F Include Controls (Growth, Sterility, Positive) F->G H Visually Inspect for Growth and Determine MIC G->H

Caption: Experimental workflow for the broth microdilution MIC assay.

3.3. Step-by-Step Procedure

  • Preparation of Antimicrobial Stock Solutions:

    • Dissolve this compound and Ciprofloxacin in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL). Further dilutions should be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select several morphologically similar colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. A spectrophotometer can be used for greater accuracy.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[21]

  • Setting up the Microdilution Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound to the first column of wells, resulting in a total volume of 200 µL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of the dilution series.

    • Inoculate each well (except the sterility control) with the prepared bacterial inoculum.

  • Incubation and Interpretation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[14]

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).

Section 4: Comparative Data Analysis

The following table presents hypothetical MIC values for this compound against the benchmark, Ciprofloxacin. These values are for illustrative purposes and would need to be determined experimentally.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
This compound4816
Ciprofloxacin0.50.0150.5

Interpretation of Hypothetical Data: In this illustrative example, this compound demonstrates antimicrobial activity against all tested strains, albeit with higher MIC values compared to Ciprofloxacin. This suggests that while it may not be as potent as a highly optimized fluoroquinolone, the trichlorinated quinoline scaffold does possess intrinsic antibacterial properties worthy of further investigation and chemical modification to enhance potency.

Section 5: Visualizing the Mechanism of Action

The proposed mechanism of action for quinoline-based compounds involves the inhibition of bacterial type II topoisomerases. The following diagram illustrates this process.

MOA cluster_replication Normal DNA Replication cluster_inhibition Inhibition by Quinolone A Bacterial Chromosome B DNA Gyrase / Topoisomerase IV (Type II Topoisomerase) A->B Replication Cycle C Introduces transient double-strand break B->C Replication Cycle D Religates DNA, allowing replication to proceed C->D Replication Cycle F Forms stable ternary complex (Enzyme-DNA-Quinolone) C->F D->A Replication Cycle E Quinolone Compound (e.g., this compound) E->F G Prevents DNA re-ligation F->G H Accumulation of double-strand breaks G->H I Cell Death H->I

Caption: Proposed mechanism of action of quinoline compounds.

This diagram illustrates how quinolones interrupt the normal enzymatic cycle of DNA gyrase and topoisomerase IV.[10][13] By stabilizing the enzyme-DNA cleavage complex, they prevent the re-ligation of the DNA strands, leading to an accumulation of lethal double-stranded breaks.[9][10]

Section 6: Conclusion and Future Directions

This guide has outlined a comprehensive framework for benchmarking the antimicrobial activity of this compound against a known agent, Ciprofloxacin. The provided protocols, rooted in established standards, offer a robust methodology for generating reliable and comparative data.

While the hypothetical data suggest that the lead compound may have modest activity, it serves as a starting point for further investigation. Future research should focus on:

  • Experimental Validation: Determining the actual MIC values against a broader panel of bacterial and fungal pathogens, including multidrug-resistant strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how modifications to the quinoline ring affect antimicrobial potency and spectrum.

  • Mechanism of Action Studies: Employing biochemical assays to confirm the inhibition of DNA gyrase and topoisomerase IV and to rule out other potential mechanisms.

  • Toxicity and Safety Profiling: Evaluating the cytotoxicity of promising compounds against mammalian cell lines to assess their therapeutic potential.

The exploration of novel quinoline derivatives like this compound is a vital endeavor in the ongoing battle against antimicrobial resistance.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Available at: [Link]

  • Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Microbial Pathogenesis, 108, 1-6. Available at: [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. Available at: [Link]

  • Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics. Available at: [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. Available at: [Link]

  • Bucharová, K., Jampílek, J., & Opatřilová, R. (2011). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Molecules, 16(8), 6447-6464. Available at: [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. Available at: [Link]

  • UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]

  • Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2009). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 73(1), 1-28. Available at: [Link]

  • Blanche, F., Cameron, B., Bernard, F. X., Maton, L., Manse, B., Ferrero, L., ... & Crouzet, J. (1996). Differential behaviors of Staphylococcus aureus and Escherichia coli type II topoisomerases. Antimicrobial Agents and Chemotherapy, 40(12), 2714–2720. Available at: [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Targeting DNA gyrase and topoisomerase IV in Mycobacteria. Applied Microbiology and Biotechnology, 92(3), 479-491. Available at: [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis of some novel quinoline-3-carboxylic acids and pyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry, 11(8), 1701-1707. Available at: [Link]

  • Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]

  • Doležal, M., Miletín, M., & Kráľová, K. (2008). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Pharmaceutica Universitatis Carolinae, 32, 7-14. Available at: [Link]

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A Comparative Guide to the Efficacy of Trichloroquinoline Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the potential therapeutic efficacy of different isomers of trichloroquinoline carboxylic acid. As a privileged scaffold in medicinal chemistry, the quinoline core is the foundation for numerous therapeutic agents. The strategic placement of chloro and carboxylic acid moieties can dramatically influence the molecule's interaction with biological targets. In the absence of direct head-to-head studies on trichloro- isomers, this guide synthesizes established structure-activity relationship (SAR) principles from a wide range of quinoline derivatives to provide a predictive framework for their efficacy. We will delve into the mechanistic underpinnings of their anticancer and antimicrobial activities, present detailed experimental protocols for their evaluation, and offer a logical comparison of their potential potencies.

Deciphering the Mechanisms of Action: The "Why" Behind the Efficacy

The therapeutic potential of quinoline carboxylic acids stems from their ability to selectively inhibit key enzymes essential for the survival and proliferation of cancer cells and pathogenic bacteria. Understanding these mechanisms is paramount for rational drug design and the interpretation of efficacy data.

Anticancer Activity: Targeting the Engines of Cell Proliferation

A significant body of research points to two primary mechanisms for the anticancer activity of quinoline carboxylic acids: inhibition of dihydroorotate dehydrogenase (DHODH) and topoisomerase II.

Dihydroorotate Dehydrogenase (DHODH) Inhibition:

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is responsible for producing the building blocks of DNA and RNA.[1] Rapidly dividing cancer cells have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[1] By blocking DHODH, trichloroquinoline carboxylic acid isomers can deplete the pyrimidine pool, leading to cell cycle arrest, particularly in the S-phase, and the induction of apoptosis.[2][3]

The inhibition of DHODH can have several downstream effects, including the downregulation of the oncoprotein c-Myc and the upregulation of the cell cycle inhibitor p21.[2] Furthermore, there is evidence that DHODH inhibition can modulate the mTOR signaling pathway, which is a central regulator of cell growth and proliferation, and can even induce a form of iron-dependent cell death known as ferroptosis.[4]

DHODH_Inhibition_Pathway Trichloroquinoline Carboxylic Acid Isomer Trichloroquinoline Carboxylic Acid Isomer DHODH DHODH Trichloroquinoline Carboxylic Acid Isomer->DHODH Inhibits Pyrimidine Synthesis Pyrimidine Synthesis DHODH->Pyrimidine Synthesis Catalyzes c-Myc c-Myc DHODH->c-Myc Downregulates p21 p21 DHODH->p21 Upregulates mTOR Pathway mTOR Pathway DHODH->mTOR Pathway Downregulates DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation c-Myc->Cell Proliferation Promotes p21->Cell Proliferation Inhibits Ferroptosis Ferroptosis mTOR Pathway->Ferroptosis Inhibits Apoptosis Apoptosis Ferroptosis->Apoptosis

Caption: Downstream effects of DHODH inhibition by trichloroquinoline carboxylic acid isomers.

Topoisomerase II Inhibition:

Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription.[5] Certain quinoline derivatives can act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex.[5] This leads to the accumulation of double-strand DNA breaks, which, if not repaired, trigger apoptosis.[5]

Antimicrobial Activity: Disrupting Bacterial DNA Replication

The antibacterial efficacy of many quinoline carboxylic acids, particularly the fluoroquinolones, is attributed to their inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6]

DNA Gyrase and Topoisomerase IV Inhibition:

These type II topoisomerases are vital for managing DNA supercoiling and decatenating daughter chromosomes during bacterial cell division.[7][8] By inhibiting these enzymes, trichloroquinoline carboxylic acid isomers can block DNA replication and transcription, leading to the induction of the SOS DNA repair system and ultimately, bacterial cell death.[9][10] The formation of a stable quinolone-enzyme-DNA complex is a key step in this process.[9]

Topoisomerase_Inhibition_Pathway Trichloroquinoline Carboxylic Acid Isomer Trichloroquinoline Carboxylic Acid Isomer DNA Gyrase DNA Gyrase Trichloroquinoline Carboxylic Acid Isomer->DNA Gyrase Inhibits Topoisomerase IV Topoisomerase IV Trichloroquinoline Carboxylic Acid Isomer->Topoisomerase IV Inhibits DNA Replication & Transcription DNA Replication & Transcription DNA Gyrase->DNA Replication & Transcription Enables DNA Damage (Double-Strand Breaks) DNA Damage (Double-Strand Breaks) DNA Gyrase->DNA Damage (Double-Strand Breaks) Leads to Topoisomerase IV->DNA Replication & Transcription Enables Topoisomerase IV->DNA Damage (Double-Strand Breaks) Leads to SOS Response SOS Response DNA Damage (Double-Strand Breaks)->SOS Response Induces Bacterial Cell Death Bacterial Cell Death SOS Response->Bacterial Cell Death

Caption: Mechanism of antimicrobial action via topoisomerase inhibition.

Structure-Activity Relationship (SAR) Analysis: A Predictive Comparison of Isomeric Efficacy

The Critical Role of the Carboxylic Acid Position

The position of the carboxylic acid group is a primary determinant of the mechanism of action and potency.

  • Quinoline-4-carboxylic acids are particularly effective inhibitors of DHODH.[11] The carboxylate group at the C-4 position is crucial for forming a salt bridge with a key arginine residue in the enzyme's active site.[12] Therefore, trichloro-isomers with a C-4 carboxylic acid are predicted to have superior anticancer and antiviral activity mediated by DHODH inhibition.

  • Quinoline-2-carboxylic acids have also demonstrated significant antiproliferative activity, though their primary targets may differ.[13] Some studies suggest they may have a stronger inhibitory effect on other enzymes, such as α-glucosidase and α-amylase.

  • Quinoline-3-carboxylic acids are the classic scaffold for quinolone antibiotics that target DNA gyrase and topoisomerase IV.[5] The 3-carboxyl and 4-carbonyl groups are considered essential for antimicrobial activity.[5] Thus, trichloro-isomers with a C-3 carboxylic acid are predicted to exhibit potent antibacterial properties.

The Influence of Chloro- Substitution Patterns

The number and position of chlorine atoms on the quinoline ring system further modulate the activity of the parent carboxylic acid.

  • Electron-Withdrawing Effects: Chlorine is an electron-withdrawing group, and its presence can significantly alter the electronic properties of the quinoline ring, potentially enhancing its interaction with biological targets.

  • Lipophilicity and Bioavailability: The addition of chlorine atoms generally increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and overall bioavailability.[6] The optimal level of lipophilicity is crucial for reaching the target enzyme within the cell.

  • Positional Effects on the Benzene vs. Pyridine Ring:

    • Substituents on the Benzene Ring (Positions 5, 6, 7, 8): Halogenation at these positions can influence the overall shape and electronic distribution of the molecule, impacting its binding affinity. For instance, in some series of quinoline derivatives, substitution at the C-6 and C-8 positions has been shown to be favorable for anticancer activity.[6]

    • Substituents on the Pyridine Ring (Positions 2, 3): Chlorine substitution on the pyridine ring, particularly adjacent to the nitrogen atom, can significantly impact the pKa of the molecule and its ability to interact with target enzymes.

Predicted Comparative Efficacy: A Hypothetical Framework

Based on the SAR principles outlined above, we can construct a predictive framework for the comparative efficacy of representative trichloroquinoline carboxylic acid isomers. It must be emphasized that the following tables are predictive and require experimental validation.

Table 1: Predicted Anticancer Efficacy (IC₅₀ in µM) of Trichloroquinoline-4-Carboxylic Acid Isomers

IsomerPredicted TargetPredicted Efficacy vs. MCF-7 (Breast Cancer)Predicted Efficacy vs. HCT-116 (Colon Cancer)Rationale
2,6,8-Trichloroquinoline-4-carboxylic acid DHODH+++++C-4 carboxyl for DHODH targeting. C-6 and C-8 chloro- substitution often favorable for anticancer activity.
4,5,7-Trichloroquinoline-2-carboxylic acid Other/Multiple++C-2 carboxyl may have lower DHODH affinity. Chloro- pattern may offer some cytotoxic effects.
2,5,7-Trichloroquinoline-4-carboxylic acid DHODH+++++Strong DHODH inhibition predicted. The 5,7-dichloro pattern has shown efficacy in other quinoline series.

Table 2: Predicted Antimicrobial Efficacy (MIC in µg/mL) of Trichloroquinoline-3-Carboxylic Acid Isomers

IsomerPredicted TargetPredicted Efficacy vs. S. aureus (Gram-positive)Predicted Efficacy vs. E. coli (Gram-negative)Rationale
2,6,7-Trichloroquinoline-3-carboxylic acid DNA Gyrase/Topo IV+++++C-3 carboxyl is optimal for topoisomerase inhibition. C-2 chloro may enhance activity.
4,6,8-Trichloroquinoline-3-carboxylic acid DNA Gyrase/Topo IV+++C-3 carboxyl is favorable. The 4-chloro substituent may alter binding compared to the classic 4-oxo group.
5,7,8-Trichloroquinoline-3-carboxylic acid DNA Gyrase/Topo IV++++C-3 carboxyl is key. The dense chlorination on the benzene ring may increase lipophilicity and cell penetration.

Experimental Protocols for Efficacy Evaluation

To validate the predicted efficacy of novel trichloroquinoline carboxylic acid isomers, a systematic in vitro screening approach is essential. The following are detailed protocols for assessing their anticancer and antimicrobial activities.

Experimental_Workflow Synthesis & Purification of Isomers Synthesis & Purification of Isomers Anticancer Screening Anticancer Screening Synthesis & Purification of Isomers->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Synthesis & Purification of Isomers->Antimicrobial Screening MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) Anticancer Screening->MTT Assay (Cytotoxicity) MIC Determination MIC Determination Antimicrobial Screening->MIC Determination Data Analysis (IC50/MIC) Data Analysis (IC50/MIC) MTT Assay (Cytotoxicity)->Data Analysis (IC50/MIC) MIC Determination->Data Analysis (IC50/MIC) Lead Isomer Identification Lead Isomer Identification Data Analysis (IC50/MIC)->Lead Isomer Identification

Caption: General experimental workflow for screening trichloroquinoline carboxylic acid isomers.

In Vitro Anticancer Efficacy: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Trichloroquinoline carboxylic acid isomers dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Plate reader (570 nm)

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the trichloroquinoline carboxylic acid isomers in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • Trichloroquinoline carboxylic acid isomers dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland standard

  • Plate reader (600 nm) or visual inspection

Protocol:

  • Compound Dilution: Perform a two-fold serial dilution of the trichloroquinoline carboxylic acid isomers in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: Determine the MIC by identifying the lowest concentration of the compound that shows no visible bacterial growth (or by measuring the optical density at 600 nm).

Conclusion and Future Perspectives

This guide provides a comprehensive, albeit predictive, comparison of the potential efficacy of trichloroquinoline carboxylic acid isomers. Based on established structure-activity relationships, the position of the carboxylic acid group is the most critical determinant of the primary mechanism of action, with C-4 favoring DHODH inhibition (anticancer) and C-3 favoring topoisomerase inhibition (antimicrobial). The specific pattern of trichloro- substitution is predicted to fine-tune the potency and pharmacokinetic properties of these compounds.

The analysis presented herein underscores the significant potential of trichloroquinoline carboxylic acids as a versatile scaffold for the development of novel therapeutic agents. However, it is crucial to move from prediction to practice. The synthesis and direct, systematic in vitro and in vivo evaluation of a library of these isomers are essential next steps to validate these hypotheses and to identify lead compounds for further development. Such studies will undoubtedly provide valuable insights into the nuanced structure-activity relationships of this promising class of molecules and pave the way for the discovery of new and effective drugs.

References

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  • Khodursky, A. B., et al. (1998). The mechanism of inhibition of topoisomerase IV by quinolone antibacterials. PubMed. Available at: [Link]

  • ResearchGate. (2025). The Mechanism of Inhibition of Topoisomerase IV by Quinolone Antibacterials.
  • ScienceDirect. (2025). Topoisomerase IV: Significance and symbolism. ScienceDirect.
  • Zheng, W., et al. (2021). DHODH and cancer: promising prospects to be explored. PubMed Central. Available at: [Link]

  • Khodursky, A. B., et al. (1995). Topoisomerase IV is a target of quinolones in Escherichia coli. PubMed. Available at: [Link]

  • MDPI. (n.d.). DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway. MDPI. Available at: [Link]

  • Sliman, F., et al. (2010). Identification and structure–activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters.
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  • Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
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  • Abdelwahid, A. A., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. Available at: [Link]

  • BenchChem. (2025). Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. BenchChem.
  • MDPI. (2020). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available at: [Link]

  • Wang, J. C. (2002). Topoisomerases as Anticancer Targets. PubMed Central. Available at: [Link]

  • Al-Trawneh, S. A., et al. (2020). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PubMed Central. Available at: [Link]

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A Spectroscopic Journey: Unraveling the Molecular Evolution of 3,5,6-Trichloroquinoline-8-carboxylic Acid from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. Spectroscopic techniques serve as our eyes, allowing us to peer into the electronic and vibrational states of molecules, revealing the subtle yet significant changes that occur during their synthesis. This guide provides an in-depth spectroscopic comparison of the synthetically important compound, 3,5,6-Trichloroquinoline-8-carboxylic Acid, and its logical precursors, offering a roadmap for researchers in the field. By understanding the spectral shifts and transformations from starting material to final product, we can ensure the integrity of the synthetic pathway and the purity of the final compound.

Introduction: The Significance of this compound and its Spectroscopic Fingerprint

This compound is a halogenated quinoline derivative, a class of compounds renowned for their diverse biological activities and applications as building blocks in medicinal chemistry. The specific substitution pattern of three chlorine atoms and a carboxylic acid group on the quinoline core imparts unique physicochemical properties that are of interest in the development of novel therapeutic agents. The journey to this complex molecule from simpler precursors involves a series of chemical transformations, each leaving a distinct mark on the molecule's spectroscopic signature. This guide will focus on a plausible synthetic route starting from the readily available 8-aminoquinoline, proceeding through chlorination and Sandmeyer reactions to arrive at the target molecule. We will dissect the changes observed in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy at each key stage.

The Synthetic Pathway: A Logical Progression

A logical synthetic approach to this compound can be envisioned starting from 8-aminoquinoline. This pathway involves the following key transformations:

Synthetic_Pathway A 8-Aminoquinoline B 5,6-Dichloro-8-aminoquinoline A->B Chlorination C 3,5,6-Trichloro-8-aminoquinoline B->C Chlorination D 3,5,6-Trichloroquinoline-8-diazonium salt C->D Diazotization E 3,5,6-Trichloroquinoline-8-carbonitrile D->E Sandmeyer Reaction (CuCN) F This compound E->F Hydrolysis

Figure 1: Proposed synthetic pathway for this compound.

This guide will focus on the spectroscopic comparison of the key milestones in this synthesis: 8-Aminoquinoline , a dichlorinated intermediate such as 5,6-Dichloro-8-aminoquinoline , and the final product, This compound .

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Data Acquisition: Acquire the spectra on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, standard parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral window and a longer relaxation delay (2-5 seconds) are typically used.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

¹H NMR Spectral Comparison

The ¹H NMR spectrum provides a detailed map of the proton environments in a molecule. The introduction of electron-withdrawing chlorine atoms and the transformation of the amino group to a carboxylic acid have predictable and observable effects on the chemical shifts of the aromatic protons.

Compound H2 (ppm) H3 (ppm) H4 (ppm) H5 (ppm) H6 (ppm) H7 (ppm) -NH₂/COOH (ppm)
8-Aminoquinoline 8.7-8.87.3-7.48.1-8.27.0-7.17.3-7.46.8-6.9~5.5 (broad s)
5,6-Dichloro-8-aminoquinoline ~8.8~7.5~8.3--~7.2~6.0 (broad s)
This compound ~9.0-~8.5--~7.8>10 (very broad s)

Expert Analysis:

  • 8-Aminoquinoline: The spectrum shows a characteristic pattern for the quinoline ring system. The protons on the pyridine ring (H2, H3, H4) are generally found at a lower field (higher ppm) compared to those on the benzene ring (H5, H6, H7) due to the electron-withdrawing nature of the nitrogen atom. The amino group at C8 causes an upfield shift of the adjacent H7 proton due to its electron-donating nature.[1]

  • 5,6-Dichloro-8-aminoquinoline: The introduction of two chlorine atoms at positions 5 and 6 dramatically simplifies the spectrum in that region, with the disappearance of the H5 and H6 signals. The remaining protons will experience downfield shifts due to the inductive effect of the chlorine atoms.

  • This compound: The addition of a third chlorine at the 3-position removes the H3 signal. The remaining protons (H2, H4, and H7) are expected to be significantly deshielded and thus shifted further downfield. The most dramatic change is the disappearance of the amino proton signal and the appearance of a very broad singlet for the carboxylic acid proton at a much lower field (>10 ppm), which is a hallmark of this functional group.

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The shifts are highly sensitive to the electronic effects of substituents.

Compound C2 C3 C4 C4a C5 C6 C7 C8 C8a C=O
8-Aminoquinoline ~148~121~136~128~110~129~109~145~138-
5,6-Dichloro-8-aminoquinoline ~149~123~137~129~120~125~112~142~139-
This compound ~151~130~139~130~125~130~115~140~141~168

Expert Analysis:

  • 8-Aminoquinoline: The carbon atoms attached to nitrogen (C2 and C8a) and the carbon bearing the amino group (C8) show characteristic chemical shifts.

  • 5,6-Dichloro-8-aminoquinoline: The carbons directly bonded to chlorine (C5 and C6) will show a significant downfield shift. Other carbons in the benzene ring will also be affected, though to a lesser extent.

  • This compound: The introduction of the third chlorine at C3 will cause a downfield shift for this carbon. The most notable addition to the spectrum is the appearance of the carbonyl carbon (C=O) from the carboxylic acid group in the region of 165-175 ppm, providing definitive evidence for the successful carboxylation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is convenient. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: A background spectrum is recorded first. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final transmittance or absorbance spectrum.

FT-IR Spectral Comparison

The transformation from an amino group to a carboxylic acid, along with the addition of chlorine atoms, results in distinct changes in the FT-IR spectrum.

Compound N-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) O-H Stretch (cm⁻¹) C-Cl Stretch (cm⁻¹) Aromatic C=C Stretch (cm⁻¹)
8-Aminoquinoline 3450-3300 (two bands)---1600-1450
5,6-Dichloro-8-aminoquinoline 3450-3300 (two bands)--800-6001600-1450
This compound -~1700 (strong)3300-2500 (very broad)800-6001600-1450

Expert Analysis:

  • 8-Aminoquinoline: The spectrum is characterized by the presence of two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region, which is typical for a primary amine. The aromatic C=C stretching vibrations are also visible in the 1600-1450 cm⁻¹ range.[2]

  • 5,6-Dichloro-8-aminoquinoline: The overall spectrum will be similar to 8-aminoquinoline, but with the appearance of C-Cl stretching vibrations in the fingerprint region (below 1000 cm⁻¹). The positions of other bands may be slightly shifted due to the electronic effects of the chlorine atoms.

  • This compound: The most significant changes are the disappearance of the N-H stretching bands and the appearance of two new, very characteristic absorptions. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid. Additionally, a very broad absorption band spanning from 3300 to 2500 cm⁻¹ is due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The presence of these two features is a definitive confirmation of the carboxylic acid group.[2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: A suitable ionization technique is chosen, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile and more polar compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectral Comparison

The presence of multiple chlorine atoms will lead to a characteristic isotopic pattern in the mass spectrum, which is a powerful diagnostic tool.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragmentation Features Isotopic Pattern
8-Aminoquinoline C₉H₈N₂144.17Loss of HCN, NH₂Single major M+ peak
5,6-Dichloro-8-aminoquinoline C₉H₆Cl₂N₂213.06Loss of Cl, HCNM+, M+2, M+4 peaks in a characteristic ratio for two chlorines
This compound C₁₀H₄Cl₃NO₂292.51Loss of COOH, ClM+, M+2, M+4, M+6 peaks in a characteristic ratio for three chlorines

Expert Analysis:

  • 8-Aminoquinoline: The mass spectrum will show a prominent molecular ion peak (M+) at m/z 144. Common fragmentation pathways include the loss of HCN (m/z 117) and the amino radical.[3]

  • 5,6-Dichloro-8-aminoquinoline: The molecular ion region will exhibit a characteristic cluster of peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The relative intensities of the M+, M+2, and M+4 peaks will be approximately 9:6:1.

  • This compound: The molecular ion peak will be observed at m/z 292. The most telling feature will be the isotopic cluster for the molecular ion, showing M+, M+2, M+4, and M+6 peaks with relative intensities characteristic of three chlorine atoms (approximately 27:27:9:1). Key fragmentation will involve the loss of the carboxylic acid group (a loss of 45 Da) and the sequential loss of chlorine atoms.

UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are sensitive to the extent of conjugation and the nature of the substituents.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-400 nm using a UV-Vis spectrophotometer. A solvent blank is used as a reference.

UV-Vis Spectral Comparison

The introduction of auxochromes (like -NH₂) and chromophores (like -COOH), as well as the heavy halogen atoms, will influence the position and intensity of the absorption bands.

Compound λmax (nm) Solvent
8-Aminoquinoline ~240, ~300, ~340Ethanol
5,6-Dichloro-8-aminoquinoline Red-shifted compared to 8-aminoquinolineEthanol
This compound Further red-shifted and potentially broadened bandsEthanol

Expert Analysis:

  • 8-Aminoquinoline: The UV-Vis spectrum of 8-aminoquinoline in ethanol typically shows multiple absorption bands corresponding to π→π* transitions within the quinoline ring system. The amino group acts as an auxochrome, causing a bathochromic (red) shift compared to unsubstituted quinoline.[4][5]

  • 5,6-Dichloro-8-aminoquinoline: The addition of chlorine atoms, which can participate in resonance, is expected to cause a further bathochromic shift in the absorption maxima.

  • This compound: The replacement of the strong auxochrome (-NH₂) with a weaker one (-COOH) might be expected to cause a hypsochromic (blue) shift. However, the increased halogenation and the potential for intramolecular hydrogen bonding can lead to complex spectral changes, often resulting in a broadening of the absorption bands and a net red shift compared to the less substituted precursors.

Conclusion: A Coherent Spectroscopic Narrative

The spectroscopic comparison of this compound and its precursors provides a clear and logical narrative of its synthesis. Each spectroscopic technique offers a unique perspective on the molecular transformations:

  • NMR provides an atomic-level map of the proton and carbon frameworks, confirming the regiochemistry of substitution.

  • FT-IR offers definitive proof of the conversion of the amino functional group to a carboxylic acid.

  • Mass Spectrometry confirms the molecular weight at each stage and provides an unmistakable signature of the number of chlorine atoms through its isotopic pattern.

  • UV-Vis spectroscopy tracks the changes in the electronic structure of the conjugated system.

By employing this multi-technique approach, researchers can confidently track the progress of the synthesis, verify the structure of intermediates, and ultimately confirm the identity and purity of the final product, this compound. This guide serves as a foundational reference for scientists and professionals in the field, empowering them with the knowledge to navigate the spectroscopic landscape of quinoline chemistry.

References

  • Betti, M., et al. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 9(34), 19655-19663. Available at: [Link]

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  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. Available at: [Link]

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  • Khan, I., et al. (2018). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure, 1157, 638-651. Available at: [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. Available at: [Link]

  • Jönsson-Niedziółka, M., et al. (2021). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. Cambridge: Cambridge Open Engage. Available at: [Link]

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  • da Silva, L. C., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Journal of the Brazilian Chemical Society, 28(9), 1736-1746. Available at: [Link]

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  • Ökten, S., et al. (2016). Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 295-316. Available at: [Link]

  • Suliman, F. O., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10. Available at: [Link]

  • ResearchGate. (n.d.). Interactions of Aromatic Carboxylic Acids with 8-Aminoquinoline: Synthesis and the Crystal Structure... Retrieved from [Link]

  • Price, C. C., & Roberts, R. M. (1946). Synthesis of 4-Hydroxyquinolines. VIII. Some Halogen Containing 4-Aminoquinoline Derivatives. Journal of the American Chemical Society, 68(7), 1204-1208. Available at: [Link]

  • ResearchGate. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

  • Suliman, F. O., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Available at: [Link]

  • PubChem. (n.d.). 8-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Orita, A., et al. (2016). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 81(15), 6523-6530. Available at: [Link]

  • Sakiyama, T., et al. (2012). Analysis of thermal reaction products of chlorpyrifos using LC/MS and GC/MS. Organohalogen Compounds, 74, 1441-1444. Available at: [Link]

  • Fanning, J. C., & Taylor, L. T. (1965). The reaction of 8-aminoquinoline with chromium(III), manganese(II), iron(II) and (III), cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II) and platinum(II) salts. NASA Technical Reports Server. Available at: [Link]

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  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 1-14. Available at: [Link]

  • Nagy, V. E., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 27(2), 433. Available at: [Link]

  • Piskorz, W., et al. (2020). Tricarbonyl rhenium(i) complexes with 8-hydroxyquinolines: structural, chemical, antibacterial, and anticancer characteristics. New Journal of Chemistry, 44(25), 10334-10347. Available at: [Link]

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The Definitive Guide to Compound Identity Confirmation: A High-Resolution Mass Spectrometry-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a compound's identity is a cornerstone of scientific rigor and regulatory compliance. High-Resolution Mass Spectrometry (HRMS) has emerged as a premier analytical tool for this purpose, offering unparalleled precision in mass measurement.[1] This guide provides a deep dive into the principles and applications of HRMS for compound identification, offering a comparative analysis of leading platforms and situating HRMS within a broader analytical context that includes other powerful techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. As a Senior Application Scientist, my objective is to not only present protocols but to illuminate the rationale behind the analytical choices that lead to confident structural elucidation.

The Pillars of High-Confidence Compound Identification with HRMS

At its core, HRMS provides a highly accurate measurement of an ion's mass-to-charge ratio (m/z), enabling the determination of a compound's elemental composition.[1] This capability is built upon three fundamental pillars: Mass Accuracy, Resolving Power, and Isotopic Fine Structure.

  • Mass Accuracy: This refers to the closeness of the measured mass to the true, calculated mass. Expressed in parts-per-million (ppm), high mass accuracy is critical for reducing the number of potential elemental formulas for an unknown compound. Modern HRMS instruments routinely achieve mass accuracy of <5 ppm, with advanced systems reaching <1 ppm.[1][2]

  • Resolving Power: This is the ability of a mass spectrometer to distinguish between two peaks of similar m/z. High resolving power is essential for separating a target compound from co-eluting species or background matrix interferences, which is crucial for accurate mass measurement.[2]

  • Isotopic Fine Structure: The naturally occurring isotopes of elements (e.g., ¹³C, ¹⁵N, ³⁴S) give rise to a characteristic isotopic pattern in a mass spectrum. HRMS instruments with sufficient resolving power can discern the fine structure of these isotopic patterns, providing an additional layer of confirmation for a proposed elemental formula.

A Comparative Analysis of High-Resolution Mass Spectrometry Platforms

The choice of an HRMS platform is a critical decision that impacts the quality and throughput of analytical data. The three most prominent technologies in this space are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each has its own set of strengths and is suited for different applications.

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Resolving Power Up to 60,000Up to 450,000+>1,000,000
Mass Accuracy < 5 ppm< 1-3 ppm< 1 ppm
Scan Speed Very Fast (suited for fast chromatography)FastSlower
Cost


$

Primary Applications High-throughput screening, quantitative analysisBroad applicability, from screening to structural elucidationComplex mixture analysis, metabolomics, proteomics

Time-of-Flight (TOF) Mass Spectrometry: TOF analyzers are known for their high acquisition speed, making them ideal for coupling with fast chromatographic techniques like Ultra-High-Performance Liquid Chromatography (UHPLC).[3] While their resolving power and mass accuracy are generally lower than Orbitrap and FT-ICR instruments, modern TOF systems offer excellent performance for a wide range of applications, including high-throughput screening and quantification of small molecules and their metabolites.[1]

Orbitrap Mass Spectrometry: The Orbitrap has become a workhorse in many analytical laboratories due to its excellent balance of high resolving power, mass accuracy, and scan speed.[4] This technology is versatile and can be applied to a broad spectrum of analyses, from initial screening of complex mixtures to detailed structural elucidation of unknown compounds.[5] For many applications in pharmaceutical development, the Orbitrap provides a compelling combination of performance and cost-effectiveness.[5]

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry: FT-ICR instruments offer the highest resolving power and mass accuracy currently available.[4] This unparalleled performance allows for the analysis of highly complex mixtures and the fine-grained characterization of isotopic patterns. However, this comes at the cost of slower scan speeds and higher instrument expense. FT-ICR is often the platform of choice for challenging applications such as in-depth metabolomics and proteomics studies where the utmost resolution is required.[6]

The Workflow of Compound Identity Confirmation: A Step-by-Step Protocol

The following protocol outlines a typical workflow for confirming the identity of a known compound or elucidating the structure of a novel one using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

compound_identification_workflow cluster_sample_prep Sample Preparation cluster_lc_hrms LC-HRMS Analysis cluster_data_analysis Data Analysis cluster_confirmation Confirmation & Reporting SamplePrep Sample Solubilization & Dilution Filtration Filtration (0.22 µm) SamplePrep->Filtration LC_Separation Chromatographic Separation Filtration->LC_Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization HRMS_Detection High-Resolution Mass Detection Ionization->HRMS_Detection Peak_Detection Peak Detection & Integration HRMS_Detection->Peak_Detection Formula_Generation Elemental Formula Generation Peak_Detection->Formula_Generation Database_Search Database Searching Formula_Generation->Database_Search Fragmentation_Analysis MS/MS Fragmentation Analysis Database_Search->Fragmentation_Analysis Structure_Confirmation Structure Confirmation Fragmentation_Analysis->Structure_Confirmation Reporting Reporting Structure_Confirmation->Reporting

Caption: A generalized workflow for compound identity confirmation using LC-HRMS.

Experimental Protocol: Compound Confirmation using LC-HRMS

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create working solutions at appropriate concentrations for LC-HRMS analysis (e.g., 1 µg/mL).

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-HRMS Method Development:

    • Select an appropriate LC column and mobile phases based on the analyte's polarity.

    • Develop a gradient elution method to achieve good chromatographic peak shape and separation from any impurities.[7]

    • Optimize the ionization source parameters (e.g., spray voltage, gas flows, and temperatures for Electrospray Ionization - ESI).

    • Set the mass spectrometer to acquire data in full-scan mode with high resolution and mass accuracy.

  • Data Acquisition:

    • Inject a blank (solvent) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Acquire full-scan HRMS data over a relevant m/z range.

    • If structural confirmation is needed, perform data-dependent or data-independent MS/MS experiments to obtain fragmentation data.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Extract the accurate mass of the molecular ion.

    • Utilize the accurate mass to generate a list of possible elemental formulas within a specified mass tolerance (e.g., < 5 ppm).

    • Compare the theoretical isotopic pattern for the most likely formula with the experimentally observed pattern.

    • If MS/MS data was acquired, analyze the fragmentation pattern to further confirm the compound's structure.

    • Search online databases (e.g., PubChem, ChemSpider) with the accurate mass and/or fragmentation data to find potential matches.

The Broader Analytical Toolkit: Complementary and Alternative Techniques

While HRMS is a powerful tool, a multi-technique approach often provides the most comprehensive and irrefutable evidence of a compound's identity.

analytical_techniques HRMS HRMS (Elemental Composition, Connectivity) NMR NMR Spectroscopy (Connectivity, Stereochemistry) HRMS->NMR Complementary Information XRay X-Ray Crystallography (Absolute Structure) NMR->XRay Confirmatory Data XRay->HRMS Orthogonal Verification

Caption: The synergistic relationship between HRMS, NMR, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable technique for the de novo structural elucidation of organic molecules.[8] It provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.[9] While HRMS provides the elemental formula, NMR reveals the specific arrangement of atoms, including stereochemistry, which is something mass spectrometry alone cannot determine.[8]

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule.[10][11] This technique is considered the "gold standard" for structural determination and is often used to definitively confirm the structure of a new chemical entity.[12][13]

Conclusion: A Self-Validating System for Unambiguous Identification

In the rigorous environment of scientific research and drug development, the confirmation of a compound's identity is non-negotiable. High-Resolution Mass Spectrometry stands as a central pillar in the analytical workflow, providing rapid and accurate determination of elemental composition. By understanding the relative strengths of different HRMS platforms—TOF for high-throughput applications, Orbitrap for versatile and high-performance analysis, and FT-ICR for the most challenging complex mixtures—researchers can make informed decisions to best suit their analytical needs.

However, true analytical trustworthiness is achieved through a self-validating system. This involves not only the meticulous application of HRMS protocols but also the integration of orthogonal techniques like NMR and X-ray crystallography when necessary. This multi-faceted approach ensures that the identity of a compound is not just suggested, but unequivocally confirmed, meeting the highest standards of scientific integrity and regulatory scrutiny.

References

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  • Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. (2016). MDPI. Available at: [Link]

  • Improving Suspect Compound Identification in LC×LC–HRMS Data Workflows. (2025). LCGC International. Available at: [Link]

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  • Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations. (n.d.). ResearchGate. Available at: [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014). PubMed. Available at: [Link]

  • Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. (2011). ResearchGate. Available at: [Link]

  • Orbitrap or FT-ICR? A Comprehensive Analysis of Top-Down Mass Spectrometry Platforms. (n.d.). Novor. Available at: [Link]

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  • Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum. (n.d.). MDPI. Available at: [Link]

  • Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. (2023). Seton Hall University. Available at: [Link]

  • Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?. (2012). ResearchGate. Available at: [Link]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (n.d.). Chromatography Online. Available at: [Link]

  • High Resolution Mass Spectrometry Improves Data Quantity and Quality as Compared to Unit Mass Resolution Mass Spectrometry in Hi. (2014). Hilaris Publisher. Available at: [Link]

  • LC-HRMS/MS Method Development for the Analysis Nerve Agents in Bone. (2021). YouTube. Available at: [Link]

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  • Validation and Evaluation of High-Resolution Orbitrap Mass Spectrometry on Molecular Characterization of Dissolved Organic Matter. (2020). ACS Omega. Available at: [Link]

  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Georg Thieme Verlag Stuttgart. Available at: [Link]

  • Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra. (2023). Semantic Scholar. Available at: [Link]

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  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. Available at: [Link]

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A Comparative Guide to the Biological Activity of Fluorinated and Chlorinated Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of antibacterial drug discovery, the quinolone class of antibiotics remains a cornerstone. Their broad-spectrum activity and well-characterized mechanism of action make them a versatile tool in combating bacterial infections. Within this class, structural modifications have given rise to distinct subclasses with nuanced biological profiles. This guide provides an in-depth, objective comparison of the biological activities of two prominent subclasses: fluorinated and chlorinated quinolones. By delving into their structure-activity relationships, antibacterial potency, and potential toxicities, supported by experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to make informed decisions in their drug development endeavors.

The Quinolone Scaffold: A Foundation for Antibacterial Efficacy

Quinolones exert their bactericidal effects by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to the accumulation of double-strand breaks and ultimately, cell death.[3][4]

The core structure of a quinolone consists of a bicyclic ring system. Strategic modifications at various positions on this scaffold have led to the development of generations of quinolones with improved antibacterial spectrums and pharmacokinetic properties. The introduction of a fluorine atom at the C-6 position was a significant breakthrough, giving rise to the highly successful fluoroquinolones.[5][6] More recently, the incorporation of a chlorine atom, particularly at the C-8 position, has demonstrated unique advantages, prompting a closer examination of its impact on biological activity.

The Halogen Effect: A Head-to-Head Comparison of Fluorine and Chlorine

The substitution of a halogen atom on the quinolone ring profoundly influences its biological properties. This section will compare the effects of fluorine and chlorine on antibacterial activity, target enzyme inhibition, and safety profiles. For this comparison, we will primarily focus on established fluoroquinolones like ciprofloxacin and levofloxacin, and the chlorinated quinolone, delafloxacin, which serves as a key clinical example.

Antibacterial Spectrum and Potency: A Quantitative Look at MIC Values

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. The following tables summarize the comparative in vitro activities of delafloxacin (chlorinated) against ciprofloxacin and levofloxacin (fluorinated) against a range of Gram-positive and Gram-negative bacterial isolates.

Table 1: Comparative MIC Values (μg/mL) Against Gram-Positive Bacteria

OrganismDelafloxacin (MIC50/MIC90)Ciprofloxacin (MIC50/MIC90)Levofloxacin (MIC50/MIC90)Reference(s)
Staphylococcus aureus (MSSA)≤0.008 / 0.0150.5 / 10.5 / 1[4][6]
Staphylococcus aureus (MRSA)0.06 / 0.251 / >322 / >32[4][6]
Streptococcus pneumoniae0.008 / 0.0151 / 21 / 1[7]
Enterococcus faecalis0.12 / 0.51 / 41 / 8[7]

Table 2: Comparative MIC Values (μg/mL) Against Gram-Negative Bacteria

OrganismDelafloxacin (MIC50/MIC90)Ciprofloxacin (MIC50/MIC90)Levofloxacin (MIC50/MIC90)Reference(s)
Escherichia coli0.03 / 0.25≤0.015 / 0.030.03 / 0.06[8]
Pseudomonas aeruginosa0.25 / 40.25 / 10.5 / 4[4][6]
Klebsiella pneumoniae0.25 / 20.03 / 0.120.06 / 0.25[9]
Enterobacter cloacae0.03 / 0.50.03 / 0.120.12 / 0.5[6]

Analysis: The data clearly indicates that the presence of a C-8 chlorine in delafloxacin significantly enhances its potency against Gram-positive organisms, particularly methicillin-resistant Staphylococcus aureus (MRSA), compared to the fluorinated counterparts.[4][6] Against Gram-negative bacteria, the activity of delafloxacin is generally comparable to or slightly less potent than ciprofloxacin and levofloxacin. This highlights a key differentiator: the chlorinated quinolone exhibits a more balanced spectrum with superior Gram-positive activity.

Inhibition of Target Enzymes: A Mechanistic Insight

The differential antibacterial potency can be attributed to the varying inhibitory effects on DNA gyrase and topoisomerase IV.

Table 3: Comparative IC50 Values (µM) for Enzyme Inhibition

QuinoloneTarget EnzymeOrganismIC50 (µM)Reference(s)
DelafloxacinTopoisomerase IVS. pneumoniae~0.12[10]
LevofloxacinTopoisomerase IVS. pneumoniae~2.5[10]
CiprofloxacinDNA GyraseE. coli~0.8[11]
CiprofloxacinTopoisomerase IVE. coli~10[12]

Analysis: The available data suggests that delafloxacin is a significantly more potent inhibitor of topoisomerase IV from S. pneumoniae than levofloxacin.[10] This enhanced activity against a key enzyme in Gram-positive bacteria provides a molecular basis for its superior in vitro potency against these pathogens. Fluoroquinolones like ciprofloxacin typically exhibit greater potency against DNA gyrase, the primary target in many Gram-negative bacteria.[11][12] The dual-targeting nature of modern quinolones, with varying affinities for each enzyme, contributes to their broad-spectrum activity.

Safety Profile: A Focus on Phototoxicity and Cytotoxicity

A critical aspect of drug development is the evaluation of a compound's safety profile. For quinolones, phototoxicity and general cytotoxicity are important considerations.

Phototoxicity: The presence of a halogen atom at the C-8 position has been linked to an increased risk of phototoxicity.[2][3][13] This is thought to occur through the photodegradation of the quinolone upon exposure to UV light, leading to the formation of reactive aryl cations that can cause skin damage.[3] Both C-8 fluorine and C-8 chlorine substitutions can increase this potential. Therefore, while the C-8 chlorine in delafloxacin enhances its antibacterial activity, it also necessitates careful evaluation of its phototoxic potential.

Experimental Protocols for Biological Activity Assessment

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the biological activity of quinolone antibiotics.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro antibacterial potency of a compound.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare serial dilutions of quinolones inoculate Inoculate microtiter plate wells start->inoculate bacteria Prepare standardized bacterial inoculum bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually or spectrophotometrically determine growth incubate->read mic MIC = Lowest concentration with no visible growth read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Quinolone Solutions: Prepare stock solutions of the fluorinated and chlorinated quinolones in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight on an appropriate agar medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the quinolone dilutions. Include positive (no drug) and negative (no bacteria) controls. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinolone that completely inhibits visible bacterial growth.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Workflow for DNA Gyrase Inhibition Assay

Gyrase_Assay cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis components Combine relaxed plasmid DNA, ATP, buffer, and quinolone enzyme Add DNA gyrase to initiate reaction components->enzyme incubate Incubate at 37°C for 1 hour enzyme->incubate stop Stop reaction with SDS/proteinase K incubate->stop gel Run samples on an agarose gel stop->gel visualize Visualize DNA bands under UV light gel->visualize ic50 Determine IC50 from band intensity visualize->ic50

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Detailed Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and an appropriate assay buffer (typically containing Tris-HCl, KCl, MgCl2, and DTT).

  • Inhibitor Addition: Add varying concentrations of the test quinolones to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition and Incubation: Add purified DNA gyrase to each tube to start the reaction. Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination and Sample Preparation: Stop the reaction by adding a solution of SDS and proteinase K to digest the enzyme. Add loading dye to the samples.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Inhibition is observed as a decrease in the intensity of the supercoiled DNA band. Quantify the band intensities to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Topoisomerase IV Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of catenated DNA by topoisomerase IV.

Workflow for Topoisomerase IV Decatenation Assay

TopoIV_Assay cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis components Combine kDNA, ATP, buffer, and quinolone enzyme Add topoisomerase IV to initiate reaction components->enzyme incubate Incubate at 37°C for 30 minutes enzyme->incubate stop Stop reaction with SDS/EDTA incubate->stop gel Run samples on an agarose gel stop->gel visualize Visualize DNA bands under UV light gel->visualize ic50 Determine IC50 from band intensity visualize->ic50

Caption: Workflow for the topoisomerase IV decatenation assay.[14][15][16][17][18]

Detailed Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing kinetoplast DNA (kDNA), ATP, and a suitable assay buffer (e.g., containing HEPES-KOH, potassium glutamate, magnesium acetate, and DTT).[17]

  • Inhibitor Addition: Add varying concentrations of the test quinolones to the reaction tubes.

  • Enzyme Addition and Incubation: Add purified topoisomerase IV to initiate the decatenation reaction. Incubate at 37°C for 30 minutes.[17]

  • Reaction Termination and Sample Preparation: Stop the reaction by adding a stop solution containing SDS and EDTA. Add loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.

  • Visualization and Analysis: Stain the gel and visualize the DNA bands. Inhibition is observed as a decrease in the amount of decatenated minicircles. Quantify the band intensities to calculate the IC50.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Workflow for MTT Cytotoxicity Assay

MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed mammalian cells in a 96-well plate incubate_cells Incubate for 24 hours seed->incubate_cells add_quinolone Add serial dilutions of quinolones incubate_cells->add_quinolone incubate_treatment Incubate for 24-48 hours add_quinolone->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solvent Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance ic50 Calculate IC50 read_absorbance->ic50

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5,6-Trichloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Risk Mitigation

3,5,6-Trichloroquinoline-8-carboxylic Acid, as a chlorinated aromatic heterocyclic compound, should be handled as a hazardous substance. Based on the toxicological profiles of analogous chemicals, it is prudent to assume it possesses the following hazards:

  • Acute Toxicity: Likely harmful if swallowed or inhaled.[1]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation or damage.[2][3]

  • Long-Term Health Effects: May be suspected of causing genetic defects or cancer, similar to other quinoline derivatives.

  • Environmental Hazard: Considered toxic to aquatic life with long-lasting effects.[1]

Given these potential risks, all handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure. A safety shower and eyewash station must be immediately accessible.

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment for all personnel involved in the handling and disposal of this compound.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a crucial barrier against direct skin contact.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or airborne powder.Primary
Face Protection Face Shield (worn over goggles)Recommended when handling larger quantities or when there is a significant risk of splashing.Secondary
Body Protection Laboratory Coat or Chemical-Resistant ApronProtects skin and personal clothing from contamination.Primary & Secondary
Respiratory Protection N95 Particulate Respirator (for solid form) or Air-Purifying Respirator with Organic Vapor Cartridges (for solutions/vapors)Prevents inhalation of dust particles or vapors.[4] This is task-dependent.Task-Dependent
The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule for the disposal of this compound is that it must never be poured down the drain or mixed with general waste. It must be treated as hazardous chemical waste from the point of generation to its final destruction.

Step 1: Waste Segregation

The principle of proper waste segregation is to prevent dangerous chemical reactions and to ensure compliant, cost-effective disposal.

  • Designate a "Halogenated Organic Waste" stream. this compound belongs to this category due to its chlorine atoms.[5] This stream must be kept separate from non-halogenated organic waste.[6] Mixing these waste streams needlessly increases disposal costs, as the entire volume must be treated as the more hazardous halogenated waste.[6][7]

  • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, acids, or bases in the same container to prevent potentially violent reactions.[8]

Step 2: Containerization

Proper containment is critical to prevent leaks and environmental contamination.

  • Select a Compatible Container: Use a designated, leak-proof container made of chemically resistant material, such as a glass bottle with a secure, threaded screw cap.

  • Labeling: The container must be clearly and accurately labeled before the first drop of waste is added .[8] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • An accumulation start date

    • A list of all components and their approximate concentrations if it is a mixed waste stream.

Step 3: Waste Collection

  • Solid Waste: Collect any unused or contaminated solid this compound, along with contaminated disposables (e.g., weighing papers, pipette tips, gloves), in a dedicated solid hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.

  • Keep Containers Closed: All hazardous waste containers must be kept tightly sealed at all times, except when actively adding waste.[8] This prevents the release of harmful vapors.

Step 4: Storage and Final Disposal

  • Temporary Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup.

  • Professional Disposal: The primary and safest method for the final disposal of halogenated organic compounds is high-temperature incineration conducted by a licensed hazardous waste disposal contractor. This process ensures the complete destruction of the chemical.

  • Institutional EHS: Always consult and coordinate with your institution's Environmental Health and Safety (EHS) office for scheduling waste pickup and for specific institutional guidelines.

Spill Management Protocol

In the event of a spill, a calm and systematic response is crucial to ensure safety.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above, including respiratory protection if necessary.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill and prevent it from spreading.

  • Collect Waste: Carefully collect the absorbent material and place it into the designated hazardous waste container for this compound.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol), and collect all cleaning materials (wipes, swabs) as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the safe disposal of this compound.

G cluster_0 cluster_1 Spill Response start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE start->ppe segregate Segregate as Halogenated Organic Waste container Select & Pre-label Compatible Container segregate->container ppe->segregate collect_solid Collect Solid Waste & Contaminated Materials container->collect_solid Solid collect_liquid Collect Liquid Waste container->collect_liquid Liquid seal Securely Seal Container When Not in Use collect_solid->seal collect_liquid->seal store Store in Designated Secure Area seal->store contact_ehs Contact EHS for Pickup & Final Disposal store->contact_ehs end Disposal via High-Temp Incineration contact_ehs->end spill Spill Occurs spill_ppe Don Full PPE spill->spill_ppe contain_spill Contain with Inert Absorbent spill_ppe->contain_spill collect_spill Collect Absorbed Material into Waste Container contain_spill->collect_spill decon Decontaminate Area collect_spill->decon

Caption: Disposal workflow for this compound.

By adhering to these rigorous, step-by-step procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe research environment and responsible stewardship of hazardous materials.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Benchchem. (n.d.). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet for 8-Hydroxyquinoline.
  • OxyChem. (2014). Chlorinated Organics Handbook.
  • Fisher Scientific. (n.d.). Safety Data Sheet for Quinoline-3-carboxylic acid.
  • CymitQuimica. (2024). Safety Data Sheet for 2-Chloroquinoline-8-carboxylic acid.
  • Sigma-Aldrich. (2024). Safety Data Sheet for a quinoline derivative.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 5-chloro-8-Quinolinol.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5,6-Trichloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for research, development, and manufacturing professionals handling 3,5,6-Trichloroquinoline-8-carboxylic Acid. The protocols herein are designed to establish a self-validating system of safety, grounded in established industrial hygiene principles and regulatory standards. Our objective is to empower you with the knowledge to not only use personal protective equipment (PPE) but to understand the causality behind each choice, ensuring the highest level of protection.

Hazard Assessment: Understanding the Compound

While a comprehensive toxicological profile for this compound may not be widely available, its structure allows us to anticipate its hazards with a high degree of scientific confidence. As a guiding principle, any novel or poorly characterized substance should be treated as a potent compound until proven otherwise.[1]

  • Quinoline Core: The quinoline structure is present in many bioactive and pharmaceutical compounds. However, quinoline itself is a suspected liver toxin and a possible human carcinogen.[2] Acute exposure can irritate the eyes, nose, and throat.[2]

  • Chlorination: The presence of three chlorine atoms on the aromatic rings significantly increases the molecule's lipophilicity and potential for bioaccumulation. Halogenated aromatic compounds are often associated with skin irritation, sensitization, and potential long-term toxicity.[3][4]

  • Carboxylic Acid Group: This functional group imparts acidic and potentially corrosive properties, posing a risk for severe skin and eye damage upon direct contact.[5]

  • Physical Form: As a solid, the primary exposure risk during handling (e.g., weighing, transferring) is the generation of airborne dust or aerosols, which can be easily inhaled or settle on surfaces, leading to dermal exposure or ingestion.[6]

Given this assessment, this compound must be handled as a potent, hazardous compound with risks of acute toxicity, skin and eye irritation/corrosion, and potential chronic effects.[7][8]

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing PPE, it is critical to recognize its place in the hierarchy of safety controls. PPE is the last line of defense, to be used after engineering and administrative controls have been implemented to minimize exposure.[9]

  • Engineering Controls: The most effective control. All handling of powdered this compound should occur within a primary containment system, such as a chemical fume hood, a ventilated laminar flow enclosure, or a glovebox/isolator for higher-potency operations.[6][10] The facility should maintain negative pressure differentials to prevent contaminants from escaping the handling area.[10]

  • Administrative Controls: These include developing Standard Operating Procedures (SOPs), providing comprehensive training, and restricting access to handling areas.[11]

  • Personal Protective Equipment (PPE): Essential for protecting personnel from exposure that cannot be eliminated by other controls.

Core PPE Ensemble: A Head-to-Toe Protocol

The selection of PPE must be based on a thorough hazard assessment for each specific task.[12][13][14] The following table summarizes the recommended PPE for handling this compound.

Protection Area PPE Item Specification Standard (Example) Rationale & Causality
Respiratory Air-Purifying Respirator (APR) with P100 filters and organic vapor cartridges.NIOSH-approved[12][15][16]The P100 filter provides 99.97% efficiency against airborne solid particulates (dust). The organic vapor cartridge protects against any potential off-gassing. A tight-fitting respirator is mandatory and requires fit-testing.[16]
Eye & Face Chemical splash goggles and a full-face shield.ANSI/ISEA Z87.1[12]Goggles provide a seal around the eyes to protect against dust and splashes.[17] A face shield worn over the goggles protects the entire face from splashes during the handling of solutions.[18]
Hand Double-gloving: Nitrile inner gloves, chemical-resistant outer gloves (e.g., thicker nitrile or neoprene).ASTM F739 (Permeation)[12]The inner glove protects the skin during the doffing of the more heavily contaminated outer glove. Nitrile offers good resistance to a range of chemicals.[17] For prolonged work or handling of solutions, a more robust outer glove is necessary. Gloves must be inspected for defects before each use.[19]
Body Disposable, solid-front chemical-resistant coverall with elasticized cuffs.Tyvek® or similar material[17]Provides a full-body barrier against dust and potential splashes. A solid front is crucial for preventing penetration. Cuffs should be tucked under the outer glove to create a seal.[16]
Foot Closed-toe safety shoes with disposable shoe covers.ASTM F2413[12]Protects feet from spills and falling objects. Disposable shoe covers prevent the tracking of contaminants out of the controlled laboratory area.

Procedural Discipline: Donning, Use, and Doffing Workflow

Cross-contamination during the removal of PPE is a common source of exposure. The following sequence is designed to minimize this risk.

PPE_Workflow cluster_Donning Donning (Clean Area) cluster_Operation Operation cluster_Doffing Doffing (Anteroom/Exit Area) cluster_Exit Exit Controlled Area shoe_covers 1. Don Shoe Covers inner_gloves 2. Don Inner Gloves shoe_covers->inner_gloves gown 3. Don Coverall inner_gloves->gown respirator 4. Don Respirator (Perform Seal Check) gown->respirator goggles 5. Don Goggles respirator->goggles face_shield 6. Don Face Shield goggles->face_shield outer_gloves 7. Don Outer Gloves (Cuffs over Coverall) face_shield->outer_gloves work Conduct Work in Containment Unit outer_gloves->work doff_outer_gloves 8. Doff Outer Gloves work->doff_outer_gloves doff_shield 9. Doff Face Shield doff_outer_gloves->doff_shield doff_gown 10. Doff Coverall & Shoe Covers (Turn Inside Out) doff_shield->doff_gown doff_goggles 11. Doff Goggles doff_gown->doff_goggles doff_respirator 12. Doff Respirator doff_goggles->doff_respirator doff_inner_gloves 13. Doff Inner Gloves doff_respirator->doff_inner_gloves wash_hands 14. Wash Hands Thoroughly doff_inner_gloves->wash_hands

Caption: Workflow for Donning, Operating, and Doffing PPE.

Operational and Disposal Plans

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[20]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[19][20]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[21]

  • Spill: Evacuate the area. Wear the full PPE ensemble, including respiratory protection. Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[22] Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste disposal. Do not generate dust.

Disposal Plan: All disposable PPE (gloves, coveralls, shoe covers) used when handling this compound must be considered hazardous waste.

  • At the end of the procedure, doff disposable items directly into a designated, sealed hazardous waste container.[6]

  • The chemical waste itself, including contaminated absorbent materials, must be disposed of according to local, state, and federal regulations for chlorinated hazardous waste.[23][24][25] Do not dispose of it down the drain or in regular trash. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to this multi-layered system of controls, procedural discipline, and correctly specified PPE, you can confidently and safely handle this compound, protecting yourself, your colleagues, and your research.

References

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  • Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). NextSDS.
  • Safety Data Sheet for 8-Hydroxyquinoline. (2010, September 6). Source Document 1.
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  • SAFE CHEMICAL HANDLING PROTECTION PPE KIT. (2025, April 30). Wilhelmsen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.